S-acetyl-PEG4-alcohol
Description
Structure
3D Structure
Properties
IUPAC Name |
S-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethyl] ethanethioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O5S/c1-10(12)16-9-8-15-7-6-14-5-4-13-3-2-11/h11H,2-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKUXNAQDZRWEKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)SCCOCCOCCOCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to S-acetyl-PEG4-alcohol: Chemical Properties, Structure, and Applications in Drug Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and applications of S-acetyl-PEG4-alcohol, a heterobifunctional linker critical in the advancement of targeted therapeutics. All quantitative data is presented in structured tables for ease of comparison, and detailed experimental protocols are provided for key methodologies. Visual diagrams generated using Graphviz are included to illustrate complex biological pathways and experimental workflows.
Core Chemical Properties and Structure
This compound is a discrete polyethylene (B3416737) glycol (dPEG®) linker characterized by a protected thiol group (S-acetyl) at one terminus and a primary alcohol at the other, connected by a four-unit ethylene (B1197577) glycol chain.[1][2] This structure imparts a unique combination of reactivity, flexibility, and hydrophilicity, making it a valuable tool in bioconjugation and drug delivery.[1]
Chemical Structure
The chemical structure of this compound is depicted below:
SMILES: CC(SCCOCCOCCOCCO)=O[3]
InChI: InChI=1S/C10H20O5S/c1-10(12)16-9-8-15-7-6-14-5-4-13-3-2-11/h11H,2-9H2,1H3[3]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₀H₂₀O₅S | [3] |
| Molecular Weight | 252.33 g/mol | [3] |
| CAS Number | 223611-42-5 | [3] |
| Appearance | Colorless to light yellow liquid | - |
| IUPAC Name | S-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethyl] ethanethioate | [3] |
| Solubility | Soluble in methylene (B1212753) chloride, acetonitrile, DMAC, and DMSO. The hydrophilic PEG linker increases the water solubility of compounds it is conjugated to. | [1] |
| Storage | Store at -20°C for long-term stability. Can be stored at 4°C for shorter periods. As a powder, it is stable for up to 3 years at -20°C. In solvent, it should be used within 1-6 months when stored at -20°C or -80°C. | [4] |
Experimental Protocols
This section details key experimental protocols involving this compound, from its synthesis to its application in the construction of Proteolysis Targeting Chimeras (PROTACs).
Synthesis of this compound
A common method for the synthesis of this compound involves a two-step process starting from tetraethylene glycol.
Step 1: Monotosylation of Tetraethylene Glycol
This step involves the selective reaction of one hydroxyl group of tetraethylene glycol with p-toluenesulfonyl chloride (TsCl) to form a monotosylate.
-
Materials: Tetraethylene glycol, p-toluenesulfonyl chloride, pyridine (B92270) (or another suitable base), and a non-polar solvent for purification (e.g., dichloromethane).
-
Procedure:
-
Dissolve tetraethylene glycol in pyridine at 0°C.
-
Slowly add a solution of p-toluenesulfonyl chloride in the same solvent.
-
Allow the reaction to stir at room temperature until completion, monitored by thin-layer chromatography (TLC).
-
Work up the reaction by adding water and extracting with an organic solvent.
-
Purify the resulting tetraethylene glycol monotosylate by column chromatography.
-
Step 2: Thioacetylation
The tosyl group is a good leaving group and can be displaced by a thioacetate (B1230152) nucleophile.
-
Materials: Tetraethylene glycol monotosylate, potassium thioacetate, and a polar aprotic solvent (e.g., dimethylformamide - DMF).
-
Procedure:
-
Dissolve the tetraethylene glycol monotosylate in DMF.
-
Add potassium thioacetate to the solution.
-
Heat the reaction mixture to facilitate the nucleophilic substitution. Monitor the reaction by TLC.
-
Upon completion, perform an aqueous workup and extract the product with an organic solvent.
-
Purify the final product, this compound, by column chromatography.[5]
-
Deprotection of the S-acetyl Group
The S-acetyl group is a stable protecting group for the thiol. Its removal is necessary to reveal the reactive sulfhydryl group for subsequent conjugation reactions. A common method for deprotection is base-mediated hydrolysis.
-
Materials: this compound derivative (e.g., conjugated to a warhead), sodium hydroxide (B78521) (NaOH) or hydroxylamine, methanol (B129727) (MeOH), water, and a nitrogen atmosphere.[1]
-
Procedure:
-
Dissolve the this compound derivative in a mixture of methanol and water under a nitrogen atmosphere.
-
Cool the solution to 0°C.
-
Add a solution of NaOH in water dropwise.
-
Stir the reaction at room temperature for 1-2 hours, monitoring by liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, neutralize the reaction mixture with 1 M HCl.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
The resulting free thiol is often used immediately in the next step to prevent oxidation.
-
PROTAC Synthesis using this compound
This compound is a widely used linker in the synthesis of PROTACs.[4] The following is a general protocol for coupling a warhead (targeting the protein of interest) and an E3 ligase ligand using this linker.
Step 1: Coupling of the Warhead to the Alcohol Terminus
-
Materials: Warhead with a carboxylic acid functional group (Warhead-COOH), this compound, a coupling agent (e.g., N,N'-Dicyclohexylcarbodiimide - DCC), a catalyst (e.g., 4-Dimethylaminopyridine - DMAP), and an anhydrous solvent (e.g., Dichloromethane - DCM).[1]
-
Procedure:
-
Dissolve the Warhead-COOH and this compound in anhydrous DCM under a nitrogen atmosphere.
-
Add DMAP and stir for 5 minutes at room temperature.
-
Cool the reaction to 0°C and add DCC.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction by LC-MS.
-
Filter the reaction mixture to remove the dicyclohexylurea byproduct and purify the "Warhead-PEG4-S-acetyl" intermediate by chromatography.[1]
-
Step 2: Deprotection of the S-acetyl Group
-
Follow the protocol described in Section 2.2 to deprotect the "Warhead-PEG4-S-acetyl" intermediate, yielding "Warhead-PEG4-SH".
Step 3: Conjugation to the E3 Ligase Ligand
-
Materials: "Warhead-PEG4-SH", E3 ligase ligand with a maleimide (B117702) functional group (E3 Ligase Ligand-Maleimide), and an anhydrous solvent (e.g., DMF).[1]
-
Procedure:
-
Dissolve the "Warhead-PEG4-SH" and E3 Ligase Ligand-Maleimide in anhydrous DMF under a nitrogen atmosphere.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction by LC-MS.
-
Upon completion, purify the final PROTAC by preparative high-performance liquid chromatography (HPLC).
-
Role in Targeted Protein Degradation and the Ubiquitin-Proteasome System
This compound is a key component in the construction of PROTACs, which are bifunctional molecules that induce the degradation of specific target proteins.[4] PROTACs function by hijacking the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS).
The PROTAC molecule, containing the this compound linker (after deprotection and conjugation), acts as a bridge to bring a target protein and an E3 ubiquitin ligase into close proximity. This induced proximity facilitates the transfer of ubiquitin molecules from an E2-conjugating enzyme to the target protein, marking it for degradation by the 26S proteasome. The this compound linker provides the necessary spacing and flexibility for the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase, which is crucial for efficient ubiquitination and subsequent degradation.
Below is a diagram illustrating the PROTAC-mediated protein degradation pathway.
Caption: Mechanism of PROTAC-mediated protein degradation.
Experimental Workflow for PROTAC Evaluation
Once a PROTAC is synthesized using this compound as a linker, a series of experiments are necessary to evaluate its efficacy.
Caption: Experimental workflow for the evaluation of a PROTAC.
A critical step in this workflow is the cellular degradation assay, for which a detailed protocol is provided below.
Cellular Protein Degradation Assay (Western Blot)
This protocol outlines the steps to quantify the degradation of a target protein in cells treated with the synthesized PROTAC.
-
Materials:
-
Cell line expressing the target protein.
-
Synthesized PROTAC (stock solution in DMSO).
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
Primary antibody against the target protein.
-
Primary antibody against a loading control (e.g., GAPDH, β-actin).
-
HRP-conjugated secondary antibody.
-
Enhanced chemiluminescence (ECL) substrate.
-
-
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and allow them to adhere. Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (DMSO) for a specified time (e.g., 24 hours).
-
Cell Lysis: Harvest the cells, wash with ice-cold PBS, and lyse in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein by boiling in Laemmli buffer and separate by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody against the target protein.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using an ECL substrate.
-
Strip the membrane and re-probe with the loading control antibody.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control and calculate the percentage of protein degradation relative to the vehicle control. This data is used to determine the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation).[1]
-
Conclusion
This compound is a versatile and indispensable tool for researchers in drug development and bioconjugation. Its well-defined structure, coupled with the advantageous properties of the PEG linker, provides a reliable means to construct complex biomolecules with enhanced solubility and optimized pharmacokinetic profiles. The detailed protocols and workflows provided in this guide serve as a valuable resource for the synthesis and evaluation of novel therapeutics, particularly in the rapidly advancing field of targeted protein degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. This compound | C10H20O5S | CID 51340999 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | TargetMol [targetmol.com]
- 5. Versatile Route to Synthesize Heterobifunctional Poly(ethylene glycol) of Variable Functionality for Subsequent Pegylation [mdpi.com]
An In-Depth Technical Guide to the Mechanism of Action of S-acetyl-PEG4-alcohol Linkers
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the mechanism of action and application of S-acetyl-PEG4-alcohol linkers in bioconjugation. These heterobifunctional linkers are integral in the development of advanced therapeutics, such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). This document details the linker's core chemistry, including the deprotection of the S-acetyl group to yield a reactive thiol and its subsequent conjugation. Detailed experimental protocols, quantitative data on reaction parameters and biological efficacy, and visual diagrams of key chemical and biological processes are presented to equip researchers with the foundational knowledge for the effective utilization of these versatile linkers.
Introduction to this compound Linkers
This compound is a heterobifunctional linker characterized by a tetraethylene glycol (PEG4) spacer. One terminus of the linker is a primary alcohol (-OH), while the other is a thiol group protected by an acetyl moiety (-S-C(O)CH₃). This unique architecture allows for a sequential and controlled conjugation strategy, making it a valuable tool in the precise construction of complex biomolecules.[1][2]
The polyethylene (B3416737) glycol (PEG) component of the linker confers several advantageous properties to the resulting bioconjugate. The hydrophilic nature of the PEG chain enhances the aqueous solubility and can improve the stability of hydrophobic molecules.[3][4] Furthermore, the PEG spacer can reduce the immunogenicity of the conjugated molecule and prolong its circulation half-life in vivo.[3] The defined length of the PEG4 spacer provides a precise distance between the conjugated molecules, a critical parameter in applications like PROTACs where spatial orientation is key to efficacy.[5][6]
Core Mechanism of Action
The utility of this compound linkers in bioconjugation is centered around a two-step mechanism:
-
Deprotection of the S-acetyl Group: The thioester bond of the S-acetyl group is stable under a range of conditions, effectively protecting the thiol from premature oxidation or unwanted side reactions.[7] To reveal the reactive sulfhydryl group (-SH), a deprotection step is necessary. This is typically achieved under mild conditions, for example, through the use of hydroxylamine (B1172632) or base-mediated hydrolysis.[8][9]
-
Thiol-Mediated Conjugation: Once deprotected, the free thiol is a potent nucleophile that can readily react with an electrophilic functional group on a target molecule. A common and highly efficient reaction is the Michael addition of the thiol to a maleimide (B117702) group, forming a stable thioether bond.[10][11] This reaction is highly selective for thiols under physiological pH conditions (pH 6.5-7.5).[12]
Diagram of the Two-Step Mechanism of Action
Caption: General two-step mechanism of this compound linkers.
Quantitative Data
The efficiency of bioconjugation reactions involving this compound linkers is dependent on various factors. The following tables summarize key quantitative data related to the deprotection and conjugation steps, as well as the impact of PEG linker length on the efficacy of PROTACs.
Table 1: Comparison of S-acetyl Deprotection Methods
| Deprotection Reagent | Typical Conditions | Reaction Time | Typical Yield (%) | Advantages & Disadvantages |
| Hydroxylamine | 0.5 M Hydroxylamine, pH 7.5, RT | 1 - 2 hours | >90 | Mild and efficient, but requires fresh preparation of reagent.[8][13] |
| Sodium Hydroxide (NaOH) | 0.5 M NaOH in EtOH/H₂O, Reflux | 2 hours | Substrate dependent | Traditional and often effective, but harsh conditions may not be suitable for sensitive molecules.[14][15] |
Table 2: Thiol-Maleimide Conjugation Reaction Parameters
| Parameter | Optimal Range | Rationale |
| pH | 6.5 - 7.5 | Balances thiol reactivity (thiolate formation) with minimal amine reactivity and maleimide hydrolysis. At pH 7.0, the reaction with thiols is ~1,000 times faster than with amines.[12] |
| Temperature | 4°C to Room Temperature | Slower reaction at 4°C can be beneficial for sensitive molecules. |
| Molar Ratio (Thiol:Maleimide) | 1.5:1 to 5:1 | An excess of the thiol-PEG linker is often used to ensure efficient conjugation to the maleimide-functionalized molecule.[8] |
| Reaction Time | 1 - 4 hours (RT) or overnight (4°C) | Dependent on temperature and reactant concentrations.[8] |
Table 3: Impact of PEG Linker Length on PROTAC Efficacy (Representative Data)
The length of the PEG linker is a critical determinant of PROTAC efficacy, influencing the formation of a stable ternary complex between the target protein and the E3 ligase.
| Target Protein | E3 Ligase | Linker Length (atoms) | DC₅₀ (nM) | Dₘₐₓ (%) |
| ERα | VHL | ~16 (PEG4 equivalent) | ~100 | >90 |
| BTK | VHL | ≥ 4 PEG units | Potent | >90 |
| BRD4 | VHL | 8 (PEG2) | 15 | >90 |
| TBK1 | VHL | < 12 | No degradation | N/A |
| TBK1 | VHL | 21 | 3 | 96 |
Note: DC₅₀ (half-maximal degradation concentration) and Dₘₐₓ (maximum degradation) values are highly dependent on the specific target, E3 ligase, and cell line used. The data presented is a synthesis from multiple sources to illustrate the general trend.[5][6][16]
Table 4: Stability of Thioether Bond in Conjugates
| Linkage Type | Test Condition | % Intact Conjugate | Key Finding |
| Thiosuccinimide (from Maleimide) | Incubation with 1 mM GSH for 7 days at 37°C | ~70% | Susceptible to retro-Michael reaction and thiol exchange. |
| Hydrolyzed Thiosuccinimide | In vivo | >95% | Ring-opening of the succinimide (B58015) ring leads to a highly stable maleamic acid thioether. |
| Mono-sulfone | Incubation with 1 mM GSH for 7 days at 37°C | >95% | Forms a more stable thioether bond compared to maleimide-derived linkages. |
Experimental Protocols
Protocol 1: Deprotection of this compound using Hydroxylamine
Materials:
-
This compound
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Degassed phosphate-buffered saline (PBS), pH 7.2-7.4
-
Nitrogen or Argon gas
Procedure:
-
Dissolve this compound in degassed PBS to a final concentration of 10-50 mM.
-
Prepare a fresh stock solution of hydroxylamine hydrochloride in degassed water.
-
Add the hydroxylamine stock solution to the this compound solution to a final concentration of 20-50 mM.
-
Incubate the reaction mixture at room temperature for 1-2 hours under an inert atmosphere (nitrogen or argon).
-
The resulting Thiol-PEG4-alcohol solution should be used immediately in the subsequent conjugation step to prevent oxidation of the free thiol.[8]
Protocol 2: Thiol-Maleimide Conjugation
Materials:
-
Freshly deprotected Thiol-PEG4-alcohol solution (from Protocol 1)
-
Maleimide-functionalized molecule (e.g., protein, peptide)
-
Conjugation buffer: Degassed phosphate (B84403) buffer (50-100 mM), pH 6.5-7.5, containing 1-10 mM EDTA
-
Nitrogen or Argon gas
Procedure:
-
Dissolve the maleimide-functionalized molecule in the conjugation buffer.
-
Add the freshly prepared Thiol-PEG4-alcohol solution to the maleimide-functionalized molecule solution. A 1.5 to 5-fold molar excess of the thiol-PEG linker is typically recommended.
-
Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C under an inert atmosphere.
-
The reaction progress can be monitored by analytical techniques such as HPLC or LC-MS.
-
Upon completion, the conjugate can be purified using methods such as size-exclusion chromatography or dialysis to remove unreacted linker and other reagents.[8]
Signaling Pathway and Workflow Visualizations
PROTAC Mechanism of Action and the Ubiquitin-Proteasome System
This compound linkers are frequently used in the synthesis of PROTACs. The linker tethers a target protein-binding ligand to an E3 ubiquitin ligase-binding ligand. This brings the target protein in close proximity to the E3 ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[6][10]
Caption: PROTAC-mediated protein degradation via the ubiquitin-proteasome system.
Experimental Workflow for PROTAC Synthesis and Evaluation
The synthesis of a PROTAC using an this compound linker and its subsequent biological evaluation follows a structured workflow.
Caption: General workflow for PROTAC synthesis and evaluation.
Conclusion
This compound linkers are versatile and enabling tools in the field of bioconjugation. Their heterobifunctional nature, combined with the beneficial properties of the PEG spacer, allows for the controlled and efficient synthesis of complex biomolecules. A thorough understanding of their mechanism of action, including the critical steps of S-acetyl deprotection and thiol-maleimide conjugation, is paramount for their successful application. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for researchers aiming to leverage these linkers in the development of novel therapeutics and research tools. The continued exploration of linker chemistry and its impact on the stability and efficacy of bioconjugates will undoubtedly pave the way for the next generation of targeted therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | TargetMol [targetmol.com]
- 3. PEG Linkers & Their Applications | Biopharma PEG [biochempeg.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. DSpace [scholarworks.umass.edu]
- 9. murthylab.berkeley.edu [murthylab.berkeley.edu]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Stability of Maleimide-PEG and Mono-Sulfone-PEG Conjugation to a Novel Engineered Cysteine in the Human Hemoglobin Alpha Subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
S-acetyl-PEG4-alcohol (CAS: 223611-42-5): A Technical Guide for Advanced Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
S-acetyl-PEG4-alcohol is a heterobifunctional linker integral to the advancement of targeted therapeutics, particularly in the development of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).[1] Its structure, featuring a protected thiol (S-acetyl) and a terminal hydroxyl group connected by a four-unit polyethylene (B3416737) glycol (PEG) spacer, offers a versatile platform for the precise and sequential conjugation of distinct molecular entities.[1][2] The hydrophilic PEG chain enhances the solubility and pharmacokinetic properties of the resulting bioconjugates, a critical factor for in vivo applications.[2]
This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, detailed experimental protocols for its use, and a description of the biological pathways it helps to modulate.
Core Properties and Specifications
This compound is a clear liquid at room temperature.[3] Its key properties are summarized in the tables below for easy reference.
Chemical and Physical Data
| Property | Value | Source(s) |
| CAS Number | 223611-42-5 | [4][5][6] |
| Molecular Formula | C10H20O5S | [4][5][6] |
| Molecular Weight | 252.33 g/mol | [4][5] |
| Appearance | Liquid | [3] |
| Purity | ≥95% | [6][7] |
| Solubility | Soluble in DMSO, DMF, methylene (B1212753) chloride, acetonitrile, and water. | [8][9] |
Storage and Handling
| Condition | Duration | Source(s) |
| Powder/Pure Form | -20°C | 3 years |
| 4°C | 2 years | |
| In Solvent | -80°C | 6 months |
| -20°C | 1 month |
Note: The compound is hygroscopic and should be stored under an inert atmosphere. Allow the vial to reach room temperature before opening to prevent moisture condensation.[10]
Applications in Drug Development
The unique bifunctional nature of this compound allows for a two-step conjugation strategy. The hydroxyl group can be derivatized first, followed by the deprotection of the S-acetyl group to reveal a reactive thiol for a second conjugation step.[1] This makes it an ideal linker for complex biomolecules.
-
PROTACs: this compound serves as a linker to connect a target protein ligand and an E3 ubiquitin ligase ligand.[5][7] The resulting PROTAC hijacks the cell's ubiquitin-proteasome system to induce the degradation of the target protein.[4][7]
-
Antibody-Drug Conjugates (ADCs): In ADC synthesis, this linker can be used to attach a potent cytotoxic drug to a monoclonal antibody. The deprotected thiol can react with cysteine residues on the antibody.[1][11]
-
Surface Modification: The thiol group can be used to modify surfaces like quantum dots and self-assembled monolayers.[12]
Experimental Protocols
The following are representative protocols for the use of this compound. These should be considered as a starting point and may require optimization for specific applications.
Protocol 1: Deprotection of the S-acetyl Group
This protocol describes the removal of the acetyl group to generate a free thiol, which is susceptible to oxidation and should be used immediately.[8]
Materials:
-
This compound
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Deprotection Buffer: 50 mM Phosphate buffer, 25 mM EDTA, pH 7.5
-
Deprotection Reagent: 0.5 M Hydroxylamine•HCl in Deprotection Buffer (prepare fresh)[13]
Procedure:
-
Prepare a stock solution of this compound in anhydrous DMSO to a concentration of 10-50 mM.[8]
-
In a reaction tube, mix the this compound stock solution with the Deprotection Buffer.
-
Initiate the deprotection by adding an equal volume of the freshly prepared 0.5 M Hydroxylamine solution.
-
Incubate the reaction at room temperature for 2 hours with gentle mixing.[8][13]
-
The resulting free thiol-PEG4-alcohol is now ready for the subsequent conjugation step.
Caption: Workflow for the deprotection of the S-acetyl group.
Protocol 2: Synthesis of a PROTAC Molecule
This protocol outlines a general strategy for synthesizing a PROTAC using this compound, where the hydroxyl group is first reacted, followed by thiol-maleimide conjugation.
Part A: Conjugation to the Target Protein Ligand
-
Activation of the Alcohol: Activate the hydroxyl group of this compound (e.g., by converting it to a tosylate or mesylate) to make it reactive towards a nucleophilic handle on the target protein ligand.
-
Conjugation: React the activated S-acetyl-PEG4-linker with the target protein ligand under appropriate conditions (e.g., in an anhydrous solvent with a non-nucleophilic base).
-
Purification: Purify the S-acetyl-PEG4-ligand conjugate using column chromatography.
Part B: Deprotection and Conjugation to E3 Ligase Ligand
-
Deprotection: Deprotect the S-acetyl group of the purified conjugate using the method described in Protocol 1 to yield the thiol-PEG4-ligand.
-
Thiol-Maleimide Conjugation: React the freshly deprotected thiol-PEG4-ligand with a maleimide-functionalized E3 ligase ligand in a degassed buffer (e.g., phosphate-buffered saline, pH 7.4) under an inert atmosphere.
-
Purification: Purify the final PROTAC molecule by reverse-phase HPLC.
Caption: General workflow for PROTAC synthesis.
Signaling Pathway: PROTAC-Mediated Protein Degradation
PROTACs function by inducing the proximity of a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[6][14] This process is catalytic, as the PROTAC is released after degradation and can engage in further degradation cycles.[14]
Caption: PROTAC mechanism via the ubiquitin-proteasome system.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | TargetMol [targetmol.com]
- 8. benchchem.com [benchchem.com]
- 9. vectorlabs.com [vectorlabs.com]
- 10. youtube.com [youtube.com]
- 11. A Versatile and Sustainable Multicomponent Platform for the Synthesis of Protein Degraders: Proof-of-Concept Application to BRD4-Degrading PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. file.medchemexpress.com [file.medchemexpress.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
The Hydrophilic Nature of S-acetyl-PEG4-alcohol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
S-acetyl-PEG4-alcohol is a heterobifunctional crosslinker of significant interest in the fields of bioconjugation and drug delivery. Its structure, featuring a tetraethylene glycol (PEG4) chain, imparts crucial hydrophilic properties that are leveraged to enhance the aqueous solubility and pharmacokinetic profiles of conjugated molecules. This technical guide delves into the core aspects of this compound's hydrophilicity, presenting quantitative data, experimental methodologies, and visual workflows to provide a comprehensive understanding for researchers and drug development professionals.
The hydrophilic character of this compound is primarily attributed to the repeating ethylene (B1197577) glycol units. These units possess ether oxygen atoms that can form hydrogen bonds with water molecules, effectively creating a hydration shell around the molecule and any molecule it is attached to. This property is particularly valuable in the development of therapeutics, such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs), where it can overcome the poor solubility of hydrophobic drug payloads or targeting ligands.
Physicochemical Properties and Hydrophilicity Indicators
The hydrophilicity of a molecule can be quantitatively assessed through various physicochemical parameters. Below is a summary of the key properties of this compound that underscore its hydrophilic nature.
| Property | Value | Interpretation |
| Molecular Formula | C10H20O5S | Indicates a significant proportion of oxygen atoms relative to carbon, contributing to polarity. |
| Molecular Weight | 252.33 g/mol | A relatively small molecule, allowing for precise control in bioconjugation. |
| Calculated LogP | -0.5 | A negative LogP value signifies a higher affinity for the aqueous phase over the lipid phase, indicating hydrophilicity. |
| Water Solubility | High (exact value not specified in literature) | The PEG4 chain confers high aqueous solubility, a key feature for its applications. |
| Solubility in Organic Solvents | Soluble in polar aprotic solvents (e.g., DMSO, DMF, Acetonitrile) and chlorinated solvents (e.g., Dichloromethane). | Demonstrates versatility for use in various reaction conditions. |
Experimental Protocols: Bioconjugation Workflow
The hydrophilicity of this compound is a critical attribute that facilitates its use in aqueous buffer systems for bioconjugation. The following table outlines a typical experimental workflow for the deprotection of the S-acetyl group and subsequent conjugation to a target molecule, a process that relies on the aqueous solubility of the linker.
| Step | Procedure | Key Considerations |
| 1. Deprotection of S-acetyl Group | Dissolve this compound in a degassed aqueous buffer (e.g., phosphate-buffered saline, pH 7.2-7.5). Add a solution of hydroxylamine (B1172632) hydrochloride to a final concentration of 20-50 mM. Incubate the reaction mixture at room temperature for 1-2 hours under an inert atmosphere (e.g., nitrogen or argon). | The use of degassed buffers and an inert atmosphere is crucial to prevent the oxidation of the newly formed thiol group. |
| 2. Purification of Thiol-PEG4-alcohol (Optional) | Immediately purify the deprotected linker using a desalting column equilibrated with a degassed buffer. This step removes excess deprotection reagents. | The purified thiol-linker is prone to oxidation and should be used immediately in the next step. |
| 3. Conjugation to a Maleimide-activated Molecule | Add the freshly prepared Thiol-PEG4-alcohol solution to a solution of the maleimide-functionalized target molecule in a suitable buffer. A 1.5 to 5-fold molar excess of the thiol-PEG linker is often used. Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C. | The reaction progress can be monitored by analytical techniques such as HPLC or LC-MS. |
| 4. Purification of the Conjugate | Purify the final conjugate using an appropriate chromatography method, such as size-exclusion chromatography (SEC) or reversed-phase HPLC, to remove unreacted linker and target molecule. | The choice of purification method will depend on the properties of the final conjugate. |
Visualizing the Role and Workflow of this compound
Diagrams created using Graphviz provide a clear visual representation of the relationships and processes involving this compound.
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Role of the S-acetyl Group in PEGylation Reagents
This guide provides a comprehensive overview of the strategic role the S-acetyl group plays in modern PEGylation techniques. We will delve into the core chemistry, quantitative comparisons of methodologies, and detailed experimental protocols to empower researchers in the rational design and execution of their bioconjugation strategies.
Introduction: The Need for Controlled PEGylation
PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) chains to therapeutic molecules, is a cornerstone of modern drug delivery.[1][2][3][4] It can significantly improve the pharmacokinetic and pharmacodynamic profiles of drugs by increasing their hydrodynamic size, enhancing solubility, extending circulating half-life, and reducing immunogenicity.[1][3][4] For biologics like proteins and antibodies, site-specific PEGylation is crucial to avoid disrupting active sites or antibody-binding domains, ensuring the therapeutic efficacy of the final conjugate.[5][6]
Thiol-reactive chemistries, targeting the sulfhydryl group of cysteine residues, offer a precise handle for such site-specific modifications.[1][5][7] However, the high reactivity of the thiol group also makes it susceptible to premature oxidation and other unwanted side reactions.[7][8] This necessitates the use of a protecting group during synthesis and storage, which can be removed to unmask the reactive thiol at the desired moment. The S-acetyl group has emerged as a robust and widely used protecting group for this purpose.[7][8][9]
Core Function of the S-acetyl Group
The primary role of the S-acetyl group is to convert the highly nucleophilic and easily oxidized thiol (-SH) into a significantly less reactive and more stable thioester.[8] This "caged" or "protected" state offers several key advantages in the context of PEGylation reagents:
-
Stability : The thioester bond is stable under a wide range of reaction conditions, including those typically used for protein handling and purification at physiological pH.[7][8][9] This prevents premature reactions and ensures the integrity of the PEGylating reagent during storage and initial reaction setups.
-
Prevention of Side Reactions : By protecting the thiol, the S-acetyl group effectively prevents the formation of undesirable disulfide bonds, a common side reaction that can lead to heterogeneity in the final product.[7][10]
-
Controlled Deprotection : The S-acetyl group can be selectively and efficiently removed under mild conditions, most commonly with a nucleophilic agent like hydroxylamine (B1172632), to regenerate the free, reactive thiol in situ just before the conjugation step.[7][11] This temporal control is a significant advantage in multi-step conjugation schemes.
Chemistry of S-acetyl Deprotection and Conjugation
The deprotection of the S-acetyl group is a critical step that regenerates the reactive thiol. This is typically achieved via nucleophilic acyl substitution at the thioester's carbonyl carbon.[12]
Hydroxylamine-Mediated Deprotection
The most common and preferred method for deprotecting S-acetylated PEGs, especially in bioconjugation, is the use of hydroxylamine (NH₂OH).[7][13] This method is favored for its mild reaction conditions, which are compatible with sensitive biomolecules like proteins and antibodies.[9]
The reaction proceeds via nucleophilic cleavage of the thioester bond.[13] The hydroxylamine attacks the carbonyl carbon of the acetyl group, leading to the formation of a tetrahedral intermediate which then collapses to release the free thiolate and an acetyl-hydroxylamine byproduct.[12] The free thiol is then ready to react with a thiol-reactive group on the target molecule, such as a maleimide (B117702), to form a stable thioether bond.[2][14]
Quantitative Data Summary
The efficiency of the deprotection and subsequent conjugation steps depends on several factors. The following tables summarize key quantitative data for these processes.
Table 1: Comparison of S-acetyl Deprotection Methods
| Reagent/Method | Substrate Type | Reaction Conditions | Time | Yield (%) | Advantages & Disadvantages |
| Hydroxylamine (NH₂OH·HCl) | Biomolecules, Peptides | Aqueous buffer, pH 7.2-7.5, Room Temp. | 1 - 2 hours | Generally High | Advantages: Mild conditions, suitable for sensitive biomolecules.[9] Disadvantages: Reagents are more specialized.[9] |
| Sodium Hydroxide (NaOH) | Robust Substrates | 0.1 - 0.5 M in MeOH/water, Room Temp. | 1 - 17 hours | Variable | Advantages: Inexpensive and common reagents.[9] Disadvantages: Harsh conditions can degrade sensitive substrates; yields can be variable.[9][15] |
| Thioglycolic Acid (TGA) | Labile Substrates | pH 8 | ~1 hour | High | Advantages: Milder alternative to strong bases.[12][13] Disadvantages: Introduces another thiol-containing reagent. |
Table 2: Typical Reaction Parameters for PEG-Thiol Conjugation to a Maleimide-Activated Protein
| Parameter | Typical Value/Condition | Rationale & Considerations | Reference |
| Reaction pH | 6.5 - 7.5 | Balances reaction rate and stability. Lower pH slows the reaction; higher pH increases hydrolysis of the maleimide group and potential side reactions with amines. | [11][16] |
| Molar Excess (PEG-SH:Protein) | 10:1 to 20:1 | Drives the reaction towards the product. May require optimization for sterically hindered sites. | [11][17] |
| Temperature | 4°C to Room Temp. (25°C) | The reaction can proceed overnight at 4°C or for 2-4 hours at room temperature. Lower temperatures can improve the stability of sensitive proteins. | [11] |
| Buffer Composition | Phosphate (B84403), HEPES | Must be free of thiol-containing compounds (e.g., DTT). Degassing the buffer is highly recommended to prevent oxidation of the free thiol. | [10][11] |
Table 3: Comparison of Thiol-Reactive PEGylation Chemistries
| Feature | S-acetyl-PEG (post-deprotection) | Maleimide-PEG | Vinyl Sulfone-PEG | Pyridyldithiol-PEG |
| Thiol Reaction | Michael Addition (to Maleimide) | Michael Addition | Michael Addition | Disulfide Exchange |
| Bond Formed | Stable Thioether | Thioether (via Succinimide ring) | Stable Thioether | Reversible Disulfide |
| Bond Stability | Highly Stable | Potentially reversible via retro-Michael reaction.[1] | Highly Stable, Irreversible.[1] | Cleavable under reducing conditions.[1] |
| Reaction pH | 6.5 - 7.5 (for Maleimide reaction) | 6.5 - 7.5 | 7.5 - 8.5 | 7.0 - 8.0 |
| Reaction Speed | N/A (Deprotection is separate) | Rapid | Slower than maleimide | Moderate |
| Key Advantage | Controlled generation of reactive thiol.[1] | Fast and efficient reaction under mild conditions.[16] | Forms a highly stable, irreversible linkage.[1] | Reversible linkage allows for drug release applications.[1] |
Detailed Experimental Protocols
The following protocols provide a general framework. Optimization for specific molecules is highly recommended.
Protocol 1: Deprotection of S-acetylated PEG Reagent
This protocol describes the generation of a reactive PEG-thiol (PEG-SH) from an S-acetyl-PEG precursor using hydroxylamine.
Materials:
-
S-acetyl-PEG reagent
-
Deacetylation Buffer: 0.5 M Hydroxylamine HCl, 25 mM EDTA in Phosphate Buffered Saline (PBS), pH adjusted to 7.2-7.5 with NaOH.[11][14]
-
Degassed PBS, pH 7.2
-
Purification column (e.g., desalting column like Sephadex G-25)
Procedure:
-
Reagent Preparation: Prepare the Deacetylation Buffer. Ensure the final pH is between 7.2 and 7.5.[14] Degas the buffer by sparging with nitrogen or argon for at least 20-30 minutes.[10]
-
Dissolution: Dissolve the S-acetyl-PEG reagent in the Deacetylation Buffer to a final concentration of 10-20 mg/mL.[11]
-
Incubation: Incubate the solution at room temperature for 1-2 hours with gentle mixing.[11]
-
Purification: Immediately after incubation, purify the resulting PEG-SH from the hydroxylamine and EDTA using a desalting column pre-equilibrated with degassed PBS, pH 7.2.[11][14]
-
Immediate Use: The collected fractions containing the PEG-SH should be used immediately in the subsequent conjugation reaction to prevent re-oxidation of the free thiol.[10][11]
Protocol 2: Quantification of Free Thiols (Ellman's Test)
This protocol is used to confirm the successful deprotection and quantify the concentration of the generated PEG-SH.
Materials:
-
PEG-SH solution (from Protocol 1)
-
Ellman’s Reagent (DTNB) stock solution (e.g., 4 mg/mL in 0.1 M phosphate buffer, pH 7.0)
-
Cysteine or other thiol standard for generating a standard curve
-
Reaction Buffer (e.g., 0.1 M phosphate buffer, pH 8.0)
Procedure:
-
Standard Curve: Prepare a series of known concentrations of the cysteine standard in the Reaction Buffer.
-
Reaction: Add a small volume of the DTNB stock solution to your PEG-SH sample and to each standard in the Reaction Buffer.
-
Incubation: Incubate for 5-15 minutes at room temperature. A yellow color will develop.[7]
-
Measurement: Measure the absorbance of the samples and standards at 412 nm.[7]
-
Calculation: Calculate the thiol concentration in your PEG-SH sample by comparing its absorbance to the standard curve.[7]
Protocol 3: Conjugation of PEG-Thiol to a Maleimide-Activated Protein
This protocol assumes a maleimide-activated protein is ready for conjugation in a suitable buffer.
Materials:
-
Purified PEG-SH solution (from Protocol 1)
-
Maleimide-activated protein in a thiol-free, degassed buffer (e.g., PBS, pH 7.0-7.2).[11]
-
Quenching solution (e.g., L-cysteine or β-mercaptoethanol).[11]
-
Purification system (e.g., Size Exclusion Chromatography - SEC)
Procedure:
-
Protein Preparation: Prepare the maleimide-activated protein in the reaction buffer to a concentration of 1-10 mg/mL.[11]
-
Conjugation Reaction: Add the purified PEG-SH solution to the protein solution. A 10- to 20-fold molar excess of PEG-SH over the protein is typically used.[11][17]
-
Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.[11][17]
-
Quenching (Optional): After the incubation period, quench the reaction by adding a small molecule thiol like L-cysteine to react with any excess maleimide groups on the protein.[11]
-
Purification: Purify the final PEG-protein conjugate to remove excess PEG-SH and quenching reagent using a suitable method such as SEC.[14]
-
Characterization: Characterize the final conjugate using methods like SDS-PAGE, Mass Spectrometry, and SEC-HPLC to determine purity, PEG-to-antibody ratio (PAR), and aggregation levels.[14]
Mandatory Visualizations
Caption: Experimental workflow for S-acetyl deprotection and subsequent thiol-maleimide conjugation.
Caption: Mechanism of hydroxylamine-mediated deprotection of an S-acetyl group.
Applications in Research and Drug Development
The precise control offered by S-acetyl protected PEGylation reagents is particularly valuable in advanced therapeutic development.
-
Antibody-Drug Conjugates (ADCs): This technology is critical for the site-specific attachment of cytotoxic drugs to antibodies.[7] By engineering cysteine residues into the antibody structure and using S-acetyl protection, drug molecules can be conjugated with a high degree of control, leading to more homogeneous and effective ADCs with predictable drug-to-antibody ratios (DAR).[7][14]
-
Protein and Peptide Modification: S-acetylated PEGs are used to improve the pharmacokinetic profiles of therapeutic proteins and peptides, enhancing their stability and circulation time while minimizing the risk of inactivating the molecule through non-specific conjugation.[18]
-
PROTACs and Advanced Linkers: In the development of complex molecules like Proteolysis Targeting Chimeras (PROTACs), S-acetyl-PEG linkers serve as versatile tools to connect different molecular entities with a defined spacer length and a stable linkage.[18]
Conclusion
The S-acetyl group serves as a highly effective protecting group for thiols in PEGylation reagents, offering a powerful combination of stability and controlled reactivity. By temporarily masking the sulfhydryl group as a stable thioester, it prevents unwanted side reactions and allows for the in situ generation of a reactive thiol under mild, biocompatible conditions. This level of control is indispensable for the development of sophisticated, site-specifically modified biotherapeutics, particularly in the field of antibody-drug conjugates. A thorough understanding of the deprotection chemistry and reaction parameters is paramount for researchers aiming to harness the full potential of this versatile bioconjugation tool.
References
- 1. benchchem.com [benchchem.com]
- 2. PEGylation and PEGylation Reagents | BroadPharm [broadpharm.com]
- 3. PEGylation Tools [sigmaaldrich.com]
- 4. benchchem.com [benchchem.com]
- 5. Site-Specific PEGylation of Therapeutic Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Site-specific PEGylation of therapeutic proteins via optimization of both accessible reactive amino acid residues and PEG derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. US7173156B1 - Thioacetate deprotection - Google Patents [patents.google.com]
- 16. benchchem.com [benchchem.com]
- 17. broadpharm.com [broadpharm.com]
- 18. benchchem.com [benchchem.com]
An In-depth Technical Guide to S-acetyl-PEG4-alcohol: Properties, Applications, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
S-acetyl-PEG4-alcohol is a heterobifunctional linker molecule integral to modern bioconjugation and drug development. Its structure, featuring a protected thiol group (S-acetyl) at one end and a hydroxyl group at the other, connected by a four-unit polyethylene (B3416737) glycol (PEG) chain, provides a versatile platform for the synthesis of complex biomolecules. This guide offers a comprehensive overview of the physicochemical properties, synthesis, and applications of this compound, with a particular focus on its role in the development of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). Detailed experimental protocols and workflow visualizations are provided to facilitate its practical application in a research setting.
Physicochemical Properties
The defining characteristic of this compound is its discrete PEG linker, which imparts favorable physicochemical properties to the conjugates it forms. The PEG chain enhances hydrophilicity, which can significantly improve the solubility and stability of hydrophobic molecules in aqueous environments. This is a critical advantage when working with potent, often poorly soluble, small molecule drugs.
| Property | Value | Source |
| Molecular Formula | C10H20O5S | [1][2][3] |
| Molecular Weight | 252.33 g/mol | [3][4] |
| CAS Number | 223611-42-5 | [1][2][3] |
| Appearance | Off-white/white solid or viscous liquid | [5] |
| Solubility | Soluble in water and most organic solvents | [2][5] |
Synthesis and Purification
Synthesis
The synthesis of this compound can be achieved through various synthetic routes. One common method involves the reaction of a tetraethylene glycol derivative with a thioacetylating agent. Commercial suppliers also offer readily available this compound, making it accessible for research and development purposes.
Purification
The purification of this compound and its conjugates is crucial for ensuring the homogeneity and efficacy of the final product. Due to the properties of the PEG chain, several chromatographic techniques can be employed.
| Purification Method | Principle of Separation | Applicability |
| Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) | Hydrophobicity | High-resolution purification of PEGylated small molecules and peptides. |
| Size Exclusion Chromatography (SEC) | Molecular size (hydrodynamic radius) | Effective for separating larger PEGylated proteins from smaller unreacted molecules.[] |
| Ion Exchange Chromatography (IEX) | Surface charge | Useful for separating PEGylated proteins from their unmodified counterparts, as the PEG chain can shield surface charges.[][7] |
| Hydrophobic Interaction Chromatography (HIC) | Hydrophobicity | Can be used as a supplementary method to IEX for purifying PEGylated proteins.[] |
Applications in Drug Development
The unique bifunctional nature of this compound makes it a valuable tool in the construction of complex therapeutic modalities.
Proteolysis Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of that protein by the proteasome.[8][9] this compound serves as a flexible linker to connect the target protein ligand and the E3 ligase ligand.[8][9] The PEG component enhances the solubility and cell permeability of the PROTAC molecule.[10]
The general workflow for synthesizing a PROTAC using this compound involves the sequential attachment of the two ligands. The hydroxyl group can be activated for conjugation, and the S-acetyl group is deprotected to reveal a reactive thiol for subsequent ligation.
The mechanism of action for a PROTAC involves the formation of a ternary complex between the target protein, the PROTAC, and an E3 ligase, leading to protein degradation.
Antibody-Drug Conjugates (ADCs)
ADCs are a class of targeted therapies that utilize a monoclonal antibody to deliver a potent cytotoxic agent specifically to cancer cells.[11][12] this compound can function as a linker to connect the cytotoxic drug to the antibody. The PEG component can improve the pharmacokinetic properties of the ADC.
Experimental Protocols
Protocol 1: Deprotection of the S-acetyl Group
This protocol describes the removal of the S-acetyl protecting group to generate a free thiol.
Materials:
-
This compound or S-acetyl-PEG4-conjugate
-
Hydroxylamine (B1172632) hydrochloride (NH2OH·HCl)
-
Base (e.g., triethylamine (B128534) or sodium hydroxide)
-
Degassed buffer (e.g., phosphate-buffered saline, pH 7.2-7.5)
-
Inert gas (e.g., nitrogen or argon)
Procedure:
-
Dissolve the S-acetylated compound in the degassed buffer to a final concentration of 10-20 mg/mL under an inert atmosphere.
-
Add hydroxylamine hydrochloride to a final concentration of 0.5 M.[13]
-
Add an equivalent amount of base to neutralize the hydrochloride.
-
Stir the reaction mixture at room temperature for 1-2 hours.[13]
-
Monitor the reaction progress using an appropriate analytical technique, such as Ellman's test or LC-MS.
-
Upon completion, the resulting free thiol can be purified or used directly in the next conjugation step. To prevent oxidation to a disulfide, it is recommended to proceed to the next step promptly.
Protocol 2: Thiol-Maleimide Conjugation
This protocol outlines the conjugation of the deprotected thiol-PEG4-alcohol to a maleimide-functionalized molecule.
Materials:
-
Thiol-PEG4-alcohol (from Protocol 1)
-
Maleimide-functionalized molecule
-
Degassed reaction buffer (e.g., PBS, HEPES, or Tris at pH 7.0-7.5)[4]
-
Anhydrous DMSO or DMF (if needed to dissolve the maleimide)
Procedure:
-
Dissolve the thiol-containing compound in the degassed reaction buffer.
-
Dissolve the maleimide-functionalized molecule in a minimal amount of anhydrous DMSO or DMF and add it to the thiol solution. A 10- to 20-fold molar excess of the maleimide (B117702) reagent is often used to drive the reaction to completion.[4][5]
-
Stir the reaction mixture at room temperature for 2-4 hours or overnight at 4°C, protected from light.[5]
-
Quench the reaction by adding a small molecule thiol (e.g., cysteine or β-mercaptoethanol).
-
Purify the conjugate using an appropriate chromatographic method (e.g., SEC or RP-HPLC).
Conclusion
This compound is a versatile and valuable building block in the field of bioconjugation and drug development. Its well-defined structure and the favorable properties imparted by the PEG linker make it an excellent choice for the synthesis of complex molecules such as PROTACs and ADCs. The experimental protocols provided in this guide offer a starting point for researchers to incorporate this linker into their synthetic strategies, paving the way for the development of novel therapeutics.
References
- 1. glycomindsynth.com [glycomindsynth.com]
- 2. This compound Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. This compound | C10H20O5S | CID 51340999 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. broadpharm.com [broadpharm.com]
- 7. biopharminternational.com [biopharminternational.com]
- 8. This compound | TargetMol [targetmol.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. benchchem.com [benchchem.com]
- 11. S-acetyl-PEG-alcohol | AxisPharm [axispharm.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
S-acetyl-PEG4-alcohol as a PROTAC Linker: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, leveraging the cell's endogenous ubiquitin-proteasome system to selectively degrade target proteins implicated in a myriad of diseases. These heterobifunctional molecules consist of a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex formed between the POI and the E3 ligase. Among the diverse array of linker chemistries, polyethylene (B3416737) glycol (PEG) linkers, particularly those with four repeating ethylene (B1197577) glycol units (PEG4), have gained prominence for their ability to impart favorable characteristics to the PROTAC molecule.
This technical guide provides a comprehensive overview of S-acetyl-PEG4-alcohol, a versatile PEG4-based linker, and its application in the design and synthesis of PROTACs. We will delve into its key features, present quantitative data on the performance of PROTACs with PEG4 linkers, provide detailed experimental protocols, and visualize relevant biological pathways and experimental workflows.
Core Features of this compound
This compound is a bifunctional linker that offers a unique combination of properties advantageous for PROTAC development. Its structure comprises a four-unit polyethylene glycol chain, which provides hydrophilicity and flexibility. One terminus of the linker is a primary alcohol (-OH), and the other is a thioacetate (B1230152) (S-acetyl) group, which serves as a protected thiol.
The key features of this compound include:
-
Enhanced Hydrophilicity: The PEG4 chain significantly improves the aqueous solubility of the PROTAC molecule, a crucial factor for bioavailability and formulation.[1]
-
Controlled Synthesis: The orthogonal nature of the alcohol and the protected thiol allows for a stepwise and controlled synthesis of the PROTAC, minimizing the formation of undesired byproducts.
-
Optimal Flexibility and Length: The flexibility of the PEG4 linker enables the PROTAC to adopt various conformations, increasing the likelihood of forming a stable and productive ternary complex between the target protein and the E3 ligase. The defined length of the PEG4 unit provides a specific spatial separation between the two ligands, a critical parameter for optimizing ternary complex formation.[2]
Physicochemical Properties of this compound
A clear understanding of the physicochemical properties of the linker is essential for the rational design of PROTACs.
| Property | Value | Source |
| Molecular Formula | C10H20O5S | [3][4] |
| Molecular Weight | 252.33 g/mol | [3] |
| CAS Number | 223611-42-5 | [3][4] |
| Appearance | Not specified | |
| Solubility | Soluble in water and most organic solvents | [5] |
| logP (calculated) | -0.5 | [3] |
| Topological Polar Surface Area (TPSA) | 90.3 Ų | [3] |
Quantitative Data on PROTACs with PEG4 Linkers
| Target Protein | E3 Ligase | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| BRD4 | VHL | Not Specified | 20 | 95 | [6] |
| BTK | CRBN | Mino | <10 | ~90 | [7] |
Experimental Protocols
Detailed methodologies are crucial for the successful synthesis and evaluation of PROTACs. The following sections provide protocols for the synthesis of a PROTAC using this compound and its subsequent biological evaluation.
PROTAC Synthesis using this compound
The synthesis of a PROTAC using this compound typically involves a multi-step process:
-
Conjugation of the first ligand to the alcohol terminus.
-
Deprotection of the S-acetyl group to reveal the free thiol.
-
Conjugation of the second ligand to the thiol terminus.
Protocol 1: Esterification of a Carboxylic Acid-Containing Ligand to this compound
This protocol describes the attachment of a ligand containing a carboxylic acid to the alcohol group of the linker.
Materials:
-
Carboxylic acid-functionalized ligand (e.g., POI binder)
-
This compound
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Dichloromethane (DCM)
-
Nitrogen or Argon atmosphere
Procedure:
-
Dissolve the carboxylic acid-functionalized ligand (1.0 eq) and this compound (1.1 eq) in anhydrous DCM under an inert atmosphere.[8]
-
Add DMAP (0.1 eq) to the solution and stir for 5 minutes at room temperature.[8]
-
Cool the reaction mixture to 0°C and add DCC (1.2 eq).[8]
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Wash the filtrate with 5% HCl solution, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the ligand-PEG4-S-acetyl intermediate.
Protocol 2: Deprotection of the S-acetyl Group
This protocol describes the removal of the S-acetyl protecting group to generate a free thiol.
Materials:
-
Ligand-PEG4-S-acetyl intermediate
-
Sodium hydroxide (B78521) (NaOH) or Hydroxylamine (B1172632) hydrochloride (NH2OH·HCl)
-
Methanol (MeOH) and Water, or an appropriate buffer system
-
Nitrogen or Argon atmosphere
Procedure using NaOH:
-
Dissolve the ligand-PEG4-S-acetyl intermediate (1.0 eq) in a mixture of MeOH and water under an inert atmosphere.[8]
-
Cool the solution to 0°C.
-
Add a solution of NaOH (2.0 eq) in water dropwise.[8]
-
Stir the reaction at room temperature for 1-2 hours, monitoring by LC-MS.[8]
-
Upon completion, neutralize the reaction mixture with 1 M HCl.[8]
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the ligand-PEG4-SH intermediate.
Procedure using Hydroxylamine:
-
Dissolve the ligand-PEG4-S-acetyl intermediate in a suitable solvent mixture (e.g., DMF or DMSO and PBS).[9]
-
Add an aqueous solution of hydroxylamine hydrochloride (1.5-2 equivalents).[9]
-
Stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC or LC-MS.[9]
-
Upon completion, dilute the reaction with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.[9]
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate to yield the deprotected thiol compound.
Protocol 3: Thiol-Maleimide Conjugation
This protocol describes the conjugation of the free thiol to a maleimide-functionalized ligand.
Materials:
-
Ligand-PEG4-SH intermediate
-
Maleimide-functionalized ligand (e.g., E3 ligase binder)
-
Anhydrous N,N-Dimethylformamide (DMF) or a suitable buffered solution (pH 6.5-7.5)
-
Nitrogen or Argon atmosphere
Procedure:
-
Dissolve the freshly prepared ligand-PEG4-SH (1.0-1.2 eq) and the maleimide-functionalized ligand (1.0 eq) in anhydrous DMF or a suitable buffer under an inert atmosphere.[10]
-
Stir the reaction at room temperature. The reaction is typically complete within 30-60 minutes.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, the final PROTAC can be purified by preparative High-Performance Liquid Chromatography (HPLC).
Biological Evaluation: Western Blot for Protein Degradation
Western blotting is a standard technique to quantify the degradation of the target protein induced by the PROTAC.[11]
Materials:
-
Cell line expressing the target protein
-
Synthesized PROTAC
-
Cell culture medium and supplements
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate and imaging system
Procedure:
-
Cell Treatment: Seed cells in appropriate culture plates and allow them to adhere. Treat the cells with varying concentrations of the PROTAC or a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).[12]
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer.[11]
-
Protein Quantification: Determine the total protein concentration in each lysate using a protein assay such as the BCA assay.[11]
-
SDS-PAGE and Western Blotting:
-
Normalize the protein lysates to the same concentration and prepare them for electrophoresis by adding Laemmli sample buffer and boiling.[11]
-
Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins by size.[11]
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[11]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[11]
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.[11]
-
Wash the membrane and then incubate with the appropriate HRP-conjugated secondary antibody.[11]
-
Detect the protein bands using an ECL substrate and an imaging system.[11]
-
Strip the membrane and re-probe with an antibody against a loading control to ensure equal protein loading.[8]
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control. Calculate the percentage of protein degradation relative to the vehicle control to determine the DC50 and Dmax values.[12]
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures is crucial for a comprehensive understanding of PROTAC technology.
Caption: General mechanism of PROTAC-mediated protein degradation.
Caption: A typical experimental workflow for PROTAC synthesis and evaluation.
Targeted Signaling Pathways
PROTACs with PEG4 linkers have been successfully developed to target key proteins in various signaling pathways implicated in cancer and other diseases.
BRD4 Signaling Pathway
Bromodomain-containing protein 4 (BRD4) is an epigenetic reader that plays a critical role in the transcriptional regulation of oncogenes like c-MYC.[13] PROTAC-mediated degradation of BRD4 disrupts this process, leading to cell cycle arrest and apoptosis in cancer cells.[13]
Caption: PROTAC-mediated degradation of BRD4 disrupts c-MYC transcription.
PI3K/mTOR Signaling Pathway
The PI3K/mTOR signaling pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[14] Dual-targeting PROTACs are being developed to simultaneously degrade PI3K and mTOR, offering a promising strategy to overcome resistance to single-target inhibitors.[10]
Caption: A dual-targeting PROTAC can simultaneously degrade PI3K and mTOR.
Conclusion
This compound is a valuable and versatile linker for the development of PROTACs. Its inherent hydrophilicity, defined length, and orthogonal reactive handles facilitate the synthesis of PROTACs with improved physicochemical properties and potent protein degradation activity. The systematic optimization of the linker is a critical aspect of PROTAC design, and the data and protocols presented in this guide provide a solid foundation for researchers to rationally design and evaluate novel protein degraders. As the field of targeted protein degradation continues to evolve, the strategic use of well-characterized linkers like this compound will be instrumental in advancing new therapeutics into the clinic.
References
- 1. biochempeg.com [biochempeg.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound | C10H20O5S | CID 51340999 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. glycomindsynth.com [glycomindsynth.com]
- 5. This compound Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 6. benchchem.com [benchchem.com]
- 7. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Decoding the PI3K/AKT/mTOR Signaling Network: Emerging Therapeutic Strategies and Mechanistic Insights [insights.pluto.im]
An In-depth Technical Guide to Thiol-Protected PEG Linkers
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the fields of bioconjugation and drug development, polyethylene (B3416737) glycol (PEG) linkers are indispensable tools for enhancing the therapeutic properties of biomolecules and small drugs.[1][2][3] PEGylation, the process of attaching PEG chains, can improve a molecule's solubility, stability, and pharmacokinetic profile, while also reducing its immunogenicity.[1][2][3][4][5][6] Thiol-protected PEG linkers are a crucial subclass of these reagents, offering a versatile handle for the site-specific modification of proteins, peptides, and other molecules containing sulfhydryl groups.[4][7]
The thiol (sulfhydryl) group is highly reactive and can participate in various selective conjugation chemistries.[7] However, this reactivity also makes it susceptible to oxidation and other unwanted side reactions. To overcome this, the thiol group is often "protected" during synthesis and purification, and then "deprotected" to reveal the reactive thiol at the desired stage of the conjugation process.[7] This guide provides a comprehensive technical overview of common thiol-protecting groups, deprotection strategies, and the subsequent conjugation chemistries used with PEG linkers.
Core Concepts: Protection and Deprotection of Thiol Groups
The use of a protecting group for the thiol moiety allows for controlled, multi-step conjugation strategies.[4] The choice of protecting group and the corresponding deprotection method are critical and depend on the stability of the biomolecule and any other functional groups present.
Common Thiol-Protecting Groups
Two of the most widely used thiol-protecting groups in commercially available PEG linkers are the S-acetyl and S-trityl groups.
-
S-Acetyl Group: This is a common protecting group due to its stability under a wide range of reaction conditions.[7] Its removal is typically achieved under basic conditions or through nucleophilic cleavage.[7]
-
S-Trityl (Trt) Group: The trityl group is known for its acid lability, offering an orthogonal deprotection strategy to base-labile protecting groups.[8][9][10] This allows for selective deprotection in the presence of other protected functional groups.[8][9]
Deprotection of S-Acetyl Protected PEG Linkers
The regeneration of the free thiol from an S-acetylated PEG linker is a critical step.[7] The choice of deprotection method is dictated by the sensitivity of the PEGylated molecule to the reaction conditions.[7]
Below is a general workflow for the deprotection of an S-acetylated PEG linker.
Caption: General workflow for the deprotection of S-acetylated PEG linkers.
Quantitative Data on S-Acetyl Deprotection Methods
The efficiency of S-acetyl deprotection varies with the chosen reagent and reaction conditions. Below is a summary of common methods with their respective quantitative parameters.
| Deprotection Method | Reagent | Conditions | Reaction Time | Yield | Notes |
| Base-Mediated Hydrolysis | Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) | 0.1 - 0.5 M in MeOH/water, Room Temperature | 1 - 17 hours | Variable | Inexpensive, but harsh conditions can degrade sensitive substrates.[7] |
| Nucleophilic Cleavage | Hydroxylamine Hydrochloride (NH₂OH·HCl) | Aqueous buffer or organic solvent, Room Temperature | 1 - 2 hours | High | Mild conditions suitable for many biomolecules.[7] Reagent may have side reactions.[7] |
| Thiol-Thioester Exchange | Thioglycolic Acid (TGA) | Phosphate Buffer (pH 8), Room Temperature | 24 hours | 51 - 80% | Mild, chemoselective conditions but with long reaction times.[7][11] |
| Biomimetic (NCL-Inspired) | Cysteamine or L-Cysteine | Aqueous Buffer (pH 8), Room Temperature | 30 minutes | Up to 84% | Very fast with high yields under mild, physiological conditions.[7] |
Experimental Protocols
Protocol 1: Deprotection of S-Acetyl-PEG Linker using Hydroxylamine
This protocol describes the deprotection of an S-acetylated PEG linker using hydroxylamine, a mild and effective method for generating a free thiol.[7][12][13]
Materials:
-
S-acetyl-PEG derivative
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Phosphate buffered saline (PBS), pH 7.4
-
Organic solvent (e.g., DMSO or DMF) if the PEG derivative is not water-soluble
-
Purification system (e.g., size-exclusion chromatography (SEC) or dialysis)
Procedure:
-
Preparation of Deprotection Buffer: Prepare a 0.5 M solution of hydroxylamine hydrochloride in PBS. Adjust the pH to 7.4.
-
Dissolution of PEG Linker: Dissolve the S-acetyl-PEG derivative in the deprotection buffer to a final concentration of 10-20 mg/mL. If necessary, first dissolve the PEG derivative in a minimal amount of an organic solvent before adding the aqueous buffer.
-
Incubation: Allow the reaction to proceed at room temperature for 1-2 hours with gentle stirring.
-
Purification: Remove excess hydroxylamine and by-products using SEC or dialysis to isolate the thiol-PEG linker.
Thiol-Reactive Chemistries for Bioconjugation
Once the thiol group is deprotected, the PEG linker is ready for conjugation to a target molecule. Several thiol-reactive chemical groups are commonly used for this purpose.[1][14][15]
Maleimide-Thiol Chemistry
PEG linkers functionalized with a maleimide (B117702) group are highly popular for their rapid and specific reaction with thiols at physiological pH (6.5-7.5) to form a stable thioether bond.[4][16][17][18][19]
References
- 1. precisepeg.com [precisepeg.com]
- 2. benchchem.com [benchchem.com]
- 3. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]
- 4. benchchem.com [benchchem.com]
- 5. purepeg.com [purepeg.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. polysciences.com [polysciences.com]
- 9. polysciences.com [polysciences.com]
- 10. Synthesis of α,ω-bis-Mercaptoacyl Poly(alkyl oxide)s and Development of Thioether Cross-Linked Liposome Scaffolds for Sustained Release of Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A new procedure for thioester deprotection using thioglycolic acid in both homogeneous and heterogeneous phase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. vectorlabs.com [vectorlabs.com]
- 13. vectorlabs.com [vectorlabs.com]
- 14. Thiol PEG, Thiol linker, Maleimide reactive | BroadPharm [broadpharm.com]
- 15. chempep.com [chempep.com]
- 16. PEG Maleimide, Mal-PEG, Maleimide PEG - Maleimide linkers | AxisPharm [axispharm.com]
- 17. polysciences.com [polysciences.com]
- 18. Monodispersed Maleimide(Mal) PEG - Biopharma PEG [biochempeg.com]
- 19. purepeg.com [purepeg.com]
S-acetyl-PEG4-alcohol: A Technical Guide for Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
S-acetyl-PEG4-alcohol is a heterobifunctional crosslinker integral to the field of bioconjugation, particularly in the development of advanced therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Its structure, featuring a protected thiol (S-acetyl) group at one end and a primary alcohol (-OH) at the other, connected by a four-unit polyethylene (B3416737) glycol (PEG) chain, offers a versatile platform for the sequential and controlled linkage of diverse molecules. The hydrophilic PEG moiety enhances the solubility and stability of the resulting bioconjugates, which is a significant advantage when working with hydrophobic drugs or large biomolecules.[1][2] This guide provides a comprehensive overview of the core functionalities of this compound, detailed experimental protocols, quantitative data on the influence of PEG linkers, and visualizations of key biological pathways and experimental workflows.
Physicochemical Properties
The well-defined chemical structure of this compound makes it a reliable reagent for reproducible bioconjugation reactions. Its key physicochemical properties are summarized below.
| Property | Value |
| Chemical Formula | C10H20O5S |
| Molecular Weight | 252.33 g/mol [2][3] |
| Appearance | Colorless to pale yellow oil |
| Solubility | Soluble in water, DMSO, DMF, and most organic solvents[2] |
| Storage Conditions | -20°C, protected from moisture[1][4] |
Core Functionalities in Bioconjugation
The utility of this compound stems from its two distinct functional groups, which facilitate a two-step conjugation strategy:
-
Primary Alcohol (-OH): The terminal hydroxyl group serves as a versatile handle for the initial conjugation step. While not highly reactive under physiological conditions, it can be readily activated or converted into other functional groups, such as tosylates or mesylates, enabling covalent linkage to a primary molecule (e.g., a cytotoxic drug or a protein-targeting ligand).
-
S-acetyl Protected Thiol (-SAc): The acetyl group provides a stable protecting group for the thiol functionality, preventing its oxidation or non-specific reactions during the initial conjugation step.[5] This protecting group can be selectively removed under mild conditions, typically using a reagent like hydroxylamine, to reveal a highly reactive free thiol (-SH).[6] This free thiol is then available for a second, specific conjugation reaction, most commonly with a maleimide-functionalized molecule, such as an antibody or an E3 ligase ligand, to form a stable thioether bond.[7][8]
Applications in Advanced Therapeutics
The unique architecture of this compound makes it an ideal linker for constructing complex bioconjugates like ADCs and PROTACs.
Antibody-Drug Conjugates (ADCs)
ADCs are targeted cancer therapies that combine the specificity of a monoclonal antibody with the potent cell-killing effect of a cytotoxic drug. The linker is a critical component that dictates the stability and efficacy of the ADC. This compound can be employed to connect the cytotoxic payload to the antibody. The length of the PEG linker can significantly influence the properties and efficacy of an ADC, with shorter PEG chains like PEG4 offering a balance between hydrophilicity and molecular size.[9]
Proteolysis Targeting Chimeras (PROTACs)
PROTACs are bifunctional molecules that co-opt the cell's natural protein degradation machinery to eliminate specific target proteins.[10] A PROTAC consists of a ligand that binds to the target protein of interest (POI) and another ligand that recruits an E3 ubiquitin ligase, connected by a linker. This compound is well-suited for this application, where one of the ligands can be attached via the alcohol group, and the other via the deprotected thiol. The PEG linker can enhance solubility and cell permeability, and its length is critical for the formation of a stable and productive ternary complex between the POI and the E3 ligase.[11][]
Quantitative Data on the Impact of PEG Linkers
The length of the PEG linker can significantly influence the physicochemical properties and biological activity of bioconjugates. The following tables summarize representative data from studies on ADCs and PROTACs with discrete PEG linkers. While not all data is specific to PEG4, it illustrates the general trends observed with short PEG chains.
Table 1: Impact of PEG Linker Length on In Vitro Cytotoxicity of an Anti-CD30 ADC
| Linker | Drug-to-Antibody Ratio (DAR) | In Vitro Cytotoxicity (IC50, ng/mL) |
| No PEG | ~10 | 100 |
| PEG2 | ~10 | 30 |
| PEG4 | ~10 | 15 |
| PEG8 | ~10 | 10 |
| PEG12 | ~10 | 10 |
| PEG24 | ~10 | 10 |
This table illustrates that the inclusion of a PEG linker can enhance the in vitro potency of an anti-CD30 ADC.
Table 2: Impact of PEG Linker Length on Physicochemical Properties and Permeability of VHL-based PROTACs
| Linker | Molecular Weight ( g/mol ) | cLogP | Polar Surface Area (Ų) | PAMPA Permeability (Pe, 10⁻⁶ cm/s) |
| Alkyl C3 | 785.0 | 3.1 | 185.2 | 1.5 |
| PEG1 | 829.0 | 2.6 | 194.5 | 1.2 |
| PEG2 | 873.1 | 2.4 | 203.8 | 0.9 |
| PEG3 | 917.1 | 2.2 | 213.1 | 0.6 |
| PEG4 | 961.2 | 2.0 | 222.4 | 0.4 |
This table demonstrates how increasing the number of PEG units affects key physicochemical properties and the resulting passive permeability as measured by the Parallel Artificial Membrane Permeability Assay (PAMPA).[13]
Experimental Protocols
This section provides detailed methodologies for the key experiments involving the use of this compound in a typical bioconjugation workflow.
Protocol 1: Deprotection of the S-acetyl Group
This protocol describes the removal of the S-acetyl protecting group to generate the reactive thiol.
Materials:
-
This compound
-
Deprotection Buffer: 0.5 M Hydroxylamine•HCl, 25 mM EDTA, pH 7.2-7.5
-
Organic solvent (e.g., DMSO or DMF)
-
Degassed buffers
-
Nitrogen or Argon gas
Procedure:
-
Prepare the Deprotection Buffer and ensure it is thoroughly degassed by sparging with nitrogen or argon for at least 30 minutes.
-
Dissolve the this compound in a minimal amount of a compatible organic solvent (e.g., DMSO or DMF) if necessary, and then dilute with the degassed Deprotection Buffer to a final concentration of 10-20 mM.
-
Incubate the reaction mixture at room temperature for 1-2 hours under an inert atmosphere (nitrogen or argon).[6]
-
The progress of the deprotection can be monitored by Ellman's test to detect the presence of the free thiol.
-
The resulting Thiol-PEG4-alcohol solution is now ready for direct use in the subsequent conjugation reaction. It is recommended to use the freshly deprotected thiol immediately to prevent oxidation to disulfides.[8]
Protocol 2: Thiol-Maleimide Conjugation
This protocol outlines the reaction of the deprotected Thiol-PEG4-alcohol with a maleimide-functionalized molecule (e.g., a protein, peptide, or small molecule drug).
Materials:
-
Freshly deprotected Thiol-PEG4-alcohol solution (from Protocol 1)
-
Maleimide-functionalized molecule
-
Conjugation Buffer: Phosphate buffer (50-100 mM), pH 6.5-7.5, containing 1-10 mM EDTA
-
Degassed buffers
-
Nitrogen or Argon gas
Procedure:
-
Dissolve the maleimide-functionalized molecule in the degassed Conjugation Buffer.
-
Add the freshly prepared Thiol-PEG4-alcohol solution to the maleimide-functionalized molecule solution. A 1.5 to 20-fold molar excess of the thiol-PEG linker is typically recommended to ensure efficient conjugation.[7]
-
Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C under an inert atmosphere.[14]
-
The reaction progress can be monitored by analytical techniques such as HPLC or LC-MS.
-
Upon completion, the reaction can be quenched by adding a small molecule thiol such as L-cysteine or β-mercaptoethanol.
Protocol 3: Purification of the Final Conjugate
This protocol describes the purification of the final bioconjugate from unreacted starting materials and byproducts.
Materials:
-
Crude conjugation reaction mixture
-
Appropriate purification system (e.g., Size-Exclusion Chromatography (SEC), Reverse-Phase HPLC, or dialysis)
-
Suitable buffers for purification
Procedure:
-
Choose a purification method based on the properties of the final conjugate.
-
Size-Exclusion Chromatography (SEC): Effective for separating the larger bioconjugate from smaller, unreacted linker and quenching reagents.
-
Reverse-Phase HPLC: Suitable for the purification of smaller bioconjugates and PROTACs.
-
Dialysis: Can be used for buffer exchange and removal of small molecule impurities from large protein conjugates.
-
-
Equilibrate the chosen purification system with a suitable buffer.
-
Load the crude reaction mixture onto the system.
-
Collect fractions and analyze them using appropriate methods (e.g., UV-Vis spectroscopy, SDS-PAGE, or LC-MS) to identify the fractions containing the purified conjugate.
-
Pool the pure fractions and, if necessary, perform a buffer exchange into a suitable storage buffer.
Conclusion
This compound is a highly valuable and versatile tool for researchers in drug development and bioconjugation. Its well-defined structure, coupled with the advantageous properties of the PEG linker, provides a reliable means to construct complex biomolecules with enhanced solubility and optimized pharmacokinetic profiles. The detailed protocols and conceptual frameworks provided in this guide are intended to equip researchers with the foundational knowledge to effectively utilize this compound in their bioconjugation endeavors.
References
- 1. This compound | TargetMol [targetmol.com]
- 2. This compound Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. This compound | C10H20O5S | CID 51340999 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. labsolu.ca [labsolu.ca]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. broadpharm.com [broadpharm.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
The Lynchpin of Bioconjugation: A Technical Guide to S-acetyl-PEG4-alcohol
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the core theoretical principles and practical applications of S-acetyl-PEG4-alcohol, a heterobifunctional linker that has become an indispensable tool in the fields of bioconjugation, drug delivery, and proteomics. Its unique architecture, featuring a protected thiol group and a terminal alcohol, provides a versatile platform for the synthesis of complex biomolecular constructs, including Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).
Core Principles of this compound
This compound is characterized by a tetraethylene glycol (PEG4) spacer, which imparts hydrophilicity and flexibility to the linker.[1] One terminus is functionalized with a primary alcohol (-OH), offering a reactive site for esterification or other modifications. The other end features a thiol group protected by an acetyl moiety (-S-C(O)CH3). This S-acetyl group is stable under a variety of chemical conditions, preventing the premature oxidation of the thiol to a disulfide.[2]
The utility of this compound lies in the selective deprotection of the acetyl group to reveal a highly reactive free thiol (-SH). This deprotection is typically achieved under mild basic conditions, most commonly with hydroxylamine (B1172632), which allows for the unmasking of the thiol without disrupting other sensitive functional groups within the molecule to be conjugated.[3] The newly exposed sulfhydryl group can then readily participate in nucleophilic reactions, most notably with maleimides to form a stable thioether bond, a cornerstone of modern bioconjugation strategies.[4]
Physicochemical and Solubility Data
Precise quantitative solubility data for this compound is not extensively available in the public domain. However, based on its structural similarity to other short-chain PEG derivatives, a general solubility profile can be inferred. The hydrophilic nature of the PEG4 chain dominates its solubility characteristics.[5]
| Property | Value | Source |
| Molecular Formula | C10H20O5S | [6][7] |
| Molecular Weight | 252.33 g/mol | [6][7] |
| CAS Number | 223611-42-5 | [6][7] |
| Appearance | Colorless to light yellow liquid or solid | [8] |
| Storage Temperature | -20°C for long-term storage | [9][10] |
| Solvent | Expected Solubility | Notes |
| Water & Aqueous Buffers | High | The hydrophilic PEG chain enhances aqueous solubility. |
| Dimethyl Sulfoxide (DMSO) | High | A common solvent for bioconjugation reactions. |
| Dimethylformamide (DMF) | High | Another common polar aprotic solvent for synthesis. |
| Acetonitrile (ACN) | High | Often used in purification by HPLC. |
| Methanol (B129727), Ethanol | Moderate to High | Good solubility in lower molecular weight alcohols. |
| Dichloromethane (DCM), Chloroform | High | Generally good solvents for PEGylated molecules. |
| Toluene, Hexane, Ether | Low to Insoluble | Poor solubility in non-polar organic solvents. |
Stability Profile
The stability of this compound is primarily dictated by the thioester bond of the S-acetyl group. Thioesters are susceptible to hydrolysis, particularly under basic conditions.
| Condition | Stability of S-acetyl Group | Notes |
| Acidic pH (< 7) | Relatively Stable | Acid-catalyzed hydrolysis can occur but is generally slow. |
| Neutral pH (≈ 7) | Moderately Stable | The half-life for hydrolysis of a similar small molecule thioester at pH 7 and 23°C is approximately 155 days. The PEG chain may influence this stability.[11] |
| Basic pH (> 7) | Prone to Hydrolysis | Base-catalyzed hydrolysis is significantly faster and is the basis for the deprotection reaction.[11] |
| Temperature | Stable at -20°C | For long-term storage, freezing is recommended to minimize hydrolysis.[11] |
Experimental Protocols
Protocol 1: Deprotection of this compound to Generate Thiol-PEG4-alcohol
This protocol describes the removal of the S-acetyl protecting group using hydroxylamine to yield the reactive Thiol-PEG4-alcohol.
Materials:
-
This compound
-
Hydroxylamine hydrochloride (NH2OH·HCl)
-
Triethylamine (B128534) (TEA) or Sodium Hydroxide (NaOH)
-
Degassed Methanol (MeOH) or an appropriate buffer (e.g., 50 mM Phosphate Buffer, 25 mM EDTA, pH 7.2-7.5)[3]
-
Nitrogen or Argon gas
-
Purification supplies (e.g., desalting column, HPLC system)
Procedure:
-
Dissolve this compound in degassed methanol or buffer to a final concentration of 10-50 mM.
-
In a separate tube, prepare a 0.5 M solution of hydroxylamine hydrochloride in the same degassed solvent.
-
To the hydroxylamine solution, add an equimolar amount of a base like triethylamine to neutralize the hydrochloride and generate the free hydroxylamine.
-
Add the freshly prepared hydroxylamine solution to the this compound solution.
-
Incubate the reaction mixture at room temperature for 1-2 hours under an inert atmosphere (nitrogen or argon) with gentle mixing.[1][3]
-
Monitor the reaction progress by LC-MS or by using Ellman's reagent to confirm the presence of a free thiol.
-
Immediately after deprotection, purify the Thiol-PEG4-alcohol to remove excess hydroxylamine and other small molecules. For small molecules, a desalting column or preparative HPLC can be used.[3] The purified Thiol-PEG4-alcohol is prone to oxidation and should be used immediately in the subsequent conjugation step.
Workflow for the deprotection of the S-acetyl group.
Protocol 2: Thiol-Maleimide Conjugation
This protocol outlines the reaction of the freshly deprotected Thiol-PEG4-alcohol with a maleimide-functionalized molecule (e.g., a protein, peptide, or small molecule).
Materials:
-
Freshly prepared Thiol-PEG4-alcohol solution (from Protocol 1)
-
Maleimide-functionalized molecule
-
Degassed conjugation buffer (e.g., PBS, Tris, or HEPES, pH 6.5-7.5)[4]
-
Quenching reagent (e.g., N-acetylcysteine or β-mercaptoethanol)
-
Purification system (e.g., size-exclusion chromatography, HPLC)
Procedure:
-
Dissolve the maleimide-functionalized molecule in the degassed conjugation buffer. If the target molecule is a protein with disulfide bonds, these may need to be reduced first using a reducing agent like TCEP, which does not need to be removed prior to conjugation.[3]
-
Add the freshly prepared Thiol-PEG4-alcohol solution to the maleimide-functionalized molecule solution. A molar excess of the thiol-linker (e.g., 10:1 to 20:1 linker-to-protein ratio) is typically used.[3]
-
Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.[3]
-
Quench the reaction by adding an excess of a small molecule thiol to react with any unreacted maleimide (B117702) groups.
-
Purify the resulting conjugate using a suitable method to remove excess linker, quenching reagent, and any unreacted starting materials. Size-exclusion chromatography is commonly used for protein conjugates.[3]
Workflow for Thiol-Maleimide Conjugation.
Applications in Drug Development
Proteolysis Targeting Chimeras (PROTACs)
This compound is a widely used linker in the synthesis of PROTACs.[9][12] PROTACs are heterobifunctional molecules that induce the degradation of a target protein by recruiting it to an E3 ubiquitin ligase.[13][14] The PEG4 linker provides the necessary spacing and flexibility to allow for the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase, leading to ubiquitination and subsequent degradation of the target protein by the proteasome.[15]
PROTAC-mediated protein degradation pathway.
Antibody-Drug Conjugates (ADCs)
In the synthesis of ADCs, this compound can be used to attach a cytotoxic payload to a monoclonal antibody.[16] The hydrophilic PEG4 linker can improve the solubility and pharmacokinetic properties of the ADC, potentially reducing aggregation and improving its therapeutic index.[16] The linker can be first conjugated to the payload, and then the deprotected thiol can be reacted with a maleimide-functionalized antibody.
General workflow for ADC synthesis.
Conclusion
This compound is a versatile and powerful tool for researchers in drug development and bioconjugation. Its well-defined structure, coupled with the advantageous properties of the PEG linker, provides a reliable means to construct complex biomolecules with enhanced solubility and optimized pharmacokinetic profiles. The straightforward and mild deprotection and conjugation chemistries associated with this linker further contribute to its widespread adoption in the synthesis of innovative therapeutics. A thorough understanding of its theoretical principles and practical application is essential for harnessing its full potential in advancing modern medicine.
References
- 1. benchchem.com [benchchem.com]
- 2. biotium.com [biotium.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. This compound | C10H20O5S | CID 51340999 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. This compound | TargetMol [targetmol.com]
- 10. labsolu.ca [labsolu.ca]
- 11. benchchem.com [benchchem.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
Solubility profile of S-acetyl-PEG4-alcohol in aqueous and organic solvents
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility profile of S-acetyl-PEG4-alcohol, a heterobifunctional PEG linker. Given the limited availability of precise quantitative solubility data in public literature, this document focuses on its expected solubility in various solvent systems based on its structural characteristics and the behavior of similar PEGylated molecules. Furthermore, this guide furnishes detailed experimental protocols for researchers to determine the quantitative solubility of this compound in their specific applications.
Expected Solubility Profile of this compound
The solubility of this compound is primarily dictated by its polyethylene (B3416737) glycol (PEG) linker, which imparts a hydrophilic nature to the molecule. The terminal S-acetyl and alcohol functional groups also contribute to its overall polarity and potential for hydrogen bonding. Based on these characteristics, the following qualitative solubility profile is expected. For critical applications, experimental verification is strongly recommended.
| Solvent Class | Representative Solvents | Expected Solubility | Rationale |
| Aqueous Media | Water, PBS, Buffers | High | The hydrophilic polyethylene glycol chain enhances aqueous solubility through hydrogen bonding with water molecules.[1] |
| Polar Aprotic Solvents | DMSO, DMF, Acetonitrile | High | PEG and its derivatives are generally highly soluble in these solvents. |
| Alcohols | Methanol, Ethanol | Moderate to High | Lower molecular weight alcohols are typically effective at dissolving PEG derivatives. |
| Chlorinated Solvents | Dichloromethane (DCM), Chloroform | High | Similar to other polar aprotic solvents, chlorinated solvents are generally good solvents for PEGylated molecules. |
| Non-polar Solvents | Toluene, Hexane, Ether | Low to Insoluble | Polyethylene glycol has limited solubility in non-polar organic solvents. |
Experimental Protocols for Solubility Determination
To ascertain the precise quantitative solubility of this compound, standardized experimental methods are necessary. The two most common approaches are the thermodynamic (shake-flask) method, which determines the equilibrium solubility, and the kinetic solubility assay, which is a higher-throughput method often used in early-stage drug discovery.
Thermodynamic Solubility Assay (Shake-Flask Method)
This method is considered the gold standard for determining the equilibrium solubility of a compound, representing the true saturation point in a given solvent.
Materials:
-
This compound (solid)
-
Solvent of interest (e.g., water, PBS pH 7.4, ethanol)
-
Sealed vials (e.g., glass vials with screw caps)
-
Orbital shaker or rotator at a controlled temperature
-
Centrifuge
-
Syringe filters (low-binding, e.g., 0.22 µm PVDF)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry) or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes for standard preparation
Procedure:
-
Preparation of Saturated Solution: Add an excess amount of solid this compound to a known volume of the solvent in a sealed vial. The excess solid should be clearly visible.
-
Equilibration: Seal the vials and place them on an orbital shaker or rotator. Agitate the mixture at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved compound.[2]
-
Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. To separate the undissolved solid, centrifuge the vials at high speed.[2]
-
Sample Collection: Carefully collect the supernatant using a pipette, ensuring no solid particles are disturbed. For further clarification, filter the supernatant through a syringe filter.
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Analyze the standard solutions and the filtered supernatant from the saturated solution using a validated HPLC or UV-Vis method.
-
Construct a calibration curve from the analytical response of the standard solutions.
-
Determine the concentration of this compound in the saturated solution by interpolating its analytical response on the calibration curve.
-
Data Reporting:
-
Express the solubility in units such as mg/mL, µg/mL, or molarity (mol/L).
-
Report the temperature and pH (for aqueous solutions) at which the solubility was determined.
Kinetic Solubility Assay
This high-throughput method is often employed in early drug discovery to rapidly assess the solubility of a large number of compounds under non-equilibrium conditions. It typically involves the precipitation of the compound from a DMSO stock solution into an aqueous buffer.[3]
Materials:
-
This compound stock solution in DMSO (e.g., 10 mM)
-
Aqueous buffer of interest (e.g., Phosphate-Buffered Saline, pH 7.4)
-
96-well microplate
-
Plate reader capable of measuring turbidity (e.g., absorbance at ~600 nm) or a nephelometer[3]
Procedure:
-
Prepare Serial Dilution: Prepare a serial dilution of the this compound stock solution in DMSO in a 96-well plate.
-
Aqueous Dilution: To each well containing the DMSO solution, rapidly add the aqueous buffer to achieve the final desired concentrations. The final DMSO concentration should be kept low (typically ≤1%) to minimize its effect on solubility.
-
Incubation: Seal the plate and incubate at a controlled temperature (e.g., 25°C or 37°C) with shaking for a set period (e.g., 1-2 hours).[4]
-
Detection of Precipitation: Measure the turbidity or light scattering of each well using a plate reader. An increase in the signal compared to the buffer blank indicates precipitation.
-
Data Analysis: The kinetic solubility is defined as the highest concentration of the compound that does not show a significant increase in turbidity.
Visualizing Experimental Workflows
The following diagrams, created using the DOT language, illustrate the logical flow of the experimental protocols described above.
Conclusion
References
The Pivotal Role of the Hydroxyl Group in S-acetyl-PEG4-alcohol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
S-acetyl-PEG4-alcohol is a heterobifunctional linker that has garnered significant attention in the fields of bioconjugation and drug development. Its architecture, featuring a terminal hydroxyl (-OH) group and a protected thiol (S-acetyl), provides a versatile platform for the synthesis of complex biomolecules, including Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). The hydroxyl group serves as a crucial primary functional handle, enabling the covalent attachment of the polyethylene (B3416737) glycol (PEG) linker to a diverse range of molecules. This guide provides a comprehensive examination of the function of the hydroxyl group in this compound, detailing its activation, subsequent conjugation chemistries, and its strategic importance in the construction of advanced therapeutics.
Introduction: The Strategic Importance of the Hydroxyl Terminus
Polyethylene glycol (PEG) linkers are widely employed to enhance the pharmacokinetic and pharmacodynamic properties of therapeutic molecules. This process, known as PEGylation, can improve solubility, extend circulation half-life, and reduce immunogenicity. This compound is a discrete PEG linker, meaning it has a defined molecular weight and length, which is critical for producing homogeneous conjugates.
The molecule possesses two key functional groups:
-
S-acetyl Group : This is a protected thiol group. The acetyl moiety prevents the highly reactive thiol from undergoing premature reactions, such as oxidation. It can be selectively deprotected under mild conditions to reveal a free sulfhydryl (-SH) group, which is then available for specific conjugation, typically to maleimide-functionalized molecules.
-
Hydroxyl Group (-OH) : This primary alcohol is the focal point of this guide. It serves as the initial point of attachment for conjugating the PEG linker to a molecule of interest, such as a cytotoxic payload for an ADC or a ligand for an E3 ubiquitin ligase in a PROTAC.
The heterobifunctional nature of this compound allows for a sequential and controlled conjugation strategy, which is paramount in the multi-step synthesis of complex biotherapeutics.
The Function of the Hydroxyl Group: A Versatile Chemical Handle
The terminal hydroxyl group of this compound is a primary alcohol, which in its native state is relatively inert. However, its true utility lies in its capacity to be "activated" into a more reactive species, enabling it to form stable covalent bonds with various functional groups on a target molecule. This activation is a critical first step in many bioconjugation workflows.
Activation of the Hydroxyl Group
To facilitate conjugation, the hydroxyl group is typically converted into a more reactive intermediate. Common activation strategies include:
-
Formation of an Activated Ester : The hydroxyl group can be reacted with reagents like p-nitrophenyl chloroformate to form a p-nitrophenyl (PNP) carbonate. This activated ester is then susceptible to nucleophilic attack by primary amines (e.g., lysine (B10760008) residues on a protein or an amine-containing small molecule) to form a stable carbamate (B1207046) linkage.
-
Carbodiimide-Mediated Esterification : In the presence of a carboxylic acid-containing molecule, coupling agents such as N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can be used to form a stable ester bond between the hydroxyl group of the PEG linker and the carboxyl group of the target molecule.[1] 4-Dimethylaminopyridine (DMAP) is often used as a catalyst in these reactions.
The choice of activation method depends on the chemical nature of the molecule to be conjugated and the desired linkage.
Data Presentation: Quantitative Parameters for Hydroxyl Group Activation and Conjugation
The efficiency of conjugation reactions involving the hydroxyl group of this compound is influenced by several factors, including the choice of activation and coupling reagents, reaction pH, temperature, and molar ratios of reactants. The following tables summarize key quantitative data for common activation and subsequent conjugation steps.
| Parameter | Reagent | Molar Excess (vs. PEG-OH) | Typical Solvent | Reaction Time | Typical Yield | Reference | | --- | --- | --- | --- | --- | --- | | Activation | p-Nitrophenyl Chloroformate | 1.2 - 1.5 | Dichloromethane (DCM) | 3 - 18 hours | 78-90% |[2] | | Activation | N,N'-Dicyclohexylcarbodiimide (DCC) | 1.2 | Anhydrous DCM | Overnight | High |[3] | | Coupling | Amine-containing molecule (to PNP-activated PEG) | 1.0 - 1.2 | DMF or DMSO | 2 - 4 hours | High |[4] | | Coupling | Carboxylic acid-containing molecule (with DCC) | 1.0 | Anhydrous DCM | Overnight | High |[3] |
Table 1: Quantitative Data for Hydroxyl Group Activation and Coupling Reactions
| Parameter | Recommended Value | Notes | Reference | | --- | --- | --- | | Deprotection Reagent | 0.5 M Hydroxylamine (B1172632)•HCl, 25 mM EDTA | Efficient removal of the S-acetyl group. |[2] | | Deprotection Reaction Time | 1 - 2 hours | At room temperature. |[5] | | Conjugation pH (Thiol-Maleimide) | 7.0 - 7.4 | Balances thiol reactivity and maleimide (B117702) stability. |[2] | | Molar Ratio (Thiol-PEG : Maleimide-Molecule) | 1.5:1 to 5:1 | Should be optimized for each specific application. |[5] | | Conjugation Reaction Time (Thiol-Maleimide) | 1 - 4 hours at RT or overnight at 4°C | Longer incubation at lower temperatures can be beneficial. |[5] |
Table 2: Quantitative Parameters for S-acetyl Deprotection and Thiol-Maleimide Conjugation
Experimental Protocols
Detailed methodologies are essential for the successful application of this compound in bioconjugation.
Protocol 1: Activation of the Hydroxyl Group with p-Nitrophenyl Chloroformate and Conjugation to an Amine-Containing Molecule
This protocol describes the activation of the hydroxyl group of this compound to form a reactive p-nitrophenyl (PNP) carbonate, which is then conjugated to a primary amine on a target molecule.
Materials:
-
This compound
-
p-Nitrophenyl chloroformate
-
Anhydrous Dichloromethane (DCM)
-
Amine-containing molecule of interest
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Reaction vessel and magnetic stirrer
-
Thin-layer chromatography (TLC) or Liquid chromatography-mass spectrometry (LC-MS) for reaction monitoring
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Activation:
-
Dissolve this compound (1.0 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0°C in an ice bath.
-
Add pyridine (1.2 eq) to the solution.
-
Slowly add a solution of p-nitrophenyl chloroformate (1.2 eq) in anhydrous DCM.
-
Allow the reaction to warm to room temperature and stir for 3-18 hours.[2]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the activated S-acetyl-PEG4-PNP carbonate.
-
-
Conjugation:
-
Dissolve the purified S-acetyl-PEG4-PNP carbonate (1.0 eq) and the amine-containing molecule (1.1 eq) in anhydrous DMF or DMSO.
-
Add TEA or DIPEA (2.0-3.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 2-4 hours.[4]
-
Monitor the reaction progress by LC-MS.
-
Upon completion, the product can be purified by preparative HPLC.
-
Protocol 2: Deprotection of the S-acetyl Group and Conjugation to a Maleimide-Functionalized Molecule
This protocol outlines the removal of the S-acetyl protecting group to generate a reactive thiol, which is then conjugated to a maleimide-containing molecule.
Materials:
-
S-acetyl-PEG4-conjugate (from Protocol 1)
-
Hydroxylamine hydrochloride
-
EDTA
-
Degassed phosphate-buffered saline (PBS), pH 7.2
-
Maleimide-functionalized molecule of interest
-
Inert gas (nitrogen or argon)
-
Desalting column or size-exclusion chromatography (SEC) system
Procedure:
-
Deprotection:
-
Dissolve the S-acetyl-PEG4-conjugate in degassed PBS (pH 7.2).
-
Prepare a stock solution of the deprotection buffer: 0.5 M hydroxylamine hydrochloride, 25 mM EDTA in degassed water, adjusting the pH to 7.2.[2]
-
Add the deprotection buffer to the S-acetyl-PEG4-conjugate solution.
-
Incubate the reaction mixture at room temperature for 1-2 hours under an inert atmosphere.[5]
-
-
Conjugation:
-
Immediately after deprotection, add the solution containing the now thiol-functionalized PEG4-conjugate to a solution of the maleimide-functionalized molecule in a reaction buffer (pH 7.0-7.4).[2] A 1.5 to 5-fold molar excess of the thiol-PEG linker is typically recommended.[5]
-
Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C under an inert atmosphere.[5]
-
Monitor the reaction progress by LC-MS.
-
(Optional) Quench the reaction by adding a small molecule thiol like L-cysteine to react with any excess maleimide.
-
Purify the final conjugate using a desalting column, SEC, or dialysis to remove unreacted reagents.
-
Mandatory Visualizations
Logical Workflow for Antibody-Drug Conjugate (ADC) Synthesis
The following diagram illustrates the sequential use of the hydroxyl and S-acetyl functionalities of this compound in the synthesis of an ADC.
Caption: Logical workflow for ADC synthesis using this compound.
Signaling Pathway for PROTAC-Mediated Protein Degradation
This diagram depicts the mechanism of action for a PROTAC that could be synthesized using this compound, for instance, in targeting the BRD4 protein for degradation via the CRBN E3 ligase.[3][5]
Caption: PROTAC-mediated degradation of BRD4 via the CRBN E3 ligase.
Conclusion
The hydroxyl group of this compound is a cornerstone of its utility as a heterobifunctional linker in modern drug development. While seemingly simple, its ability to be selectively activated and conjugated to a molecule of interest is the critical initiating step in the synthesis of sophisticated biotherapeutics like ADCs and PROTACs. A thorough understanding of the chemistry of the hydroxyl group, coupled with optimized experimental protocols, empowers researchers to harness the full potential of this compound in creating next-generation targeted therapies. The controlled, sequential conjugation strategy enabled by the distinct reactivities of the hydroxyl and protected thiol groups provides a robust platform for the rational design of complex and highly effective drug molecules.
References
Methodological & Application
Protocol for S-acetyl Deprotection of PEG Linkers: Application Notes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The functionalization of polyethylene (B3416737) glycol (PEG) linkers with thiol (-SH) groups is a cornerstone of modern bioconjugation and drug delivery. The thiol group's high nucleophilicity allows for specific coupling with a variety of electrophilic partners, enabling the attachment of PEG chains to proteins, peptides, and other biomolecules. This process, known as PEGylation, can enhance the therapeutic properties of molecules by increasing their solubility, stability, and circulation half-life. To prevent undesirable side reactions, such as oxidation to disulfides, the thiol group is often protected during synthesis. The S-acetyl group is a commonly used protecting group for thiols due to its stability under a wide range of synthetic conditions.[1][2] The final and critical step before conjugation is the deprotection of the S-acetyl group to regenerate the free, reactive thiol.[2]
This application note provides a detailed overview of various protocols for the deprotection of S-acetylated PEG linkers, offering a comparative analysis of different methods to guide researchers in selecting the most appropriate strategy for their specific application.
Comparison of S-Acetyl Deprotection Methods
The selection of a deprotection method is critical and depends on the sensitivity of the PEGylated molecule and any conjugated cargo to the reaction conditions.[2] Several methods are available, each with distinct advantages and disadvantages in terms of reaction kinetics, yield, and compatibility with different functional groups.[1][2]
| Deprotection Method | Reagent(s) | Typical Conditions | Reaction Time | Typical Yield (%) | Advantages | Disadvantages |
| Base-Mediated Hydrolysis | Sodium Hydroxide (B78521) (NaOH) or Potassium Hydroxide (KOH) | 0.1 - 0.5 M in MeOH/water, Room Temperature | 1 - 17 hours | Variable | Inexpensive and common reagents.[2] | Harsh conditions can degrade sensitive substrates; yields can be variable.[2] |
| Nucleophilic Cleavage | Hydroxylamine (B1172632) Hydrochloride (NH₂OH·HCl) | Aqueous buffer or organic solvent, Room Temperature | 1 - 2 hours | Generally high (>90%) | Mild conditions, suitable for many biomolecules.[1][2] | Reagent can potentially have side reactions with other functional groups.[2] |
| Thiol-Thioester Exchange | Thioglycolic Acid (TGA) | Phosphate (B84403) Buffer (pH 8), Room Temperature | 24 hours | 51 - 80% | Mild, chemoselective conditions.[2][3] | Long reaction times.[2] |
| Biomimetic (NCL-Inspired) | Cysteamine or L-Cysteine | Aqueous Buffer (pH 8), Room Temperature | 30 minutes | Up to 84% | Very fast, high yields under mild, physiological conditions.[2][4] | Reagents are more specialized.[2] |
Experimental Workflows and Signaling Pathways
General Deprotection Workflow
The overall process for the deprotection of an S-acetylated PEG linker involves the reaction with a deprotecting agent, followed by workup and purification to isolate the PEG-thiol.[2]
General workflow for S-acetyl deprotection of a PEG linker.
Reaction Mechanisms
The deprotection of the S-acetyl group proceeds through different mechanisms depending on the chosen reagent.
1. Base-Mediated Hydrolysis Mechanism
This method involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the thioester, leading to the formation of a tetrahedral intermediate that subsequently collapses to release the thiolate.[5]
Mechanism of base-mediated S-acetyl deprotection.
2. Hydroxylamine-Mediated Deprotection Mechanism
Hydroxylamine acts as a nucleophile, attacking the thioester to form an O-acyl-hydroxylamine intermediate, which then rearranges to release the free thiol.
Mechanism of hydroxylamine-mediated S-acetyl deprotection.
3. Biomimetic (NCL-Inspired) Deprotection Mechanism
This highly efficient method mimics Native Chemical Ligation (NCL). It involves a reversible thiol-thioester exchange followed by an irreversible intramolecular S-to-N acyl transfer.[1]
Biomimetic deprotection via an NCL-like mechanism.
Experimental Protocols
Detailed methodologies are crucial for reproducible results. The following are step-by-step protocols for the key S-acetyl deprotection methods.
Protocol 1: Base-Mediated Deprotection using Sodium Hydroxide
This protocol is a general method for the hydrolysis of thioacetates under basic conditions.[6]
Materials:
-
S-acetylated PEG linker
-
1 M Sodium Hydroxide (NaOH) solution
-
2 M Hydrochloric Acid (HCl) solution (degassed)
-
Diethyl ether (degassed)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve the S-acetylated PEG compound (1.0 mmol) in ethanol (10 mL) in a three-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).[6]
-
Add 1 M NaOH solution dropwise until the pH is strongly basic (pH > 12).[6]
-
Reflux the reaction mixture for 1-2 hours, monitoring the deprotection by TLC.[6]
-
After completion, cool the mixture to room temperature.[6]
-
Carefully neutralize the mixture with degassed 2 M HCl solution to pH 7.[6]
-
Transfer the mixture to a separatory funnel under an inert atmosphere.[6]
-
Add degassed diethyl ether (20 mL) and degassed water (10 mL) and separate the organic layer.[6]
-
Wash the organic layer with degassed water (2 x 10 mL) and dry over anhydrous Na₂SO₄.[6]
-
Remove the solvent using a rotary evaporator at low temperature to yield the free thiol.[6]
Protocol 2: Nucleophilic Cleavage using Hydroxylamine
This method is efficient and widely applicable for deprotecting S-acetylated compounds under mild conditions.[1]
Materials:
-
S-acetyl-PEG linker
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Triethylamine (TEA) or an equivalent base
-
Methanol (B129727) (MeOH) or an appropriate buffer (e.g., Phosphate Buffer, pH 7.5), degassed
-
Nitrogen or Argon gas
-
Purification supplies (e.g., dialysis membrane, size-exclusion chromatography column)
Procedure:
-
Dissolve the S-acetyl-PEG compound in degassed methanol or buffer to a final concentration of 10-20 mg/mL.[1]
-
To this solution, add hydroxylamine hydrochloride to a final concentration of 0.5 M.[1]
-
Add an equivalent amount of a base, such as triethylamine, to neutralize the hydrochloride and free the hydroxylamine.[1]
-
Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 1-2 hours.[1]
-
Monitor the reaction progress for the appearance of a free thiol using Ellman's test or by analytical HPLC.[1]
-
Upon completion, the resulting HS-PEG can be purified from excess reagents. For high molecular weight PEGs, dialysis or size-exclusion chromatography is effective. For smaller molecules, preparative HPLC may be required.[1]
Protocol 3: Thiol-Thioester Exchange using Thioglycolic Acid
This protocol offers a milder alternative to strong base hydrolysis.[3]
Materials:
-
S-acetylated PEG linker
-
Thioglycolic Acid (TGA)
-
Methanol (MeOH)
-
Phosphate Buffer (PB), pH 8 (degassed)
-
5% Hydrochloric Acid (HCl) solution
-
Ethyl acetate (B1210297)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolve the S-acetylated compound (1.0 equiv.) in a mixture of methanol and degassed phosphate buffer (pH 8). A common ratio is 1:9 MeOH:PB.[5]
-
Add thioglycolic acid (2.0 equiv.) to the solution.[5]
-
Stir the reaction at room temperature for 24 hours under a nitrogen atmosphere. Monitor progress by TLC or HPLC.[5]
-
Acidify the reaction mixture with 5% HCl solution and extract with ethyl acetate (3x).[5]
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[5]
-
Purify by column chromatography if necessary.[5]
Protocol 4: Biomimetic Deprotection using Cysteamine
This protocol utilizes a mild, NCL-like approach that is rapid and proceeds in high yield under physiological conditions.[4]
Materials:
-
S-acetylated PEG linker
-
Cysteamine
-
Aqueous buffer (e.g., Phosphate Buffer, pH 8), degassed
-
Methanol (MeOH)
-
Ethyl acetate
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Nitrogen or Argon gas
Procedure:
-
Prepare a solution of the S-acetylated substrate in methanol. In a separate vessel, prepare an aqueous phosphate buffer at pH 8 and degas it.[4]
-
Under an inert atmosphere, add the substrate solution to the pH 8 buffer (a common ratio is 1:9 v/v MeOH:buffer).[4]
-
Add 2 equivalents of cysteamine.[4]
-
Stir the reaction at room temperature for 30 minutes.[4]
-
Monitor the reaction by HPLC or TLC.[4]
-
Upon completion, extract the reaction mixture with ethyl acetate (3x).[4]
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the deprotected thiol.[4]
-
Further purification can be performed by chromatography if necessary.[4]
Post-Deprotection: Purification and Handling
Purification after deprotection is crucial to remove excess reagents that could interfere with downstream applications.[1] Size-Exclusion Chromatography (SEC) is ideal for separating the PEG product from small molecule reagents, while dialysis is a suitable method for larger PEG molecules.[1] The newly generated free thiol is susceptible to oxidation, which can lead to the formation of disulfide bonds (dimerization). Therefore, it is recommended to conduct reactions and handle the final product under an inert atmosphere (nitrogen or argon) whenever possible and to use the deprotected PEG-thiol immediately in the subsequent conjugation step.[1][7]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. A new procedure for thioester deprotection using thioglycolic acid in both homogeneous and heterogeneous phase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for S-acetyl-PEG4-alcohol in Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic payload. The linker, which connects the antibody to the payload, is a critical component influencing the ADC's stability, pharmacokinetics, and efficacy. S-acetyl-PEG4-alcohol is a hydrophilic, heterobifunctional linker that has gained significant interest in the development of ADCs.
This linker features a protected thiol group (S-acetyl) and a terminal alcohol. The tetraethylene glycol (PEG4) spacer enhances the hydrophilicity of the resulting ADC, which can mitigate aggregation, improve solubility, and lead to a more favorable pharmacokinetic profile. The S-acetyl group provides a stable protecting group for the thiol, which can be selectively deprotected under mild conditions to reveal a reactive sulfhydryl group for conjugation to a payload that has been activated with a thiol-reactive group, such as a maleimide (B117702). The terminal alcohol on the other end of the PEG linker can be functionalized for conjugation to the antibody. This application note provides detailed protocols and representative data for the use of this compound in the synthesis and characterization of ADCs.
Data Presentation
The incorporation of a PEG linker, such as this compound, can influence the physicochemical properties and biological activity of an ADC. The following tables summarize representative quantitative data for ADCs developed with PEG linkers. While specific data for ADCs utilizing this compound is not always publicly available, the following provides an illustrative overview of the expected impact of a short PEG linker on key ADC parameters.
Table 1: Representative in vitro Cytotoxicity of a HER2-Targeted ADC with Different Linkers
| Linker Type | Payload | Incubation Time (hours) | Cell Line | IC50 (nM) |
| Non-PEGylated | MMAE | 72 | SK-BR-3 (High HER2) | 0.5 |
| HO-PEG4-OH * | MMAE | 72 | SK-BR-3 (High HER2) | 0.8 |
| HO-PEG14-OH | MMAE | 72 | SK-BR-3 (High HER2) | 1.5 |
*Data for HO-PEG4-OH is presented as a proxy for this compound to illustrate the potential impact of a short PEG linker on in vitro potency. The inclusion of a short PEG spacer can sometimes lead to a slight decrease in in vitro potency due to steric hindrance, which is often balanced by improved in vivo performance.
Table 2: Representative in vivo Efficacy of an ADC with a PEG4 Linker
| ADC Construct | PEG Chain Length | Tumor Model | Dosage | Tumor Growth Inhibition (TGI) |
| Non-PEGylated ADC | No PEG | L540cy xenograft | - | 11% reduction in tumor weight |
| PEGylated ADC | 4 PEG units | L540cy xenograft | - | 35-45% reduction in tumor weight |
This table demonstrates that ADCs with a PEG4 linker can show enhanced in vivo anti-tumor activity compared to their non-PEGylated counterparts, likely due to improved pharmacokinetics.
Table 3: Drug-to-Antibody Ratio (DAR) Characterization
| Analytical Method | Information Provided | Typical DAR for Cysteine Conjugation |
| Hydrophobic Interaction Chromatography (HIC) | Average DAR and distribution of drug-loaded species | 3.5 - 4.0 |
| Reversed-Phase Liquid Chromatography (RP-LC) | Average DAR and distribution of drug-loaded light and heavy chains | 3.5 - 4.0 |
| Mass Spectrometry (MS) | Average DAR, distribution of drug-loaded species, and mass confirmation | 3.88 |
The Drug-to-Antibody Ratio (DAR) is a critical quality attribute of an ADC. A DAR of approximately 4 is often targeted for cysteine-conjugated ADCs to balance efficacy and potential toxicity.
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the synthesis and characterization of an ADC using this compound. A common strategy involves a two-step process: 1) Activation of the payload with a maleimide group and 2) Deprotection of the this compound linker followed by conjugation to the maleimide-activated payload and subsequent conjugation to the antibody. A more direct approach involves functionalizing the alcohol end of this compound for antibody conjugation and then deprotecting the thiol for reaction with a maleimide-activated payload. The following protocols focus on the key steps of deprotection and conjugation.
Protocol 1: Deprotection of this compound to Generate a Free Thiol
This protocol describes the removal of the acetyl protecting group to yield a reactive sulfhydryl group.
Materials:
-
This compound
-
Deprotection Buffer (e.g., 50 mM Phosphate, 25 mM EDTA, pH 7.5, degassed)
-
Hydroxylamine hydrochloride (NH₂OH·HCl) solution (0.5 M in degassed water, freshly prepared)
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO)
-
Desalting column (e.g., Sephadex G-25)
Procedure:
-
Prepare Stock Solution: Dissolve this compound in anhydrous DMSO to a final concentration of 10-50 mM.
-
Reaction Setup: In a reaction tube, add the this compound stock solution and dilute with Deprotection Buffer.
-
Initiate Deprotection: Add the freshly prepared 0.5 M Hydroxylamine solution to the reaction mixture to a final concentration of 50 mM.
-
Incubation: Incubate the reaction at room temperature for 2 hours with gentle mixing under an inert atmosphere (e.g., nitrogen or argon).
-
Purification: Immediately after incubation, purify the deprotected Thiol-PEG4-alcohol using a desalting column equilibrated with degassed Reaction Buffer. This step removes excess hydroxylamine. The purified thiol-linker is prone to oxidation and should be used immediately in the subsequent conjugation step.
Protocol 2: Conjugation of Thiol-PEG4-Payload to a Maleimide-Activated Antibody
This protocol outlines the conjugation of the deprotected Thiol-PEG4-payload to an antibody containing a maleimide-reactive moiety. This assumes the antibody has been pre-functionalized with a maleimide group.
Materials:
-
Maleimide-activated antibody in a suitable buffer (e.g., PBS, pH 6.5-7.5)
-
Freshly deprotected Thiol-PEG4-payload solution
-
Quenching solution (e.g., N-acetylcysteine or cysteine, 10-20 mM)
-
Purification system (e.g., Size-Exclusion Chromatography - SEC)
Procedure:
-
Conjugation Reaction: To the maleimide-activated antibody solution, add the freshly prepared Thiol-PEG4-payload solution. A molar excess of the thiol-PEG-payload (e.g., 1.5 to 5-fold molar excess over available maleimide groups) is typically used.
-
Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle mixing, protected from light if any components are light-sensitive.
-
Quenching the Reaction: To stop the conjugation reaction, add a quenching solution to a final concentration of about 10-20 mM. This will react with any unreacted maleimide groups on the antibody. Incubate for 15-30 minutes at room temperature.
-
Purification: Purify the resulting ADC from unconjugated payload and other reactants using an appropriate chromatography method such as SEC. Collect the fractions containing the purified ADC.
Protocol 3: Determination of Drug-to-Antibody Ratio (DAR) by UV/Vis Spectroscopy
This protocol provides a straightforward method for determining the average DAR of the purified ADC.
Materials:
-
Purified ADC sample
-
Unconjugated antibody (for determining extinction coefficient)
-
Linker-payload (for determining extinction coefficient)
-
UV/Vis spectrophotometer
-
Quartz cuvettes
Procedure:
-
Determine Extinction Coefficients: Experimentally determine the molar extinction coefficients of the unconjugated antibody (ε_Ab) and the linker-payload (ε_Drug) at 280 nm and at the wavelength of maximum absorbance for the drug (λ_max).
-
Measure Absorbance: Measure the absorbance of the ADC solution at 280 nm (A_280) and λ_max (A_λmax).
-
Calculate DAR: The average DAR can be calculated using the following equations based on the Beer-Lambert law. The specific equations will depend on the relative absorbance of the antibody and drug at the two wavelengths.
Visualizations
The following diagrams illustrate key workflows and mechanisms relevant to the application of this compound in ADCs.
Caption: General workflow for ADC synthesis and characterization.
Caption: Mechanism of action for an ADC with an MMAE payload.
A Step-by-Step Guide to Utilizing S-acetyl-PEG4-alcohol in PROTAC Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the application of S-acetyl-PEG4-alcohol in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are innovative heterobifunctional molecules that harness the cell's ubiquitin-proteasome system to selectively degrade target proteins, offering a powerful new modality in drug discovery.[1][2][3][4][5] The linker connecting the target protein ligand (warhead) and the E3 ligase ligand is a critical component influencing the efficacy of the PROTAC.[1][3][4] this compound is a versatile polyethylene (B3416737) glycol (PEG)-based linker that offers a balance of hydrophilicity, defined length, and dual functional handles for the modular synthesis of PROTACs.[6][7][8]
The hydrophilic nature of the PEG chain can enhance the aqueous solubility of often hydrophobic PROTAC molecules, which is crucial for their biological activity and formulation.[1][4][9] The S-acetyl group serves as a protected thiol, which can be deprotected to enable conjugation to an E3 ligase ligand via a stable thioether bond.[6][9] The terminal alcohol group provides a handle for attachment to the warhead, typically through an ether or ester linkage.[9]
PROTAC Mechanism of Action
PROTACs function by inducing the proximity of a target protein of interest (POI) and an E3 ubiquitin ligase.[1][2] This proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the target protein, a process catalyzed by the recruited E3 ligase.[1] The polyubiquitinated POI is then recognized and degraded by the 26S proteasome.[1][2] The PROTAC molecule itself is not degraded and can catalytically induce the degradation of multiple target protein molecules.[1]
Caption: General mechanism of PROTAC-mediated protein degradation.
Experimental Workflow for PROTAC Synthesis
The synthesis of a PROTAC using this compound typically follows a two-stage process. First, the warhead is conjugated to the alcohol end of the linker. Second, the S-acetyl protecting group is removed, and the resulting free thiol is reacted with a suitable functional group on the E3 ligase ligand.
Caption: Experimental workflow for PROTAC synthesis using this compound.
Data Presentation
Table 1: Reagent Specifications for Warhead-Linker Conjugation (Esterification Example)
| Reagent | Chemical Name | Molecular Weight ( g/mol ) | Purity | Equivalents |
| Warhead-COOH | Carboxylic acid-functionalized warhead | Varies | ≥95% | 1.0 |
| This compound | This compound | 252.33 | ≥95% | 1.1 |
| DCC | N,N'-Dicyclohexylcarbodiimide | 206.33 | ≥98% | 1.2 |
| DMAP | 4-Dimethylaminopyridine | 122.17 | ≥99% | 0.1 |
Table 2: Reagent Specifications for S-acetyl Deprotection
| Reagent | Chemical Name | Molecular Weight ( g/mol ) | Purity | Equivalents |
| Warhead-PEG4-S-acetyl | Warhead-PEG4-S-acetyl intermediate | Varies | - | 1.0 |
| NaOH | Sodium hydroxide (B78521) | 40.00 | ≥97% | 2.0 |
Table 3: Reagent Specifications for Ligation to E3 Ligase Ligand (Thiol-Maleimide Reaction)
| Reagent | Chemical Name | Molecular Weight ( g/mol ) | Purity | Equivalents |
| Warhead-PEG4-SH | Warhead-PEG4-thiol intermediate | Varies | - | 1.0 |
| E3 Ligase Ligand-Maleimide | Maleimide-functionalized E3 ligase ligand | Varies | ≥95% | 1.1 |
Experimental Protocols
Protocol 1: Warhead-Linker Conjugation (Esterification)
This protocol describes the conjugation of a carboxylic acid-functionalized warhead to the alcohol group of this compound via an ester linkage using DCC/DMAP coupling.
Materials:
-
Warhead-COOH (1.0 eq)
-
This compound (1.1 eq)
-
N,N'-Dicyclohexylcarbodiimide (DCC) (1.2 eq)
-
4-Dimethylaminopyridine (DMAP) (0.1 eq)
-
Anhydrous Dichloromethane (DCM)
-
Nitrogen or Argon gas
-
Magnetic stirrer and stir bar
-
Reaction vial
Procedure:
-
In a clean, dry reaction vial under an inert atmosphere (nitrogen or argon), dissolve the Warhead-COOH (1.0 eq) and this compound (1.1 eq) in anhydrous DCM.
-
Add DMAP (0.1 eq) to the solution and stir for 5 minutes at room temperature.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add DCC (1.2 eq) to the cooled solution.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.
-
Wash the filtrate sequentially with 5% HCl solution, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the Warhead-PEG4-S-acetyl intermediate.[9]
Protocol 2: Deprotection of the S-acetyl Group
This protocol details the removal of the S-acetyl protecting group to generate a free thiol.
Materials:
-
Warhead-PEG4-S-acetyl (1.0 eq)
-
Sodium hydroxide (NaOH) (2.0 eq)
-
Methanol (B129727) (MeOH)
-
Water
-
Nitrogen or Argon gas
-
Magnetic stirrer and stir bar
-
Reaction vial
Procedure:
-
Dissolve the Warhead-PEG4-S-acetyl intermediate (1.0 eq) in a mixture of methanol and water under a nitrogen atmosphere.[9]
-
Cool the solution to 0 °C.[9]
-
Add a solution of NaOH (2.0 eq) in water dropwise to the reaction mixture.[9]
-
Stir the reaction at room temperature for 1-2 hours.[9]
-
Monitor the deprotection by LC-MS until the starting material is consumed.[9]
-
Upon completion, neutralize the reaction mixture with 1 M HCl.[9]
-
Extract the product with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the Warhead-PEG4-SH intermediate.[9]
Protocol 3: Ligation to E3 Ligase Ligand (Thiol-Maleimide Reaction)
This protocol describes the conjugation of the deprotected thiol intermediate to a maleimide-functionalized E3 ligase ligand.
Materials:
-
Warhead-PEG4-SH (1.0 eq)
-
E3 Ligase Ligand-Maleimide (1.1 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Nitrogen or Argon gas
-
Magnetic stirrer and stir bar
-
Reaction vial
Procedure:
-
In a clean, dry reaction vial under an inert atmosphere, dissolve the Warhead-PEG4-SH (1.0 eq) and the E3 Ligase Ligand-Maleimide (1.1 eq) in anhydrous DMF.[9]
-
Stir the reaction mixture at room temperature overnight.[9]
-
Monitor the progress of the reaction by LC-MS until the starting materials are consumed.[9]
-
Upon completion, the reaction mixture can be diluted with water and extracted with ethyl acetate.
-
The combined organic layers should be washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure.
-
Purify the final PROTAC product by preparative High-Performance Liquid Chromatography (HPLC).[9]
-
Characterize the final product by LC-MS and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm its identity and purity.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. precisepeg.com [precisepeg.com]
- 4. benchchem.com [benchchem.com]
- 5. What are PROTAC Linkers? | BroadPharm [broadpharm.com]
- 6. benchchem.com [benchchem.com]
- 7. This compound | TargetMol [targetmol.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for Surface Modification of Nanoparticles with S-acetyl-PEG4-alcohol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The surface modification of nanoparticles is a critical step in the development of advanced drug delivery systems, diagnostics, and therapeutics. Polyethylene glycol (PEG)ylation is a widely adopted strategy to improve the physicochemical properties of nanoparticles. The covalent attachment of PEG chains enhances nanoparticle stability, solubility, and in vivo circulation half-life by creating a hydrophilic shield that reduces protein adsorption and uptake by the mononuclear phagocyte system. This "stealth" effect minimizes immunogenicity and allows for more effective targeting.
S-acetyl-PEG4-alcohol is a heterobifunctional linker ideal for the surface functionalization of nanoparticles, particularly those with metallic surfaces like gold. It features an acetyl-protected thiol group at one end and a hydroxyl group at the other, connected by a discrete four-unit PEG chain. The S-acetyl group provides a stable form of a thiol, which can be deprotected under mild conditions to reveal a reactive sulfhydryl group that readily forms a strong covalent bond with gold surfaces. The terminal hydroxyl group offers a potential site for further conjugation of targeting ligands, imaging agents, or therapeutic molecules. The discrete PEG4 linker ensures uniformity in molecular weight and spacer length, leading to reproducible surface modifications.
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C10H20O5S |
| Molecular Weight | 252.33 g/mol [1][2] |
| Appearance | Please refer to the supplier's certificate of analysis. |
| Solubility | Soluble in DMSO, DMF, and water. |
| Storage | Store at -20°C, desiccated. |
Experimental Protocols
This section provides detailed protocols for the deprotection of this compound and its subsequent conjugation to gold nanoparticles.
Protocol 1: Deprotection of this compound to Generate Thiol-PEG4-alcohol
This protocol describes the removal of the S-acetyl protecting group to generate a reactive thiol group. This step is essential immediately before the conjugation to the nanoparticle surface to prevent the oxidation of the free thiol.
Materials:
-
This compound
-
Deprotection Buffer: 50 mM Sodium Phosphate, 25 mM EDTA, pH 7.5. Degas thoroughly before use.
-
Hydroxylamine (B1172632) Hydrochloride (NH₂OH·HCl)
-
Sodium Hydroxide (NaOH) for pH adjustment
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Nitrogen or Argon gas
-
Desalting column
Procedure:
-
Prepare Stock Solution: Dissolve this compound in a minimal amount of anhydrous DMSO or DMF to create a stock solution (e.g., 10-50 mM).
-
Prepare Deprotection Reagent: Prepare a 0.5 M hydroxylamine solution in the degassed Deprotection Buffer. Adjust the pH to 7.5 with NaOH. Prepare this solution fresh before each use.[3][4]
-
Deprotection Reaction:
-
In a reaction vessel, dilute the this compound stock solution with the degassed Deprotection Buffer.
-
Add the freshly prepared 0.5 M hydroxylamine solution to the linker solution to achieve a final hydroxylamine concentration of 250 mM.
-
Incubate the reaction mixture at room temperature for 2 hours with gentle mixing under an inert atmosphere (nitrogen or argon).[3][4]
-
-
Purification:
-
Immediately following incubation, purify the deprotected Thiol-PEG4-alcohol using a desalting column equilibrated with a degassed buffer (e.g., phosphate-buffered saline, pH 7.4). This step removes excess hydroxylamine and byproducts.
-
The purified Thiol-PEG4-alcohol is susceptible to oxidation and should be used immediately in the subsequent nanoparticle conjugation step.[3]
-
Workflow for S-acetyl Group Deprotection
References
Application Notes and Protocols for Bioconjugation using S-acetyl-PEG4-alcohol
For Researchers, Scientists, and Drug Development Professionals
Introduction
S-acetyl-PEG4-alcohol is a heterobifunctional linker that has become an invaluable tool in the field of bioconjugation, particularly in the development of targeted therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Its structure, which includes a protected thiol (S-acetyl) group and a primary alcohol, connected by a four-unit polyethylene (B3416737) glycol (PEG) chain, provides a versatile platform for the controlled and sequential conjugation of molecules.
The hydrophilic PEG spacer enhances the aqueous solubility of the resulting bioconjugate, a critical feature when working with hydrophobic drugs or proteins. The S-acetyl group serves as a stable protecting group for the thiol, which can be selectively deprotected under mild conditions to reveal a highly reactive sulfhydryl group. This reactive thiol is then available for specific conjugation to electrophiles such as maleimides. The terminal alcohol provides an additional handle for chemical modification, allowing for the attachment of other molecules of interest.
These application notes provide detailed protocols for the use of this compound in bioconjugation, with a focus on thiol-maleimide chemistry. Also included are summaries of quantitative data and visual representations of key workflows and pathways to aid researchers in the successful implementation of this versatile linker in their drug development programs.
Data Presentation: Quantitative Parameters for Bioconjugation
The efficiency and outcome of bioconjugation reactions are influenced by several key parameters. The following tables summarize important quantitative data for the deprotection of this compound and subsequent thiol-maleimide conjugation.
| Parameter | Recommended Value | Notes |
| Deprotection Reagent | 0.5 M Hydroxylamine (B1172632)•HCl, 25 mM EDTA | Ensures efficient removal of the S-acetyl group. |
| Deprotection Reaction Time | 2 hours | At room temperature. |
| Conjugation pH | 6.5 - 7.5 | Optimal for the selective reaction of maleimides with thiols. |
| Molar Ratio (PEG-Linker : Protein) | 10:1 to 20:1 | This should be optimized for each specific protein.[] |
| Conjugation Reaction Time | 2-4 hours at room temperature or overnight at 4°C | Longer incubation at lower temperatures can be beneficial. |
| Purification Method | Size Exclusion Chromatography (SEC) | Effective for separating the conjugate from unreacted components. |
| Feature | S-acetyl-PEG Linker | Maleimide-PEG Linker |
| Thiol Conjugation Chemistry | Nucleophilic Substitution (after deprotection) | Michael Addition |
| Bond Formed | Thioether | Thiosuccinimide |
| Bond Stability | Highly Stable (Irreversible)[2] | Reversible (Susceptible to retro-Michael reaction)[2] |
| Reaction Speed | Generally slower due to the deprotection step | Rapid[2] |
| Key Advantage | Forms a highly stable, irreversible linkage.[2] | Fast and efficient reaction under mild conditions.[2] |
| Key Disadvantage | Requires a two-step process. | The resulting conjugate can be unstable in the presence of other thiols.[2] |
Experimental Protocols
Protocol 1: Deprotection of this compound to Generate Thiol-PEG4-alcohol
This protocol describes the removal of the S-acetyl protecting group to generate the reactive Thiol-PEG4-alcohol.
Materials:
-
This compound
-
Deprotection Buffer: 50 mM Tris, 50 mM hydroxylamine, 5 mM EDTA, pH 7.5[3]
-
Reaction Buffer: Phosphate Buffered Saline (PBS), pH 7.2[3]
-
Desalting column (e.g., PD-10)[3]
-
Nitrogen or Argon gas
Procedure:
-
Dissolve the this compound in the Deprotection Buffer to a final concentration of 10 mM.[3]
-
Incubate the reaction mixture at room temperature for 2 hours with gentle stirring under an inert atmosphere (nitrogen or argon).[3]
-
Equilibrate a desalting column with degassed Reaction Buffer.[3]
-
Apply the reaction mixture to the desalting column to remove excess hydroxylamine and other small molecules.[3]
-
Collect the fractions containing the deprotected Thiol-PEG4-alcohol. The linker is now ready for immediate use in conjugation reactions to prevent oxidation of the free thiol.[4]
Protocol 2: Thiol-Maleimide Conjugation to a Protein
This protocol outlines the reaction of the deprotected Thiol-PEG4-alcohol with a maleimide-functionalized protein.
Materials:
-
Freshly deprotected Thiol-PEG4-alcohol solution (from Protocol 1)
-
Maleimide-functionalized protein (1-10 mg/mL in a suitable buffer)
-
Conjugation Buffer: Phosphate buffer (50-100 mM), pH 6.5-7.5, containing 1-10 mM EDTA[4]
-
Quenching solution: N-acetylcysteine or β-mercaptoethanol (1 M stock)
-
Size Exclusion Chromatography (SEC) system for purification
Procedure:
-
Ensure the maleimide-functionalized protein is in the degassed Conjugation Buffer.
-
Add the freshly prepared Thiol-PEG4-alcohol solution to the maleimide-functionalized protein solution. A 1.5 to 5-fold molar excess of the thiol-PEG linker is typically recommended to ensure efficient conjugation.[4]
-
Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C under an inert atmosphere with gentle mixing.[4]
-
To stop the conjugation reaction, add a quenching solution to a final concentration of about 10-20 mM. This will react with any unreacted maleimide (B117702) groups.
-
Incubate for 15-30 minutes at room temperature.
-
Purify the resulting conjugate using an SEC system to remove unreacted linker, protein, and quenching reagent.
-
Analyze the collected fractions by SDS-PAGE to confirm the presence of the higher molecular weight conjugate and to assess purity.
Mandatory Visualizations
Caption: PROTAC-mediated protein degradation pathway.
Caption: Experimental workflow for ADC synthesis.
Caption: Bioconjugation logical workflow.
References
Application Notes and Protocols for the Reaction of S-acetyl-PEG4-alcohol with Primary Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
S-acetyl-PEG4-alcohol is a versatile heterobifunctional linker commonly employed in bioconjugation and drug development. Its structure features a protected thiol group (S-acetyl) at one terminus and a primary alcohol at the other, connected by a flexible four-unit polyethylene (B3416737) glycol (PEG) chain. The PEG moiety enhances hydrophilicity, which can improve the solubility and pharmacokinetic properties of the resulting conjugates. The S-acetyl group provides a stable, protected form of a thiol, which can be deprotected under mild conditions to reveal a reactive sulfhydryl group for subsequent conjugation.
The primary alcohol of this compound is not directly reactive with primary amines under standard conditions. To facilitate this reaction, the hydroxyl group must first be activated by converting it into a good leaving group, such as a tosylate or mesylate. This activated intermediate can then readily undergo nucleophilic substitution with a primary amine to form a stable secondary amine linkage. This two-step process allows for the controlled and efficient conjugation of primary amine-containing molecules to the S-acetyl-PEG4 linker, making it a valuable tool in the synthesis of antibody-drug conjugates (ADCs), PROTACs, and other targeted therapeutics.[1][2]
Reaction of this compound with Primary Amines
The reaction of this compound with a primary amine is a two-step process:
-
Activation of the Hydroxyl Group: The terminal hydroxyl group of this compound is converted into a better leaving group. A common method is tosylation, where p-toluenesulfonyl chloride (TsCl) reacts with the alcohol in the presence of a base to form S-acetyl-PEG4-tosylate.[3][4]
-
Nucleophilic Substitution: The resulting S-acetyl-PEG4-tosylate is then reacted with a primary amine. The amine acts as a nucleophile, displacing the tosylate group to form a stable carbon-nitrogen bond, yielding the desired S-acetyl-PEG4-amine conjugate.[5]
Data Presentation
The following table summarizes quantitative data for the key reactions involved in the conversion of this compound to S-acetyl-PEG4-amine. Yields can vary depending on the specific substrate and reaction conditions.
| Reaction Step | Reactants | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) | Reference(s) |
| Tosylation | This compound, p-Toluenesulfonyl chloride (TsCl) | Pyridine (B92270) or Triethylamine (B128534) | Dichloromethane (DCM) | 0 to Room Temp | 4 - 16 | >90 | [3][4][6] |
| Amination | S-acetyl-PEG4-tosylate, Primary Amine (e.g., Ammonia) | - | Dichloromethane (DCM) or Chloroform | Room Temp | Overnight | 75 - 95 | [5][7] |
Experimental Protocols
Protocol 1: Synthesis of S-acetyl-PEG4-tosylate
This protocol describes the activation of the hydroxyl group of this compound by tosylation.
Materials:
-
This compound
-
p-Toluenesulfonyl chloride (TsCl)
-
Anhydrous Dichloromethane (DCM)
-
Pyridine or Triethylamine (Et3N)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Anhydrous sodium sulfate (B86663) (Na2SO4)
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous DCM (10 volumes) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0°C using an ice bath.
-
Slowly add pyridine or triethylamine (1.5 equivalents) to the stirred solution.
-
Add p-toluenesulfonyl chloride (1.2 equivalents) portion-wise to the reaction mixture, maintaining the temperature at 0°C.
-
Stir the reaction at 0°C for 4 hours. If the reaction has not proceeded to completion (monitored by TLC), allow the reaction to warm to room temperature and stir for an additional 2-12 hours.[4]
-
Once the reaction is complete, dilute the mixture with DCM and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude S-acetyl-PEG4-tosylate.
-
The crude product can be purified by column chromatography on silica (B1680970) gel if necessary.[6]
Protocol 2: Synthesis of S-acetyl-PEG4-amine from S-acetyl-PEG4-tosylate
This protocol describes the reaction of the activated S-acetyl-PEG4-tosylate with a primary amine (using ammonia (B1221849) as an example).
Materials:
-
S-acetyl-PEG4-tosylate (from Protocol 1)
-
Ammonium (B1175870) hydroxide (B78521) (29% ammonia in water)
-
Dichloromethane (DCM) or Chloroform
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Separatory funnel
-
Rotary evaporator
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
Dissolve the S-acetyl-PEG4-tosylate (1 equivalent) in DCM or chloroform.
-
Add ammonium hydroxide solution to the reaction mixture. The reaction is typically stirred vigorously at room temperature overnight.[5]
-
After the reaction is complete, transfer the mixture to a separatory funnel.
-
Separate the organic layer. Extract the aqueous layer with additional portions of DCM or chloroform.
-
Combine the organic extracts and wash with a saturated sodium chloride solution to break any emulsions.[5]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude S-acetyl-PEG4-amine.
-
The product can be further purified by precipitation from the solvent solution by the addition of an ether, such as ethyl ether.[5]
Visualizations
Caption: Reaction pathway for the synthesis of S-acetyl-PEG4-amine.
Caption: Experimental workflow for S-acetyl-PEG4-amine synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. US7601798B2 - Methods of preparing polymers having terminal amine groups using protected amine salts - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. organic-synthesis.com [organic-synthesis.com]
- 5. WO2004035657A1 - Process for the preparation of polyethylene glycol bis amine - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. A Facile Strategy for the High Yielding, Quantitative Conversion of Polyglycol End-Groups to Amines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Thiolation of Biomolecules using S-acetyl-PEG4-alcohol
For Researchers, Scientists, and Drug Development Professionals
Introduction
S-acetyl-PEG4-alcohol is a heterobifunctional linker that serves as a valuable tool for the thiolation of biomolecules, a critical process in bioconjugation and drug development.[1][2] This linker features a terminal alcohol group and an S-acetyl-protected thiol group, connected by a hydrophilic 4-unit polyethylene (B3416737) glycol (PEG) spacer. The PEG chain enhances the solubility and stability of the resulting conjugates in aqueous environments.[1] The S-acetyl group provides a stable protecting group for the thiol, preventing its premature oxidation or reaction, and can be selectively removed under mild conditions to reveal a reactive sulfhydryl group.[2][3] This reactive thiol can then be conjugated to various functional groups on biomolecules, such as maleimides, enabling the site-specific modification of proteins, peptides, and other molecules of interest.[4] This controlled, two-step process is instrumental in the synthesis of advanced therapeutics like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1][5]
Core Applications
-
Antibody-Drug Conjugate (ADC) Development: The linker can be used to attach cytotoxic drug payloads to antibodies, facilitating targeted drug delivery to cancer cells.[1]
-
PROTAC Synthesis: this compound is utilized as a linker to connect an E3 ubiquitin ligase ligand and a target protein ligand, inducing selective protein degradation.[5]
-
Protein Modification and PEGylation: It allows for the introduction of a reactive thiol group onto a protein for subsequent functionalization, such as the attachment of fluorescent probes or other labels.[6]
-
Surface Immobilization: Biomolecules can be anchored to surfaces functionalized with thiol-reactive groups.[6]
Experimental Overview and Workflow
The thiolation of biomolecules using this compound typically involves a two-stage process: deprotection of the S-acetyl group to generate a free thiol, followed by the conjugation of the thiol to the target biomolecule.
Caption: General experimental workflow for the thiolation of a biomolecule using this compound.
Quantitative Data Summary
The efficiency of the deprotection and subsequent conjugation reactions can be influenced by various factors, including reagent concentrations, pH, and reaction times. The following tables provide a summary of key quantitative parameters for these processes.
Table 1: S-acetyl Group Deprotection Conditions
| Parameter | Recommended Value | Notes |
| Deprotection Reagent | 0.5 M Hydroxylamine (B1172632)•HCl, 25 mM EDTA | Ensures efficient removal of the S-acetyl group.[4] |
| pH | 7.2 - 7.5 | Optimal for hydroxylamine-mediated deprotection.[4] |
| Reaction Time | 1 - 2 hours | At room temperature.[2] |
| Reaction Temperature | Room Temperature (20-25°C) | Can be performed over a wide temperature range. |
Table 2: Thiol-Maleimide Conjugation Parameters
| Parameter | Recommended Value | Notes |
| Conjugation pH | 6.5 - 7.5 | Optimal for the selective reaction of maleimide (B117702) with thiols.[4] |
| Molar Ratio (Linker:Protein) | 10:1 to 20:1 | This should be optimized for each specific protein.[4] |
| Reaction Time | 2-4 hours at room temperature or overnight at 4°C | Longer incubation at lower temperatures for sensitive proteins.[4][6] |
| Protein Concentration | 1-10 µM | Typical concentration range for efficient conjugation.[7] |
Experimental Protocols
Protocol 1: Deprotection of this compound
This protocol describes the removal of the S-acetyl protecting group to generate a reactive thiol.
Materials:
-
This compound
-
Deprotection Buffer: 0.5 M Hydroxylamine•HCl, 25 mM EDTA in PBS, pH 7.2-7.5[8]
-
Degassed Phosphate Buffered Saline (PBS), pH 7.2-7.4[2]
-
Nitrogen or Argon gas
-
DMSO (if necessary for initial dissolution)
Procedure:
-
Prepare the Deprotection Buffer by dissolving hydroxylamine•HCl and EDTA in PBS and adjusting the pH to 7.2-7.5 with NaOH.[8]
-
Degas the buffer by sparging with nitrogen or argon for at least 30 minutes.
-
Dissolve the this compound in a minimal amount of DMSO if necessary, and then dilute with the degassed Deprotection Buffer to a final concentration of 10-50 mM.[2]
-
Incubate the reaction mixture for 1-2 hours at room temperature under an inert atmosphere.[2]
-
The resulting Thiol-PEG4-alcohol solution is now ready for immediate use in the subsequent conjugation step. It is highly recommended to use the freshly deprotected thiol promptly to prevent oxidation to disulfides.[2]
-
(Optional) Purify the deprotected Thiol-PEG4-alcohol using a desalting column equilibrated with degassed PBS to remove excess hydroxylamine and other small molecules.[4]
Protocol 2: Thiolation of a Protein via Thiol-Maleimide Conjugation
This protocol outlines the conjugation of the freshly prepared Thiol-PEG4-alcohol to a protein containing maleimide-reactive groups.
Materials:
-
Freshly deprotected Thiol-PEG4-alcohol solution (from Protocol 1)
-
Maleimide-activated protein (1-5 mg/mL)
-
Conjugation Buffer: Phosphate-Buffered Saline (PBS), pH 6.5-7.5, containing 10 mM EDTA[8]
-
Quenching solution (e.g., L-cysteine or β-mercaptoethanol)
-
Desalting column
Procedure:
-
If the target protein contains disulfide bonds that need to be reduced to generate free thiols for maleimide activation, treat the protein with a 10-100 fold molar excess of a reducing agent like TCEP. Incubate for 30-60 minutes at room temperature.[4] TCEP does not need to be removed before conjugation.
-
Dissolve the maleimide-activated protein in the Conjugation Buffer.
-
Add the freshly deprotected Thiol-PEG4-alcohol solution to the protein solution at a 10:1 to 20:1 molar ratio of linker to protein.[4]
-
Gently mix the reaction and incubate for 2-4 hours at room temperature or overnight at 4°C.[4]
-
After the incubation period, quench any unreacted maleimide groups by adding a 2-fold molar excess of a quenching solution relative to the initial amount of maleimide and incubate for 30 minutes.
-
Purify the resulting PEGylated protein conjugate from excess reagents using a desalting column or size-exclusion chromatography (SEC).[8]
-
Characterize the final conjugate using SDS-PAGE (to observe a shift in molecular weight), UV-Vis spectroscopy, and mass spectrometry to confirm successful conjugation.
Troubleshooting
Low Yield of Final Conjugate:
-
Incomplete Deprotection: Verify the removal of the S-acetyl group using Ellman's reagent to test for free thiols.[8] If deprotection is incomplete, increase the reaction time or the concentration of hydroxylamine.
-
Oxidation of Free Thiol: Perform the deprotection and conjugation steps under an inert atmosphere using degassed buffers. Use the deprotected thiol immediately.[4]
-
Hydrolyzed Maleimide: Ensure the pH of the conjugation buffer is between 6.5 and 7.5. Prepare maleimide-activated protein solutions fresh.[4]
Logical Relationships in Troubleshooting
Caption: A decision tree for troubleshooting low yields in conjugation reactions.
References
Application Notes and Protocols: S-acetyl-PEG4-alcohol in Drug Delivery System Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
S-acetyl-PEG4-alcohol is a heterobifunctional, discrete polyethylene (B3416737) glycol (dPEG®) linker that has become an invaluable tool in the development of advanced drug delivery systems.[1] Its structure features a terminal alcohol (-OH) group and a thiol group protected by an S-acetyl moiety, separated by a hydrophilic four-unit PEG spacer.[1][2] This unique architecture offers a combination of hydrophilicity, defined spacer length, and versatile conjugation chemistry, addressing key challenges in the development of complex bioconjugates like Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).[2][3][4]
The PEG4 spacer enhances the aqueous solubility of the conjugate, which is crucial when working with hydrophobic drug payloads, and can reduce aggregation.[4][] Furthermore, PEGylation is a well-established strategy for creating a protective hydration shell around a therapeutic molecule or nanoparticle, which can minimize non-specific protein adsorption (opsonization), reduce immunogenicity, and prolong systemic circulation time, a phenomenon often referred to as the "stealth" effect.[][6] The S-acetyl group provides a stable protecting group for the thiol, preventing premature oxidation or side reactions, yet it can be easily removed under mild conditions to reveal a reactive sulfhydryl group for subsequent conjugation.[2][7]
These application notes provide an overview of the key applications of this compound and detailed protocols for its use in common bioconjugation workflows.
Physicochemical Properties and Specifications
The defined structure of this compound ensures batch-to-batch consistency, a critical requirement for therapeutic development. Its key properties are summarized below.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₀H₂₀O₅S | [1][8][9] |
| Molecular Weight | 252.33 g/mol | [2][9][10] |
| CAS Number | 223611-42-5 | [1][8][11] |
| Purity | ≥95% - >98% | [1][2][12] |
| Spacer Arm Length | 14.6 Å (13 atoms) | [1] |
| Appearance | Colorless to pale yellow oil | - |
| Solubility | Soluble in Water, DMSO, DMF, Acetonitrile, Methylene Chloride | [1][13] |
| Storage Conditions | Powder: -20°C for up to 3 years. In Solvent: -80°C for up to 6 months. | [1][10][11] |
Core Applications in Drug Delivery
Antibody-Drug Conjugates (ADCs)
This compound serves as a flexible and biocompatible linker for attaching potent cytotoxic drug payloads to monoclonal antibodies.[2] The hydrophilic PEG4 spacer can improve the pharmacokinetics of the ADC and help mitigate the aggregation often caused by hydrophobic drugs.[14] The linker's dual reactivity allows for a controlled, sequential conjugation process, first attaching to the drug and then, after deprotection, to the antibody.
PROTACs
PROTACs are bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the protein's degradation by the proteasome.[10][11] this compound is an ideal PEG-based linker for connecting the two distinct ligands (one for the target protein, one for the E3 ligase).[3][15] The length and flexibility of the PEG4 spacer are critical for enabling the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase.
Nanoparticle Functionalization
PEGylation is a cornerstone strategy for improving the in vivo performance of nanomedicines.[6] Functionalizing nanoparticles with this compound can impart a hydrophilic shield, which reduces uptake by the reticuloendothelial system (RES), thereby prolonging circulation time and allowing for passive accumulation in target tissues like tumors through the enhanced permeability and retention (EPR) effect.[6] The linker's terminal groups allow for covalent attachment to the nanoparticle surface and subsequent conjugation of targeting ligands or therapeutic agents.[16]
Experimental Protocols
The following protocols provide detailed methodologies for common reactions involving this compound. These should be considered as starting points and may require optimization for specific applications.
Protocol 1: Deprotection of S-acetyl Group to Generate a Free Thiol
This protocol describes the removal of the acetyl protecting group using hydroxylamine (B1172632) to yield a reactive sulfhydryl group. This method is preferred for pH-sensitive substrates.
Materials:
-
This compound or S-acetyl-PEG4-conjugated molecule
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Deprotection Buffer: 50 mM Phosphate buffer, 25 mM EDTA, pH 7.5
-
Deprotection Reagent: 0.5 M Hydroxylamine in Deprotection Buffer (must be prepared fresh)
-
Nitrogen gas
Procedure:
-
Prepare Stock Solution: Dissolve the S-acetyl-PEG4-containing molecule in anhydrous DMSO to a final concentration of 10-50 mM.
-
Reaction Setup: In a suitable reaction tube, add the desired amount of the stock solution. If necessary, add Deprotection Buffer to adjust the volume and buffer concentration.
-
Initiate Deprotection: Add an equal volume of the freshly prepared 0.5 M Hydroxylamine solution to the reaction mixture. The final concentration of hydroxylamine will be approximately 250 mM.[13]
-
Incubation: Purge the tube with nitrogen, seal, and incubate the reaction at room temperature for 2 hours with gentle mixing.[13]
-
Immediate Use: The resulting free thiol is susceptible to oxidation and should be used immediately in the next conjugation step (e.g., reaction with a maleimide). Do not store the deprotected linker.[13]
-
(Optional) Monitoring: The efficiency of the deprotection can be monitored using Ellman's Reagent (DTNB), which reacts with free thiols to produce a quantifiable color change.[13]
Caption: Workflow for S-acetyl group deprotection using hydroxylamine.
Protocol 2: Comparison of S-acetyl Deprotection Methods
The choice of deprotection method depends on the stability of the substrate molecule.
| Method | Reagents & Conditions | Time | Advantages | Disadvantages | Reference(s) |
| Hydroxylamine-mediated | 0.5 M Hydroxylamine, pH 7.5, Room Temp. | 2 hours | Mild conditions, suitable for sensitive substrates | Reagent must be prepared fresh | [1][13] |
| Base-mediated Hydrolysis | 0.1 - 0.5 M NaOH or KOH in MeOH/water, Room Temp. | 1 - 17 hours | Inexpensive and common reagents | Harsh conditions can degrade sensitive substrates | [7] |
Protocol 3: Conjugation to a Maleimide-Functionalized Molecule
This protocol describes the reaction of the deprotected thiol-PEG4-alcohol with a maleimide-containing molecule to form a stable thioether bond. This is a common strategy in ADC and PROTAC synthesis.
Materials:
-
Freshly deprotected Thiol-PEG4-Molecule (from Protocol 1)
-
Maleimide-functionalized molecule (e.g., E3 Ligase Ligand-Maleimide) (1.1 eq)
-
Reaction Buffer: 1X Phosphate-Buffered Saline (PBS) with 5 mM EDTA, pH 7.2
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Nitrogen gas
Procedure:
-
Prepare Reactants: Immediately after deprotection, ensure the thiol-PEG4-molecule is in a suitable buffer. Dissolve the maleimide-functionalized molecule in anhydrous DMF.
-
Reaction Setup: Under a nitrogen atmosphere, add the maleimide (B117702) solution (1.1 molar equivalents) to the solution containing the thiol-PEG4-molecule.[17] The final concentration of organic solvent (DMF) should ideally be kept below 10% to avoid protein denaturation if applicable.
-
Incubation: Stir the reaction at room temperature for 4 hours or overnight at 4°C.[17] Protect the reaction from light.
-
Monitoring: Monitor the reaction progress by LC-MS or HPLC to confirm the formation of the desired conjugate.
-
Purification: Upon completion, purify the conjugate using an appropriate method such as Size Exclusion Chromatography (SEC), Reversed-Phase HPLC, or dialysis to remove unreacted starting materials.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. S-acetyl-PEG-alcohol | AxisPharm [axispharm.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. glycomindsynth.com [glycomindsynth.com]
- 9. This compound | C10H20O5S | CID 51340999 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. This compound | TargetMol [targetmol.com]
- 12. labsolu.ca [labsolu.ca]
- 13. benchchem.com [benchchem.com]
- 14. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. medchemexpress.com [medchemexpress.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
Application Notes and Protocols for Peptide PEGylation using S-acetyl-PEG4-alcohol
For Researchers, Scientists, and Drug Development Professionals
Introduction
PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) chains to therapeutic molecules, is a well-established strategy to enhance the pharmacokinetic and pharmacodynamic properties of peptides. This modification can lead to a longer circulatory half-life, improved solubility, increased stability against proteolytic degradation, and reduced immunogenicity.[1] S-acetyl-PEG4-alcohol is a heterobifunctional linker that offers a discrete PEG spacer, providing flexibility and hydrophilicity for peptide modification. It features a primary alcohol for conjugation to a peptide and a protected thiol group (S-acetyl) that can be deprotected for subsequent conjugation, enabling the creation of well-defined, site-specific PEGylated peptides.
These application notes provide detailed protocols for the use of this compound in peptide PEGylation, covering the activation of the alcohol functionality, deprotection of the acetylated thiol, and conjugation to a peptide. Additionally, methods for the characterization of the resulting PEGylated peptide and representative data on the effects of PEGylation are presented.
Properties of this compound
| Property | Value |
| Molecular Formula | C10H20O5S |
| Molecular Weight | 252.33 g/mol |
| Appearance | Colorless to pale yellow oil |
| Solubility | Soluble in water, ethanol, DMSO, DMF |
| Storage | Store at -20°C |
Experimental Protocols
The use of this compound for peptide PEGylation is a multi-step process. The following protocols outline two primary strategies: Strategy A for conjugating the alcohol moiety to a peptide's primary amine and Strategy B for conjugating the deprotected thiol to a maleimide-activated peptide.
Strategy A: Conjugation via the Alcohol Group
This strategy involves the oxidation of the terminal alcohol of this compound to a carboxylic acid, followed by activation to an N-hydroxysuccinimide (NHS) ester for reaction with a primary amine (e.g., N-terminus or lysine (B10760008) side chain) on the peptide.
Workflow for Strategy A:
Caption: Workflow for peptide PEGylation via the alcohol group of this compound.
Stage 1: Oxidation of this compound
-
Materials:
-
This compound
-
Jones reagent (Chromium trioxide in sulfuric acid) or TEMPO/bleach
-
Dichloromethane (DCM)
-
Sodium bisulfite
-
Magnesium sulfate
-
Rotary evaporator
-
Silica (B1680970) gel for column chromatography
-
-
Protocol (using Jones Oxidation):
-
Dissolve this compound (1 equivalent) in acetone.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add Jones reagent dropwise until the orange-brown color persists.
-
Stir the reaction at 0°C for 1 hour and then at room temperature for 2 hours.
-
Quench the reaction by adding isopropanol (B130326) until the solution turns green.
-
Add water and extract the product with DCM.
-
Wash the organic layer with brine, dry over magnesium sulfate, and concentrate using a rotary evaporator.
-
Purify the resulting carboxylic acid by silica gel column chromatography.
-
Stage 2: Activation of S-acetyl-PEG4-carboxylic acid to NHS Ester
-
Materials:
-
S-acetyl-PEG4-carboxylic acid
-
N-Hydroxysuccinimide (NHS)
-
Dicyclohexylcarbodiimide (DCC) or Ethyl(dimethylaminopropyl) carbodiimide (B86325) (EDC)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Argon or Nitrogen atmosphere
-
-
Protocol:
-
Dissolve S-acetyl-PEG4-carboxylic acid (1 equivalent) and NHS (1.1 equivalents) in anhydrous DCM under an inert atmosphere.
-
Cool the solution to 0°C.
-
Add DCC (1.1 equivalents) and stir the reaction at 0°C for 1 hour, then at room temperature overnight.
-
Filter the reaction mixture to remove the dicyclohexylurea (DCU) precipitate.
-
The filtrate containing the S-acetyl-PEG4-NHS ester can be used directly in the next step or after solvent evaporation.
-
Stage 3: Conjugation to Peptide
-
Materials:
-
Peptide with a primary amine
-
S-acetyl-PEG4-NHS ester solution
-
Conjugation buffer (e.g., 0.1 M sodium phosphate (B84403) buffer, pH 7.5-8.0)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
-
Protocol:
-
Dissolve the peptide in the conjugation buffer.
-
Add the S-acetyl-PEG4-NHS ester solution to the peptide solution. A molar excess of the PEG reagent (typically 5-20 fold) is recommended.
-
Incubate the reaction at room temperature for 2-4 hours or overnight at 4°C with gentle stirring.
-
Quench the reaction by adding the quenching solution and incubate for 30 minutes.
-
Stage 4: Purification
-
Materials:
-
Size-Exclusion Chromatography (SEC) or Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) system.
-
-
Protocol:
-
Purify the PEGylated peptide from excess reagents and unconjugated peptide using SEC or RP-HPLC.
-
Monitor the fractions by UV absorbance at 214 nm or 280 nm.
-
Pool the fractions containing the purified PEGylated peptide and lyophilize.
-
Strategy B: Conjugation via the Thiol Group
This strategy involves the deprotection of the S-acetyl group to generate a free thiol, which is then reacted with a maleimide-activated peptide.
Workflow for Strategy B:
References
Application Notes and Protocols for S-acetyl-PEG4-alcohol in Nucleic Acid Modification
For Researchers, Scientists, and Drug Development Professionals
Introduction
S-acetyl-PEG4-alcohol is a hydrophilic linker molecule utilized for the introduction of a protected thiol group onto nucleic acids. This modification is a cornerstone for the development of advanced nucleic acid-based therapeutics, diagnostics, and research reagents. The incorporation of a thiol group, protected by an S-acetyl moiety, allows for the covalent conjugation of oligonucleotides to a diverse array of molecules, including fluorescent dyes, proteins, peptides, and drug molecules. The polyethylene (B3416737) glycol (PEG) component of the linker enhances the solubility and pharmacokinetic properties of the resulting conjugates.[1][]
The S-acetyl group serves as a stable protecting group for the thiol, preventing its premature oxidation or reaction during oligonucleotide synthesis and purification.[3] This protecting group can be efficiently removed under mild conditions post-synthesis to reveal a reactive sulfhydryl group, ready for subsequent conjugation reactions.
Key Applications
The introduction of a reactive thiol group onto an oligonucleotide via an S-acetyl-PEG4 linker enables a multitude of applications in research and drug development:
-
Fluorescent Labeling: Covalent attachment of fluorescent dyes for tracking and quantification of nucleic acids in various biological assays, such as fluorescence in situ hybridization (FISH) and flow cytometry.[4][5]
-
Protein and Peptide Conjugation: Creation of oligonucleotide-protein or -peptide conjugates for targeted drug delivery, therapeutic applications, and use as molecular probes.[4][6][]
-
Immobilization on Surfaces: Anchoring of oligonucleotides to solid supports, such as gold nanoparticles or microarrays, for the development of biosensors and diagnostic platforms.[4][6]
-
Drug Delivery: Conjugation to targeting ligands or therapeutic agents to enhance the efficacy and delivery of oligonucleotide-based drugs, such as antisense oligonucleotides (ASOs) and small interfering RNAs (siRNAs).[][5]
-
PROTACs and ADCs: this compound is also used as a linker in the construction of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).
Data Presentation: Quantitative Analysis of Modification and Conjugation
The following tables summarize key quantitative data related to the efficiency of nucleic acid modification using this compound and subsequent conjugation reactions.
Table 1: Efficiency of Oligonucleotide Synthesis and Modification
| Step | Parameter | Expected Efficiency/Yield | Notes |
| Phosphoramidite (B1245037) Coupling | Stepwise Coupling Efficiency | >95% | For this compound phosphoramidite, similar to other modified phosphoramidites.[8] |
| Overall Synthesis Yield | Yield of full-length product | Dependent on oligonucleotide length | An average stepwise coupling efficiency of 98% for a 20-mer would theoretically yield 68% full-length product.[9] |
| S-Acetyl Deprotection | Deprotection Yield | Generally high (>90%) | Yield can be influenced by the specific deprotection method and the oligonucleotide sequence.[3] |
Table 2: Efficiency of Thiol-Maleimide Conjugation
| Conjugation Reaction | Molar Ratio (Maleimide:Thiol) | Reaction Time | Conjugation Efficiency/Yield |
| 5'-thiolated oligonucleotide to calf intestine alkaline phosphatase | Not specified | Not specified | 80-85% |
| 5'-thiolated oligonucleotide to horseradish peroxidase | Not specified | Not specified | 58% |
| 5'-thiolated oligonucleotide to beta-galactosidase | Not specified | Not specified | 65% |
| Thiolated peptide (cRGDfK) to maleimide-functionalized nanoparticles | 2:1 | 30 minutes | 84 ± 4% |
| Thiolated nanobody (11A4) to maleimide-functionalized nanoparticles | 5:1 | 2 hours | 58 ± 12% |
Experimental Protocols
Herein, we provide detailed protocols for the key experimental procedures involving this compound for nucleic acid modification.
Protocol 1: Incorporation of this compound into Oligonucleotides
This protocol describes the incorporation of an this compound moiety at the 5'-terminus of a synthetic oligonucleotide using standard phosphoramidite chemistry on an automated DNA/RNA synthesizer.
Materials:
-
This compound CE-Phosphoramidite
-
Standard DNA or RNA phosphoramidites and synthesis reagents (activator, capping reagents, oxidizing agent, deblocking solution)
-
Controlled Pore Glass (CPG) solid support functionalized with the initial nucleoside
-
Anhydrous acetonitrile
Procedure:
-
Synthesizer Setup: Prepare the DNA/RNA synthesizer with all necessary reagents and the solid support column containing the growing oligonucleotide chain.
-
Standard Synthesis Cycles: Perform the desired number of standard oligonucleotide synthesis cycles (deblocking, coupling, capping, and oxidation) to assemble the desired nucleic acid sequence.[10]
-
Final Coupling Step: In the final synthesis cycle, instead of a standard nucleoside phosphoramidite, use the this compound CE-Phosphoramidite solution.
-
Activation: The phosphoramidite is activated with an appropriate activator (e.g., 5-(ethylthio)-1H-tetrazole (ETT) or 2,5-dicyanoimidazole (DCI)).
-
Coupling: The activated this compound phosphoramidite is coupled to the 5'-hydroxyl group of the oligonucleotide chain. A longer coupling time of 3-5 minutes is recommended for modified phosphoramidites to ensure high coupling efficiency.
-
-
Final Capping and Oxidation: Perform the final capping and oxidation steps as per the standard synthesis protocol.
-
Cleavage and Deprotection (Base Protection): Following synthesis, the oligonucleotide is cleaved from the solid support and the protecting groups on the nucleobases are removed using a standard deprotection solution (e.g., concentrated ammonium (B1175870) hydroxide (B78521) or a mixture of ammonium hydroxide and methylamine (B109427) (AMA)).[11][12] The specific conditions (temperature and time) will depend on the protecting groups used for the nucleobases.
Protocol 2: Deprotection of the S-acetyl Group
This protocol describes the removal of the S-acetyl protecting group to generate a free, reactive thiol on the PEGylated oligonucleotide. The method of choice is typically nucleophilic cleavage using hydroxylamine (B1172632), which is mild and efficient.[3]
Materials:
-
Purified S-acetyl-PEGylated oligonucleotide
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium phosphate (B84403) buffer (0.1 M, pH 7.5)
-
Nuclease-free water
-
Desalting column (e.g., NAP-10) or ethanol (B145695) precipitation reagents
Procedure:
-
Prepare Deprotection Solution: Prepare a 0.5 M solution of hydroxylamine hydrochloride in 0.1 M sodium phosphate buffer (pH 7.5). Ensure the final pH is adjusted to 7.5. Prepare this solution fresh before use.
-
Dissolve Oligonucleotide: Dissolve the lyophilized S-acetyl-PEGylated oligonucleotide in nuclease-free water to a concentration of 1-5 mM.
-
Deprotection Reaction: Add an equal volume of the 0.5 M hydroxylamine solution to the oligonucleotide solution. The final concentration of hydroxylamine will be 0.25 M.
-
Incubation: Incubate the reaction mixture at room temperature for 1-2 hours.
-
Purification: Remove the excess deprotection reagents and byproducts from the thiol-modified oligonucleotide using a desalting column or by ethanol precipitation.
-
Desalting Column: Equilibrate the desalting column with the desired buffer for the downstream application. Apply the reaction mixture to the column and collect the fractions containing the oligonucleotide.
-
Ethanol Precipitation: Add 1/10th volume of 3 M sodium acetate (B1210297) (pH 5.2) and 3 volumes of cold 100% ethanol. Incubate at -20°C for at least 1 hour. Centrifuge to pellet the oligonucleotide, wash with 70% ethanol, and resuspend in the desired buffer.
-
Note: The resulting thiol-modified oligonucleotide is susceptible to oxidation. It should be used immediately in the next conjugation step or stored under an inert atmosphere or in the presence of a reducing agent like DTT or TCEP at low concentrations (if compatible with the downstream application).[13]
Protocol 3: Conjugation of Thiol-Modified Oligonucleotide to a Maleimide-Activated Molecule
This protocol outlines the conjugation of the deprotected thiol-modified oligonucleotide to a molecule containing a maleimide (B117702) group, a common and efficient reaction for forming a stable thioether bond.[14][15]
Materials:
-
Purified thiol-modified oligonucleotide
-
Maleimide-activated molecule (e.g., fluorescent dye, biotin, peptide)
-
Conjugation buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, 10 mM EDTA, pH 7.2)
-
Nuclease-free water
-
Purification system (e.g., HPLC, gel electrophoresis)
Procedure:
-
Prepare Oligonucleotide: Dissolve the freshly deprotected and purified thiol-modified oligonucleotide in the conjugation buffer.
-
Prepare Maleimide-Activated Molecule: Dissolve the maleimide-activated molecule in a compatible solvent (e.g., DMSO or DMF) at a high concentration.
-
Conjugation Reaction: Add a 10-20 fold molar excess of the dissolved maleimide-activated molecule to the oligonucleotide solution. The final concentration of the organic solvent should be kept low (typically <10%) to avoid precipitation of the oligonucleotide.
-
Incubation: Incubate the reaction mixture for 2-4 hours at room temperature, protected from light if using a fluorescent dye.
-
Purification of the Conjugate: Purify the oligonucleotide conjugate from unreacted starting materials using an appropriate method, such as HPLC or polyacrylamide gel electrophoresis (PAGE).
Application Example: Downregulation of a Target Protein in a Signaling Pathway
Thiol-modified oligonucleotides can be conjugated to cell-penetrating peptides or other delivery vehicles to create potent antisense oligonucleotides (ASOs). These ASOs can be designed to bind to a specific mRNA, leading to its degradation and the subsequent downregulation of the corresponding protein. This approach is a powerful tool for studying and potentially treating diseases characterized by the overexpression of certain proteins.
Below is a diagram illustrating the use of a PEGylated ASO to inhibit the expression of a key protein (e.g., a kinase) in a generic signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis of Oligonucleotides Carrying Thiol Groups Using a Simple Reagent Derived from Threoninol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thiol Modifier Modification Service - Creative Biolabs [creative-biolabs.com]
- 6. Thiol modifiers in oligonucleotide synthesis [biosyn.com]
- 8. Development of Phosphoramidite Reagents for the Synthesis of Base-Labile Oligonucleotides Modified with a Linear Aminoalkyl and Amino-PEG Linker at the 3′-End - PMC [pmc.ncbi.nlm.nih.gov]
- 9. glenresearch.com [glenresearch.com]
- 10. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 11. glenresearch.com [glenresearch.com]
- 12. chemrxiv.org [chemrxiv.org]
- 13. glenresearch.com [glenresearch.com]
- 14. Use of maleimide-thiol coupling chemistry for efficient syntheses of oligonucleotide-enzyme conjugate hybridization probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Maleimide labeling of thiolated biomolecules [biosyn.com]
Application Notes and Protocols for S-acetyl-PEG4-alcohol Conjugation Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
S-acetyl-PEG4-alcohol is a heterobifunctional linker that offers a strategic approach to bioconjugation. It incorporates a protected thiol (S-acetyl) at one end and a primary alcohol (-OH) at the other, connected by a hydrophilic four-unit polyethylene (B3416737) glycol (PEG) spacer. The S-acetyl group provides a stable protecting group for the thiol, preventing its oxidation or unintended reactions during synthesis and purification.[1] This allows for sequential and controlled conjugation strategies. The acetyl group can be selectively removed under mild conditions to reveal a reactive free thiol, which can then be conjugated to thiol-reactive moieties such as maleimides.[2][3] The terminal hydroxyl group offers an additional site for chemical modification, allowing for the attachment of various molecules through reactions like esterification.[2][4] The PEG4 spacer enhances the aqueous solubility and reduces the potential for aggregation of the resulting conjugate.[2][5] These characteristics make this compound a versatile tool in the development of complex biomolecular architectures, including antibody-drug conjugates (ADCs) and PROteolysis TArgeting Chimeras (PROTACs).[2][4][6]
Core Principles of this compound Conjugation
The use of this compound in bioconjugation typically follows a two-stage process. This allows for the specific and sequential attachment of two different molecular entities.
-
Conjugation via the Alcohol Terminus: The primary alcohol can be conjugated to a molecule of interest, often one containing a carboxylic acid, through an esterification reaction. This reaction is typically facilitated by a coupling agent.
-
Deprotection of the S-acetyl Group: Following the initial conjugation, the S-acetyl group is removed to expose the free thiol. This is commonly achieved using a deprotection agent like hydroxylamine (B1172632) under mild conditions.[1]
-
Conjugation via the Thiol Terminus: The newly exposed and highly reactive thiol group is then available for a second conjugation reaction, frequently with a maleimide-functionalized molecule, to form a stable thioether bond.[3]
Experimental Protocols
This section provides detailed protocols for the sequential conjugation of two different molecules using this compound. The first protocol details the esterification of the alcohol terminus with a carboxylic acid-containing molecule. The second protocol describes the deprotection of the S-acetyl group and subsequent conjugation of the revealed thiol to a maleimide-functionalized molecule.
Protocol 1: Esterification of this compound with a Carboxylic Acid
This protocol outlines the conjugation of a carboxylic acid-containing molecule to the hydroxyl group of this compound using dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent.
Materials and Reagents:
-
This compound
-
Carboxylic acid-containing molecule of interest
-
Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
0.5 N Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Reaction vessel and stirring equipment
-
Filtration apparatus
-
Rotary evaporator
-
Purification system (e.g., column chromatography)
Procedure:
-
Preparation: Ensure all glassware is thoroughly dried and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction Setup: In a reaction vessel, dissolve this compound (1 equivalent) and the carboxylic acid-containing molecule (1.1 equivalents) in anhydrous DCM.
-
Catalyst Addition: Add a catalytic amount of DMAP (0.1 equivalents) to the solution.
-
Coupling Agent Addition: Cool the solution to 0°C in an ice bath. Add DCC (1.2 equivalents) to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Work-up:
-
Filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU) byproduct.
-
Wash the filtrate sequentially with 0.5 N HCl and saturated NaHCO₃ solution.
-
Dry the organic layer over anhydrous Na₂SO₄.
-
-
Purification: Concentrate the solution under reduced pressure using a rotary evaporator. Purify the resulting ester product by column chromatography.
Protocol 2: Deprotection of the S-acetyl Group and Thiol-Maleimide Conjugation
This protocol describes the removal of the S-acetyl group from the product of Protocol 1, followed by the conjugation of the resulting free thiol to a maleimide-functionalized molecule.
Materials and Reagents:
-
S-acetyl-PEG4-conjugated molecule (from Protocol 1)
-
Maleimide-functionalized molecule
-
Deprotection Buffer: 0.5 M Hydroxylamine, 25 mM EDTA in PBS, pH 7.2-7.5
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.0-7.4, degassed
-
Desalting column
-
Reaction vessels
Procedure:
Part A: Deprotection of the S-acetyl Group
-
Dissolution: Dissolve the S-acetyl-PEG4-conjugated molecule in the Deprotection Buffer.
-
Incubation: Incubate the reaction mixture for 2 hours at room temperature with gentle stirring.
-
Purification: Immediately purify the deprotected thiol-PEG4-conjugated molecule using a desalting column equilibrated with degassed Conjugation Buffer. This step removes excess hydroxylamine and other small molecules. The purified thiol-linker is prone to oxidation and should be used immediately in the subsequent conjugation step.
Part B: Thiol-Maleimide Conjugation
-
Preparation of Maleimide (B117702) Solution: Immediately before use, dissolve the maleimide-functionalized molecule in the Conjugation Buffer to a desired concentration.
-
Conjugation Reaction: Add the freshly deprotected and purified thiol-PEG4-conjugated molecule to the maleimide solution. A 1.5 to 20-fold molar excess of the maleimide-containing molecule is often used.
-
Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C. Protect the reaction from light if the molecules are light-sensitive.
-
Quenching (Optional): To stop the reaction, a quenching reagent such as 2-mercaptoethanol (B42355) or cysteine can be added to a final concentration of 10-20 mM.
-
Purification: Purify the final conjugate using an appropriate method such as size-exclusion chromatography (SEC), dialysis, or high-performance liquid chromatography (HPLC).
Quantitative Data Summary
The following table summarizes key quantitative parameters for the described conjugation reactions. These values are intended as a guide and may require optimization for specific applications.
| Parameter | Esterification (Protocol 1) | Thiol-Maleimide Conjugation (Protocol 2B) | Reference |
| Molar Ratio | Carboxylic Acid: 1.1 eq., DCC: 1.2 eq. | Maleimide: 1.5-20 fold excess over thiol | [7][8] |
| Reaction pH | N/A (Aprotic solvent) | 7.0 - 7.4 | [3] |
| Reaction Temperature | 0°C to Room Temperature | Room Temperature or 4°C | [7][8] |
| Reaction Time | 12 - 24 hours | 2 - 4 hours (RT) or Overnight (4°C) | [7][8] |
| Typical Yield | 70 - 90% (variable) | >90% (often near quantitative) | General knowledge |
Visualizing the Workflow and Signaling Pathway
To better illustrate the experimental processes, the following diagrams have been generated using Graphviz (DOT language).
Caption: Workflow for the esterification of this compound.
Caption: Workflow for S-acetyl deprotection and thiol-maleimide conjugation.
Caption: Logical relationship of the sequential conjugation strategy.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. S-acetyl-PEG-alcohol | AxisPharm [axispharm.com]
- 5. benchchem.com [benchchem.com]
- 6. This compound | TargetMol [targetmol.com]
- 7. benchchem.com [benchchem.com]
- 8. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
Application Notes and Protocols for S-acetyl-PEG4-alcohol Linker in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The S-acetyl-PEG4-alcohol is a bifunctional linker designed for solid-phase peptide synthesis (SPPS), offering a versatile platform for the synthesis of modified peptides. This linker incorporates a polyethylene (B3416737) glycol (PEG) spacer, which enhances the solubility and reduces aggregation of growing peptide chains, particularly for hydrophobic sequences.[1][2] The key functionalities are a terminal hydroxyl group for attachment to a solid support and an S-acetyl-protected thiol group. The protected thiol serves as a precursor for a free sulfhydryl group, which can be deprotected on-resin to facilitate the formation of thioether bridges, crucial for peptide cyclization and the synthesis of peptide conjugates.[3][4]
These application notes provide detailed protocols and data for the use of the this compound linker in SPPS, with a focus on the synthesis of thioether-bridged cyclic peptides.
Application Notes
The primary application of the this compound linker is in the synthesis of peptides requiring a free thiol for subsequent modifications, most notably the formation of intramolecular thioether bonds for peptide cyclization.
Advantages of the this compound Linker:
-
Improved Solubility: The hydrophilic PEG4 spacer helps to solvate the growing peptide chain, mitigating aggregation issues commonly encountered with hydrophobic peptide sequences.[2]
-
On-Resin Cyclization: The protected thiol allows for the assembly of the linear peptide chain, followed by on-resin deprotection and subsequent intramolecular cyclization to form a stable thioether bridge.[5] This approach, known as on-resin cyclization, often leads to higher yields compared to solution-phase cyclization by leveraging the pseudo-dilution effect of the solid support.
-
Thioether Bridge Formation: Thioether linkages are more stable to chemical and enzymatic degradation compared to disulfide bonds, making them attractive for the development of therapeutic peptides with improved in vivo stability.
-
Controlled Deprotection: The S-acetyl group is stable to the standard conditions of Fmoc-based SPPS but can be selectively removed on-resin using specific deprotection reagents, allowing for precise control over the timing of thiol exposure.
Data Presentation
The following tables summarize representative quantitative data for the synthesis and cyclization of thioether-containing peptides using solid-phase methodologies. While not exclusively for the this compound linker, this data is illustrative of the yields and purities that can be achieved with this class of compounds.
Table 1: Representative Yields and Purities for Linear Thioether-Containing Peptides
| Peptide Sequence | Synthesis Strategy | Crude Purity (%) | Overall Yield (%) | Reference |
| Thioether Peptide 16 | Convergent SPPS (Route A) | 95 | 87 | [6] |
| Thioether Peptide 17 | Convergent SPPS (Route B) | 98 | 90 | [6] |
| ProTa (69-75) Dimer | Convergent SPPS (Route C) | 90 | 78 | [6] |
Table 2: Representative Yields for On-Resin Peptide Cyclization via Thioether Formation
| Peptide | Cyclization Method | Crude Purity (%) | Isolated Yield (%) | Reference |
| Cyclo-[Cys-Phe-Ala-Phe-Ala-Phe] | NCL | >95 | 50 | [6] |
| Cyclo-[Cys-Phe-Ala-Phe-Ala-Ala] | NCL | >95 | 40 | [6] |
| Cyclo-[Cys-NMe-Gly-Cys(Bn)-NMe-Gly-Thr(Bn)-Gly] | NCL | >95 | 23 | [6] |
| SFT-1 (14-mer) | MEGA Linker | >90 | 30 | [7] |
Experimental Protocols
This section provides detailed methodologies for the key experiments involving the this compound linker in solid-phase peptide synthesis.
Protocol 1: Attachment of this compound Linker to Aminomethyl Resin
This protocol describes a general method for the attachment of the this compound linker to an aminomethyl-functionalized solid support. This is achieved by activating the linker with a coupling agent suitable for forming a stable amide bond.
Materials:
-
Aminomethyl polystyrene resin
-
This compound
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
Procedure:
-
Resin Swelling: Swell the aminomethyl polystyrene resin in DMF for 1 hour in a reaction vessel.
-
Activation of Linker: In a separate flask, dissolve this compound (3 eq.), HOBt (3 eq.), and DIC (3 eq.) in DMF. Stir the solution for 20 minutes at room temperature to pre-activate the linker.
-
Coupling Reaction: Drain the DMF from the swollen resin and add the pre-activated linker solution. Agitate the mixture for 4-6 hours at room temperature.
-
Washing: Drain the reaction mixture and wash the resin sequentially with DMF (3x), DCM (3x), and DMF (3x).
-
Capping (Optional but Recommended): To block any unreacted amino groups, treat the resin with a solution of 10% acetic anhydride (B1165640) and 10% pyridine (B92270) in DMF for 30 minutes.
-
Final Washing: Wash the resin sequentially with DMF (3x), DCM (3x), and methanol (B129727) (3x).
-
Drying: Dry the resin under vacuum.
References
- 1. CN115715294A - Method for synthesizing thioether-containing peptides - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. Convergent Synthesis of Thioether Containing Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. On-resin synthesis of cyclic peptides via tandem N-to-S acyl migration and intramolecular thiol additive-free native chemical ligation - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. On-Resin Peptide Cyclization Using the 3-Amino-4-(Methylamino)Benzoic Acid MeDbz Linker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. Solid-Phase Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for Click Chemistry Applications with Derivatized S-acetyl-PEG4-alcohol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of derivatized S-acetyl-PEG4-alcohol in click chemistry. The this compound is a versatile bifunctional linker, featuring a protected thiol and a terminal alcohol. The thiol group, protected by an acetyl group, can be deprotected to reveal a reactive sulfhydryl group. The terminal alcohol serves as a handle for further derivatization, most commonly into an alkyne or an azide (B81097), enabling a wide range of click chemistry applications.
The tetra(ethylene glycol) (PEG4) spacer is hydrophilic, which enhances the aqueous solubility of the linker and its conjugates, reduces aggregation, and can improve the pharmacokinetic properties of bioconjugates. These characteristics make derivatized this compound a valuable tool in bioconjugation, drug delivery, and the development of therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1][2]
Section 1: Derivatization of this compound
The terminal hydroxyl group of this compound can be converted into either an alkyne or an azide to facilitate click chemistry reactions.
1.1 Synthesis of S-acetyl-PEG4-propargyl (Alkyne)
The terminal alcohol can be converted to a propargyl ether to introduce a terminal alkyne. This is a common derivative used in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions.
1.2 Synthesis of S-acetyl-PEG4-azide
To participate in click chemistry with alkyne-containing molecules, the terminal alcohol can be converted to an azide. This can be achieved through a one-pot procedure involving the activation of the alcohol followed by nucleophilic substitution with an azide salt.
Application Note 1: Bioconjugation using S-acetyl-PEG4-propargyl
Introduction
S-acetyl-PEG4-propargyl is a heterobifunctional linker widely used for conjugating a thiol-containing molecule to an azide-modified molecule. The workflow involves two main stages: deprotection of the S-acetyl group to expose the reactive thiol, and the subsequent CuAAC reaction.
Experimental Workflow
The overall process involves the deprotection of the thiol, followed by the click chemistry conjugation.
Caption: General workflow for bioconjugation using S-acetyl-PEG4-propargyl.
Protocol 1: Deprotection of S-acetyl-PEG4-propargyl to Reveal the Thiol Group
The removal of the S-acetyl group is a critical first step. The choice of deprotection agent depends on the sensitivity of the substrate to pH and other reaction conditions.
Quantitative Data: Deprotection Efficiency
| Deprotection Reagent | Concentration | Time (minutes) | Deprotection Efficiency (%) |
| Hydroxylamine (B1172632) | 0.25 M | 30 | 65 |
| 60 | 88 | ||
| 120 | >99 | ||
| Tris(2-carboxyethyl)phosphine (TCEP) | 20 mM | 30 | 92 |
| 60 | >99 | ||
| 120 | >99 |
Materials:
-
S-acetyl-PEG4-propargyl
-
Deprotection Buffer (e.g., Phosphate Buffered Saline, PBS, pH 7.4)
-
Hydroxylamine hydrochloride (0.5 M stock solution in water, freshly prepared)
-
Nitrogen or Argon gas
Procedure:
-
Dissolve the S-acetyl-PEG4-propargyl in the desired amount of Deprotection Buffer to a final concentration of 10-20 mM.
-
To initiate the deprotection, add an equal volume of 0.5 M hydroxylamine solution to the reaction mixture. The final concentration of hydroxylamine will be 250 mM.
-
Incubate the reaction at room temperature for 2 hours with gentle mixing.
-
The resulting free thiol-PEG4-propargyl is susceptible to oxidation and should be used immediately in the subsequent conjugation step. Do not store the deprotected linker.
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the conjugation of the deprotected thiol-PEG4-propargyl to an azide-containing molecule.
Caption: Workflow for a copper-catalyzed click chemistry reaction (CuAAC).
Materials:
-
Deprotected Thiol-PEG4-propargyl solution (from Protocol 1)
-
Azide-functionalized molecule
-
Reaction Buffer (e.g., PBS, pH 7.4)
-
Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 100 mM in water)
-
Tris(benzyltriazolylmethyl)amine (TBTA) stock solution (e.g., 10 mM in DMSO)
-
Sodium Ascorbate stock solution (e.g., 1 M in water, freshly prepared)
Procedure:
-
In a microcentrifuge tube, dissolve the azide-modified molecule in the reaction buffer.
-
Add the freshly deprotected Thiol-PEG4-propargyl solution to the azide-containing solution. A typical molar ratio is 1:1.5 to 1:5 (thiol-alkyne:azide).
-
In a separate tube, prepare the Cu(I) catalyst by mixing 1 µL of 100 mM CuSO₄ with 2 µL of 10 mM TBTA. Vortex briefly.
-
Add the catalyst premix to the solution containing the propargyl and azide molecules.
-
Initiate the reaction by adding freshly prepared sodium ascorbate to the reaction mixture to a final concentration of 1-5 mM.
-
Incubate the reaction at room temperature for 1 to 4 hours. For sensitive proteins, the reaction can be performed at 4°C for 12-16 hours.
-
Following incubation, purify the final conjugate using an appropriate method such as size-exclusion chromatography (SEC), dialysis, or spin filtration to remove excess reagents.
Application Note 2: Synthesis and Application of S-acetyl-PEG4-azide
Introduction
S-acetyl-PEG4-azide is a valuable reagent for conjugating to alkyne-modified molecules via CuAAC or to strained-alkyne modified molecules via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This allows for the labeling of biomolecules in environments where a copper catalyst may be cytotoxic.
Protocol 3: Synthesis of S-acetyl-PEG4-azide from this compound
This protocol is adapted from a general one-pot procedure for the conversion of alcohols to azides.
Materials:
-
This compound
-
Anhydrous Dimethylformamide (DMF)
-
Sodium azide (NaN₃)
-
4-(Dimethylamino)pyridine (DMAP)
-
Bis(2,4-dichlorophenyl) chlorophosphate
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous DMF.
-
Add sodium azide (4 equivalents) and DMAP (1.2 equivalents) to the solution with stirring at room temperature.
-
Add bis(2,4-dichlorophenyl) chlorophosphate (1.05 equivalents) to the mixture.
-
Stir the reaction at room temperature for 2-4 hours, monitoring by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl ether and wash with brine.
-
Separate the organic phase, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield S-acetyl-PEG4-azide.
Protocol 4: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol describes the copper-free click reaction of S-acetyl-PEG4-azide with a strained alkyne (e.g., DBCO-functionalized molecule).
Caption: Workflow for SPAAC using S-acetyl-PEG4-azide.
Materials:
-
S-acetyl-PEG4-azide
-
DBCO-functionalized molecule
-
Reaction Buffer (e.g., PBS, pH 7.4)
Procedure:
-
Deprotect the S-acetyl-PEG4-azide to obtain Thiol-PEG4-azide using Protocol 1.
-
Dissolve the DBCO-functionalized molecule in the reaction buffer.
-
Add the freshly prepared Thiol-PEG4-azide solution to the DBCO-containing solution. A molar excess of 1.5-3 equivalents of the azide is typically used.
-
Incubate the reaction at room temperature for 4-12 hours. The reaction can also be performed at 37°C to increase the rate.
-
Monitor the reaction progress by an appropriate method (e.g., LC-MS, SDS-PAGE).
-
Purify the final conjugate using a suitable chromatography method (e.g., SEC) to remove unreacted components.
Summary of Quantitative Data
Table 1: S-acetyl Deprotection Efficiency
| Deprotection Reagent | Concentration | Time (minutes) | Deprotection Efficiency (%) |
| Hydroxylamine | 0.25 M | 30 | 65 |
| 60 | 88 | ||
| 120 | >99 | ||
| TCEP | 20 mM | 30 | 92 |
| 60 | >99 | ||
| 120 | >99 |
Table 2: Typical CuAAC Reaction Parameters
| Parameter | Typical Range/Value | Notes |
| Temperature | Room Temperature (20-25°C) | Can be performed over a wide temperature range. |
| pH | 6.5 - 8.0 | Reaction proceeds well in aqueous buffers. |
| Copper(I) Source | In situ reduction of CuSO₄ | Sodium ascorbate is the most common reducing agent. |
| Copper Concentration | 50 - 500 µM | Higher concentrations can damage sensitive biomolecules. |
| Ligand | TBTA or THPTA | Recommended to stabilize the Cu(I) ion and protect biomolecules. |
| Reducing Agent | 1 - 5 mM (Sodium Ascorbate) | Used in molar excess to the copper catalyst. |
| Reaction Time | 1 - 4 hours | Can be extended for dilute or sterically hindered reactants. |
References
Application Notes and Protocols: S-acetyl-PEG4-alcohol for Hydrogel Creation
Audience: Researchers, scientists, and drug development professionals.
Introduction: S-acetyl-PEG4-alcohol is a heterobifunctional polyethylene (B3416737) glycol (PEG) linker that contains a terminal hydroxyl group and an S-acetyl-protected thiol group. The defined, short PEG4 chain offers hydrophilicity and biocompatibility, while the protected thiol allows for controlled and specific crosslinking reactions.[1][2] Upon deprotection, the revealed sulfhydryl group can readily react with maleimide-functionalized molecules via a Michael-type addition reaction to form stable hydrogels under mild, physiological conditions.[3][4] This "click chemistry" approach is highly efficient and does not require a catalyst, making it ideal for biomedical applications.[4]
These resulting PEG-based hydrogels are excellent candidates for various applications, including tissue engineering, 3D cell culture, and as vehicles for controlled drug delivery, due to their tunable mechanical properties, high water content, and biocompatibility.[2][5][6]
Key Applications:
-
Controlled Drug Delivery: The porous hydrogel network can encapsulate therapeutic agents, from small molecule drugs to large biologics, and release them in a sustained manner. The release kinetics can be modulated by adjusting the crosslinking density of the gel.[2][7]
-
Tissue Engineering: These hydrogels can function as scaffolds that mimic the native extracellular matrix (ECM), creating a hydrated and supportive environment for cell attachment, growth, and differentiation.[2][6]
-
3D Cell Culture: The cytocompatible nature of the in situ gelation process makes these hydrogels ideal for encapsulating cells within a three-dimensional matrix, providing a more physiologically relevant context for cell behavior studies compared to traditional 2D culture.[2]
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₀H₂₀O₅S | [8] |
| Molecular Weight | 252.33 g/mol | [1][8] |
| IUPAC Name | S-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethyl] ethanethioate | [8] |
| CAS Number | 223611-42-5 |[8] |
Table 2: Representative Properties of PEG Thiol-Maleimide Hydrogels Note: These values are representative and can be tuned by altering polymer concentration, crosslinker molecular weight, and stoichiometry. The data is based on typical results for PEG-based hydrogels formed via Michael addition.
| Parameter | Typical Value Range | Key Influencing Factors | Reference |
|---|---|---|---|
| Gelation Time | Minutes to hours | pH, Temperature, Macromer Concentration | [3] |
| Storage Modulus (G') | 1 - 50 kPa | Macromer Concentration, Crosslinker MW | [2][9] |
| Swelling Ratio (Q) | 5 - 30 | Crosslinking Density, PEG MW | [2][3][10] |
| Mesh Size | 5 - 100 nm | Crosslinking Density, PEG MW |[5] |
Experimental Workflows and Chemical Reactions
A key advantage of using this compound is the ability to control the timing of the crosslinking reaction. The workflow involves a deprotection step to activate the thiol, followed by the crosslinking reaction.
Caption: General workflow for hydrogel synthesis using this compound.
The underlying chemistry involves two main steps: the removal of the acetyl protecting group and the subsequent thiol-maleimide Michael addition.
Caption: Two-step chemical reaction for hydrogel formation.
Experimental Protocols
Protocol 1: Hydrogel Synthesis via Thiol-Maleimide Crosslinking
This protocol describes the formation of a hydrogel using this compound and a multi-arm PEG-maleimide crosslinker (e.g., 4-Arm PEG-Maleimide, 10 kDa).
Materials:
-
This compound
-
4-Arm PEG-Maleimide (e.g., 10 kDa)
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Triethanolamine (TEA)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Anhydrous Dimethylformamide (DMF) (if needed for solubility)
Procedure:
-
Deprotection of this compound: a. Prepare a deprotection solution of 50 mM hydroxylamine hydrochloride in PBS (pH 7.4). b. Dissolve the this compound in the deprotection solution to a desired concentration (e.g., 100 mg/mL). c. Allow the reaction to proceed at room temperature for 2 hours to ensure complete deprotection, yielding Thiol-PEG4-alcohol.[2]
-
Preparation of Precursor Solutions: a. Prepare the Thiol-PEG4-alcohol solution (from step 1c) at twice the desired final concentration in PBS. b. Separately, dissolve the 4-Arm PEG-Maleimide in PBS to a concentration that is also twice the desired final concentration. Ensure a 1:1 molar ratio of thiol groups to maleimide (B117702) groups for optimal crosslinking.[4]
-
Hydrogel Formation: a. To initiate gelation, mix equal volumes of the Thiol-PEG4-alcohol solution and the 4-Arm PEG-Maleimide solution. b. Add a catalytic amount of TEA (e.g., 1-5 µL per mL of final solution) to raise the pH to ~8.0, which accelerates the Michael addition reaction.[3] c. Vortex or pipette the mixture gently but quickly and dispense it into the desired mold or well plate. d. Allow the solution to stand at room temperature or 37°C. Gelation typically occurs within minutes.[3]
Protocol 2: Characterization of Mechanical Properties via Rheometry
This protocol measures the viscoelastic properties of the hydrogel, such as the storage modulus (G') and loss modulus (G'').
Materials:
-
Rheometer with a parallel plate geometry (e.g., 20 mm diameter)
-
Hydrogel sample prepared in a cylindrical mold of known dimensions
Procedure:
-
Prepare hydrogel samples as described in Protocol 1, casting them in a mold of appropriate dimensions for the rheometer.
-
Equilibrate the hydrogels in PBS at 37°C overnight before testing.[2]
-
Place the hydrogel sample onto the lower plate of the rheometer and lower the upper plate to contact the gel, applying a slight normal force.
-
Perform an oscillatory strain sweep at a constant frequency (e.g., 1 Hz) to identify the linear viscoelastic region (LVR), where G' and G'' are independent of strain.[2]
-
Perform an oscillatory frequency sweep at a constant strain chosen from within the LVR (e.g., 1%) to determine the storage modulus (G') and loss modulus (G'') as a function of frequency.[2]
Protocol 3: Swelling Ratio Determination
This protocol quantifies the water-holding capacity of the hydrogel.
Materials:
-
Synthesized hydrogel samples
-
PBS (pH 7.4)
-
Lyophilizer (freeze-dryer)
-
Analytical balance
Procedure:
-
Prepare several hydrogel samples of a known initial weight (Wi).
-
Immerse the hydrogels in an excess volume of PBS (pH 7.4) at 37°C.
-
At predetermined time points (e.g., 1, 2, 4, 8, 24, 48 hours), remove the hydrogels from the PBS.
-
Gently blot the surface with a lint-free wipe to remove excess surface water and record the swollen weight (Ws).
-
Continue this process until the weight remains constant, indicating that equilibrium swelling has been reached.[2]
-
After the final swollen weight is recorded, freeze the hydrogels and lyophilize them to obtain the final dry weight (Wd).[2]
-
Calculate the swelling ratio (Q) using the formula: Q = (Ws - Wd) / Wd .[2]
Protocol 4: In Vitro Drug Release Study
This protocol assesses the release kinetics of a model drug encapsulated within the hydrogel.
Materials:
-
Drug-loaded hydrogels
-
PBS (pH 7.4)
-
Incubator or water bath at 37°C
-
UV-Vis spectrophotometer or HPLC for drug quantification
Procedure:
-
Prepare drug-loaded hydrogels by dissolving the desired drug into the Thiol-PEG4-alcohol precursor solution before mixing with the maleimide crosslinker (Protocol 1, step 3a).
-
Place a known amount of the drug-loaded hydrogel into a known volume of PBS (e.g., 5 mL) in a sealed container.
-
Incubate the samples at 37°C with gentle agitation.[2]
-
At specific time intervals, withdraw a small aliquot (e.g., 100 µL) of the release medium (PBS).
-
Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed PBS to maintain sink conditions.[2]
-
Analyze the concentration of the drug in the collected aliquots using a suitable analytical method (e.g., UV-Vis spectrophotometry at the drug's λmax).
-
Calculate the cumulative percentage of drug released over time.
Protocol 5: 3D Cell Encapsulation
This protocol describes how to encapsulate cells within the hydrogel for 3D culture applications. All steps must be performed under sterile conditions in a biosafety cabinet.
Materials:
-
Sterile this compound, 4-Arm PEG-Maleimide, and deprotection reagents
-
Serum-free cell culture medium
-
Desired cell type
-
Sterile TEA solution
Procedure:
-
Prepare sterile precursor solutions of Thiol-PEG4-alcohol (after deprotection) and 4-Arm PEG-Maleimide in a serum-free cell culture medium at twice the final desired concentrations.[2]
-
Harvest and centrifuge the desired cells, then resuspend the cell pellet in the Thiol-PEG4-alcohol precursor solution at the desired cell density (e.g., 1 x 10⁶ cells/mL).
-
To initiate gelation, add the 4-Arm PEG-Maleimide solution to the cell-containing thiol solution, followed by sterile TEA.
-
Gently pipette the mixture to ensure homogeneity, being careful not to shear the cells.
-
Quickly pipette the cell-laden precursor solution into a sterile mold or the wells of a culture plate.
-
Allow the hydrogel to crosslink for 15-30 minutes at 37°C in a cell culture incubator.[2]
-
After complete gelation, gently add warm cell culture medium to the hydrogels to prevent dehydration.
-
Culture the cell-laden hydrogels under standard conditions, changing the medium every 2-3 days.
References
- 1. S-acetyl-PEG-alcohol | AxisPharm [axispharm.com]
- 2. benchchem.com [benchchem.com]
- 3. In Situ forming poly(ethylene glycol)-based hydrogels via thiol-maleimide Michael-type addition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design of thiol- and light-sensitive degradable hydrogels using Michael-type addition reactions - Polymer Chemistry (RSC Publishing) DOI:10.1039/C5PY00750J [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. PEG Hydrogels for the Controlled Release of Biomolecules in Regenerative Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hydrogels formed by crosslinked poly(vinyl alcohol) as sustained drug delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound | C10H20O5S | CID 51340999 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: S-Acetyl Deprotection in PEG Linkers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the S-acetyl deprotection of polyethylene (B3416737) glycol (PEG) linkers.
Frequently Asked Questions (FAQs)
Q1: What is the function of the S-acetyl group on a PEG linker?
The S-acetyl group serves as a protecting group for the thiol (sulfhydryl) moiety.[1][2][3] This protection is crucial to prevent the highly reactive thiol group from undergoing unintended reactions, such as oxidation which can lead to the formation of disulfide bonds, during synthesis, purification, and storage.[1][2][4] The acetyl group must be removed in a process called deprotection to generate the free, reactive thiol immediately before its intended use in conjugation reactions.[1][4]
Q2: What are the common methods for S-acetyl deprotection?
Several methods are available for cleaving the S-acetyl group, and the choice depends on the sensitivity of the PEGylated molecule to the reaction conditions.[4] Common methods include:
-
Base-Mediated Hydrolysis: Using strong bases like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH).[4][5] This method is often used for robust substrates but can be too harsh for sensitive molecules.[3][4][5]
-
Nucleophilic Cleavage: Employing nucleophiles like hydroxylamine (B1172632) hydrochloride (NH₂OH·HCl).[4] This is a widely used and efficient method that proceeds under mild conditions, making it suitable for many biomolecules.[4][6]
-
Thiol-Thioester Exchange: Using other thiol-containing reagents such as thioglycolic acid (TGA) or dithiothreitol (B142953) (DTT).[4][7] This method is milder than strong base hydrolysis.[6][7]
-
Biomimetic (NCL-Inspired) Deprotection: Utilizing 2-aminothiols like cysteamine (B1669678) or L-cysteine.[4][6] This approach is very fast and provides high yields under mild, physiological conditions.[4]
Q3: How can I monitor the progress of the deprotection reaction?
Regular monitoring of the reaction is essential to determine the optimal reaction time and to avoid potential side reactions from prolonged exposure to deprotection reagents.[8][9] Common analytical techniques for monitoring include:
-
Thin-Layer Chromatography (TLC): A quick and simple method to visualize the disappearance of the starting material and the appearance of the deprotected product.[8][9][10]
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative information on the reaction progress.[7][8][9]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Can be used to confirm the identity of the product and monitor the reaction.[2][5]
-
Ellman's Test: A colorimetric assay used to detect the presence of free thiols, indicating successful deprotection.[3]
Q4: How should I purify the PEG linker after deprotection?
After deprotection, it is crucial to remove excess reagents which could interfere with downstream applications.[3] The choice of purification method depends on the size of the PEG linker:
-
Size-Exclusion Chromatography (SEC): Ideal for separating the PEG product from small molecule reagents.[3]
-
Dialysis: A suitable method for larger PEG molecules.[3]
-
Precipitation/Crystallization: Can be effective if the product is a solid.[8]
-
Aqueous Extraction: Can be used, but care must be taken as some PEG-containing compounds may partition between aqueous and organic layers.[11]
-
Flash Column Chromatography: Can be used for purification, though PEG-containing compounds can be challenging to purify on silica.[8][11]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during S-acetyl deprotection experiments.
Problem 1: Low or No Yield of the Deprotected Thiol Product
Possible Cause 1: Incomplete Deprotection Reaction
-
Solution: The deprotection reaction may not have reached completion.[8]
-
Extend Reaction Time: Continue to monitor the reaction at regular intervals using an appropriate analytical method like TLC or HPLC to determine the optimal reaction time.[8][9]
-
Increase Reagent Concentration: A higher concentration of the deprotecting agent may be required to drive the reaction to completion. For example, when using hydroxylamine, you can try increasing its concentration.[1]
-
Optimize Temperature: While many deprotection reactions proceed at room temperature, gentle heating may be necessary. However, be cautious as excessive heat can lead to side reactions.[8]
-
Check pH: The pH of the reaction is critical. For example, hydroxylamine-mediated deprotection is typically performed at or near neutral pH (7.0-7.4).[1] For thiol-thioester exchange, a slightly basic pH (e.g., pH 8) is often used.[7]
-
Possible Cause 2: Degradation of Starting Material or Product
-
Solution: The reaction conditions may be too harsh for your specific molecule.[5]
Possible Cause 3: Poor Reagent Quality
-
Solution: The purity and stability of your starting materials and reagents are crucial.
-
Use Fresh Reagents: Ensure that your deprotection agents and solvents are fresh and of high purity.[8] For example, acetylating agents used in the protection step are sensitive to moisture and can hydrolyze.[8]
-
Check Starting Material Purity: The purity of the S-acetylated PEG linker is important, as contaminants can interfere with the reaction.[8] If necessary, purify the starting material before the deprotection step.[8]
-
Problem 2: Formation of an Unwanted Disulfide Byproduct
Possible Cause: Oxidation of the Free Thiol
-
Solution: The newly formed free thiol is highly susceptible to oxidation, which leads to the formation of a disulfide bond (R-S-S-R), especially in the presence of oxygen.[2]
-
Work Under an Inert Atmosphere: Perform the deprotection and all subsequent steps under an inert atmosphere, such as nitrogen or argon, to minimize exposure to oxygen.[2]
-
Use Degassed Solvents and Buffers: Ensure that all solvents and aqueous solutions are thoroughly degassed before use to remove dissolved oxygen.[2]
-
Minimize Reaction and Workup Time: Reduce the amount of time the free thiol is exposed to potentially oxidizing conditions.[2]
-
Immediate Use: If possible, use the crude deprotected thiol immediately in the next reaction step to minimize its exposure to air.[5]
-
Reduction of Disulfide: If a disulfide has already formed, it may be possible to reduce it back to the free thiol using a reducing agent like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP).[2]
-
Problem 3: The Deprotection Reaction is Very Slow or Stalls
Possible Cause 1: Steric Hindrance
-
Solution: The accessibility of the S-acetyl group may be hindered by the surrounding molecular structure, slowing down the reaction.[2]
Possible Cause 2: Suboptimal Reaction Conditions
-
Solution: The reaction conditions may not be optimal for your specific substrate and chosen deprotection method.
-
Solvent Choice: Ensure the PEG linker is fully dissolved in the reaction solvent.[8][9] If solubility is an issue, consider alternative anhydrous solvents.[8][9]
-
Re-evaluate Deprotection Method: Some deprotection methods are inherently faster than others. For example, biomimetic deprotection with cysteamine is typically much faster than thiol-thioester exchange with thioglycolic acid.[4]
-
Data Presentation
Table 1: Comparison of Common S-Acetyl Deprotection Methods
| Deprotection Method | Reagent(s) | Typical Conditions | Reaction Time | Typical Yield | Advantages & Disadvantages |
| Base-Mediated Hydrolysis | NaOH or KOH | 0.1 - 0.5 M in MeOH/water, Room Temp to Reflux | 1 - 17 hours | Variable | Advantages: Inexpensive and common reagents. Disadvantages: Harsh conditions can degrade sensitive substrates; yields can be variable.[4] |
| Nucleophilic Cleavage | Hydroxylamine Hydrochloride (NH₂OH·HCl) | Aqueous buffer or organic solvent, Room Temp | 1 - 2 hours | Generally High | Advantages: Mild conditions suitable for many biomolecules. Disadvantages: Reagent can potentially have side reactions with other functional groups.[4] |
| Thiol-Thioester Exchange | Thioglycolic Acid (TGA) | Phosphate (B84403) Buffer (pH 8), Room Temp | 24 hours | 51 - 80%[4] | Advantages: Mild, chemoselective conditions. Disadvantages: Long reaction times.[4] |
| Biomimetic (NCL-Inspired) | Cysteamine or L-Cysteine | Aqueous Buffer (pH 8), Room Temp | 30 minutes | Up to 84%[4] | Advantages: Very fast with high yields under mild, physiological conditions.[4] |
Experimental Protocols
Protocol 1: Deprotection of S-acetyl-PEG using Hydroxylamine
-
Objective: To generate a reactive thiol from its S-acetyl protected PEG linker.[12]
-
Materials:
-
Procedure:
-
Dissolve the S-acetyl-PEG linker in the Deprotection Buffer to a final concentration of 10 mM.[12]
-
Incubate the reaction mixture at room temperature for 2 hours with gentle stirring.[12]
-
Equilibrate a desalting column with Reaction Buffer.[12]
-
Apply the reaction mixture to the desalting column to remove excess hydroxylamine and other small molecules.[12]
-
Collect the fractions containing the deprotected thiol-PEG linker. The linker is now ready for immediate use.[12]
-
Protocol 2: Deprotection of S-acetyl Group using Sodium Hydroxide
-
Objective: To deprotect an S-acetyl group using basic hydrolysis.
-
Materials:
-
S-acetylated compound (1.0 mmol)[10]
-
Ethanol (B145695) (10 mL)[10]
-
1 M Sodium hydroxide (NaOH) solution[10]
-
Degassed 2 M Hydrochloric acid (HCl) solution[10]
-
-
Procedure:
-
Dissolve the S-acetylated compound in ethanol in a round-bottom flask under an inert atmosphere.[10]
-
Add 1 M NaOH solution dropwise until the pH is strongly basic (pH > 12).[10]
-
Reflux the reaction mixture for 1-2 hours, monitoring the deprotection by TLC.[10]
-
After completion, cool the mixture to room temperature.[10]
-
Carefully neutralize the mixture with degassed 2 M HCl solution to pH 7.[10]
-
Proceed with workup and purification.[10]
-
Protocol 3: Biomimetic Deprotection using Cysteamine
-
Objective: To perform a rapid deprotection under mild conditions.
-
Materials:
-
Procedure:
-
Dissolve the S-acetylated compound in a mixture of methanol and degassed phosphate buffer (pH 8). A common ratio is 1:9 MeOH:PB.[6][7]
-
Stir the reaction at room temperature for 30 minutes.[6][13]
-
Monitor the reaction by HPLC or TLC.[5]
-
Upon completion, proceed with workup and purification, which may involve extraction with a solvent like ethyl acetate.[6][7]
-
Visualizations
Caption: General experimental workflow for S-acetyl deprotection.
Caption: Troubleshooting logic for low product yield.
Caption: Biomimetic deprotection via an NCL-like mechanism.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. reddit.com [reddit.com]
- 12. benchchem.com [benchchem.com]
- 13. frontiersin.org [frontiersin.org]
Technical Support Center: Optimizing S-acetyl-PEG4-alcohol Conjugation
Welcome to the technical support center for S-acetyl-PEG4-alcohol conjugation. This guide is designed for researchers, scientists, and drug development professionals to provide solutions and optimization strategies for common challenges encountered during bioconjugation experiments involving this linker.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of the S-acetyl group on the this compound linker? The S-acetyl group serves as a stable protecting group for the thiol (sulfhydryl) moiety.[1][2] This protection is crucial as it prevents the highly reactive thiol group from undergoing premature or unintended reactions, such as oxidation to form disulfide bonds, during storage or other synthetic steps.[1][2] The acetyl group must be chemically removed in a process called deprotection to expose the free thiol immediately before its intended conjugation reaction.[2]
Q2: What is the general strategy for using this compound in a conjugation experiment? this compound is a heterobifunctional linker, meaning it has two different reactive groups. The strategy is typically a two-stage process:
-
First Conjugation (via Alcohol): The terminal hydroxyl (-OH) group is used to attach the PEG linker to the first molecule. This can be achieved through reactions like esterification with a carboxylic acid or etherification with an alkyl halide.[3]
-
Deprotection: The S-acetyl group is removed to expose the reactive thiol (-SH) group.[4][5]
-
Second Conjugation (via Thiol): The newly exposed thiol is then reacted with a compatible functional group on a second molecule, most commonly a maleimide (B117702), to form a stable thioether bond.[2][6]
Q3: Why is pH control so critical for both the deprotection and the subsequent thiol conjugation steps? pH is a master variable that dictates the success of the entire process for several reasons:
-
Deprotection: The removal of the S-acetyl group, often performed with hydroxylamine (B1172632), is pH-dependent and typically carried out at or near neutral pH.[2]
-
Thiol Reactivity: For the thiol to react efficiently with an electrophile like a maleimide, it must be in its more nucleophilic thiolate anion (R-S⁻) form. A higher pH favors the formation of the thiolate.[2]
-
Maleimide Stability: Maleimide groups are prone to hydrolysis (ring-opening), which renders them inactive. This degradation is significantly accelerated at pH values above 7.5.[2][7]
-
Reaction Selectivity: The reaction between thiols and maleimides is highly selective within a pH range of 6.5 to 7.5.[7][8][9] Above this range, side reactions with other nucleophilic groups, such as the amines on lysine (B10760008) residues, can occur, leading to non-specific labeling.[7][8][10] Therefore, a compromise pH, typically between 7.0 and 7.4, is chosen to balance thiol reactivity with maleimide stability and reaction selectivity.[2]
Q4: What are the most common methods for removing the S-acetyl protecting group? Several methods are available, and the choice depends on the sensitivity of the molecule to the reaction conditions.[1]
-
Hydroxylamine: This is a mild and common method, often performed at or near neutral pH (e.g., pH 7.5) for 1-2 hours at room temperature.[4][11][12]
-
Base-Mediated Hydrolysis: Using bases like sodium hydroxide (B78521) (NaOH) in a methanol/water mixture can also cleave the thioester.[1] However, these conditions are harsher and can degrade sensitive substrates.[1]
-
Thiol Exchange: Reagents like thioglycolic acid can be used for deprotection via a transthioesterification reaction under mild conditions (e.g., pH 8).[13]
Troubleshooting Guide
Issue 1: Low or No Final Conjugate Yield
-
Potential Cause: Ineffective S-acetyl Deprotection.
-
Solution: Confirm that the deprotection step was successful. This can be done using Ellman's reagent (DTNB) to quantify the presence of free thiols.[14] Ensure that your deprotection reagent, such as hydroxylamine, is fresh as it can degrade over time.[14] Always use the deprotected thiol-PEG linker immediately, as the free thiol is susceptible to oxidation into non-reactive disulfides.[11][14]
-
-
Potential Cause: Hydrolysis of Maleimide Reagent.
-
Potential Cause: Oxidation of Free Thiol.
-
Solution: The deprotected thiol can be oxidized by dissolved oxygen in the buffer. Use degassed buffers for both the deprotection and conjugation steps.[10] This can be done by bubbling with an inert gas like nitrogen or argon.[10] Adding a small amount of a chelating agent like EDTA (1-5 mM) can also help by sequestering metal ions that catalyze oxidation.[10]
-
-
Potential Cause: Suboptimal Molar Ratio.
-
Solution: An insufficient amount of one reactant will lead to an incomplete reaction. For thiol-maleimide reactions, a molar excess of the maleimide reagent (ranging from 5:1 to 20:1) is often used to drive the reaction to completion.[6][8] It is recommended to perform small-scale optimization experiments to find the ideal ratio for your specific molecules.[15]
-
Issue 2: Formation of Unwanted Side Products or a Heterogeneous Mixture
-
Potential Cause: Reaction pH is Too High.
-
Solution: If the pH rises above 7.5, maleimides can begin to react with primary amines (e.g., lysine residues on a protein), leading to non-specific labeling and a heterogeneous product mixture.[7][8][10] Carefully prepare, validate, and maintain the pH of your reaction buffer within the optimal 6.5-7.5 range throughout the incubation period.[10]
-
-
Potential Cause: Presence of Competing Nucleophiles.
-
Solution: Ensure your buffers are free of interfering substances. Avoid buffers containing primary amines (like Tris or glycine) if you are performing an NHS-ester reaction on the alcohol end of the linker.[12][15] For the thiol-maleimide step, avoid buffers containing other thiol reagents (like DTT or 2-mercaptoethanol).[8][15] If a reducing agent like DTT was used to reduce disulfides on a protein, it must be completely removed by dialysis or a desalting column before adding the maleimide reagent.[8][10]
-
Issue 3: Instability of the Final Conjugate
-
Potential Cause: Retro-Michael Addition.
-
Solution: The thioether bond formed between a thiol and a maleimide can, under certain conditions, undergo a retro-Michael reaction, leading to dissociation of the conjugate.[9] This can sometimes be an issue, especially if the conjugate is intended for in-vivo applications. While generally stable, ensuring complete reaction and considering the local chemical environment is important. Hydrolysis of the succinimide (B58015) ring, which can be promoted by slightly elevated pH post-conjugation, can help to form a more stable, irreversible linkage.[4]
-
Data Presentation: Summary of Reaction Conditions
The following tables summarize key quantitative parameters for the deprotection and conjugation steps.
Table 1: S-Acetyl Deprotection Methods
| Deprotection Reagent | Concentration | Buffer/Solvent | Temperature | Time | Notes |
|---|---|---|---|---|---|
| Hydroxylamine | 0.5 M | 50 mM Tris, 25 mM EDTA, pH 7.2-7.5 | Room Temp. | 2 hours | Mild conditions, suitable for most applications.[11][12][16] Reagent must be prepared fresh.[14] |
| Sodium Hydroxide (NaOH) | 0.1 - 0.5 M | MeOH / Water | Room Temp. | 1 - 17 hours | Harsher conditions, may degrade sensitive substrates.[1] |
| Thioglycolic Acid | --- | Aqueous Buffer, pH 8 | Room Temp. | 24 hours | Mild conditions using transthioesterification.[13] |
Table 2: Recommended Conditions for Thiol-Maleimide Conjugation
| Parameter | Recommended Value | Rationale & Notes |
|---|---|---|
| pH | 6.5 - 7.5 | Optimal range for balancing reaction rate and selectivity while minimizing maleimide hydrolysis.[7][8][9][17] |
| Temperature | Room Temp. (20-25°C) or 4°C | Room temperature reactions are faster (1-4 hours).[6][18] 4°C overnight is used for sensitive biomolecules to minimize degradation.[6][8] |
| Molar Ratio (Maleimide:Thiol) | 5:1 to 20:1 | A molar excess of the maleimide reagent drives the reaction to completion.[6][8][18] The optimal ratio should be determined empirically. |
| Reaction Time | 30 min - Overnight | Dependent on reactants, concentrations, and temperature.[8] Progress can be monitored by HPLC or LC-MS.[17] |
| Buffer | PBS, HEPES, Tris | Must be free of thiols or other competing nucleophiles.[6][8] Buffers should be degassed to remove oxygen.[8] |
| Solvent for Maleimide | Anhydrous DMSO or DMF | Maleimide reagents should be dissolved immediately before use to prevent hydrolysis.[6][8] |
Experimental Protocols
Protocol 1: Deprotection of this compound using Hydroxylamine
-
Objective: To generate the reactive Thiol-PEG4-alcohol from its S-acetyl protected form.
-
Materials:
-
This compound
-
Deacetylation Solution: 0.5 M Hydroxylamine•HCl, 25 mM EDTA in PBS, pH adjusted to 7.2-7.5.[12] Prepare this solution fresh.
-
Conjugation Buffer (for subsequent step): e.g., Phosphate-Buffered Saline (PBS), pH 7.2, degassed.
-
Desalting column (e.g., PD-10).
-
-
Procedure:
-
Dissolve the this compound in a minimal amount of organic solvent (e.g., DMSO) if necessary, and then dilute with PBS (pH 7.2-7.5) to a desired concentration (e.g., 10 mM).
-
Add an equal volume of the freshly prepared Deacetylation Solution to the linker solution.
-
Incubate the reaction mixture for 2 hours at room temperature with gentle stirring.[12][16]
-
Immediately following incubation, purify the resulting Thiol-PEG4-alcohol to remove hydroxylamine and other small molecules. This is typically done using a desalting column equilibrated with degassed conjugation buffer.[11][12]
-
Collect the fractions containing the deprotected thiol-PEG linker. The linker is now highly reactive and should be used immediately in the next conjugation step to prevent oxidation.[11][14]
-
Protocol 2: Conjugation of Thiol-PEG4-alcohol to a Maleimide-Activated Molecule
-
Objective: To covalently link the deprotected Thiol-PEG4-alcohol to a molecule containing a maleimide group.
-
Materials:
-
Freshly deprotected Thiol-PEG4-alcohol solution from Protocol 1.
-
Maleimide-activated molecule (e.g., protein, peptide).
-
Conjugation Buffer: Thiol-free buffer such as PBS, HEPES, or Tris, pH 7.0-7.5, degassed.[6][8]
-
Anhydrous DMSO or DMF for dissolving the maleimide-activated molecule if it is not readily soluble in aqueous buffer.
-
Quenching Solution (Optional): e.g., Cysteine or 2-mercaptoethanol.
-
-
Procedure:
-
Dissolve the maleimide-activated molecule in the degassed Conjugation Buffer to a known concentration (e.g., 1-10 mg/mL for a protein).[6]
-
Add the freshly prepared Thiol-PEG4-alcohol solution to the maleimide-activated molecule solution to achieve the desired molar excess (a 10:1 to 20:1 ratio of PEG-thiol to maleimide is a good starting point).[6][8]
-
Allow the reaction to proceed at room temperature for 2-4 hours or overnight at 4°C, protected from light.[6][18]
-
(Optional) Quench the reaction by adding a quenching solution (e.g., cysteine) to react with any unreacted maleimide groups. Incubate for 15-30 minutes.[16]
-
Purify the final conjugate to remove unreacted PEG linker and other reagents. Common methods include Size Exclusion Chromatography (SEC) or dialysis.[6]
-
Characterize the final product using appropriate analytical techniques such as SDS-PAGE, Mass Spectrometry, or HPLC.
-
Visualizations
Caption: Experimental workflow for this compound deprotection and subsequent thiol-maleimide conjugation.
Caption: Logical troubleshooting workflow for diagnosing low yield in thiol-maleimide conjugation reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. A new procedure for thioester deprotection using thioglycolic acid in both homogeneous and heterogeneous phase - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. broadpharm.com [broadpharm.com]
How to improve the yield of S-acetyl-PEG4-alcohol reactions
Welcome to the technical support center for S-acetyl-PEG4-alcohol reactions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving reaction yields and troubleshooting common issues encountered during the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound?
This compound is a hydrophilic, heterobifunctional linker molecule. Its primary use is in bioconjugation and the development of more complex molecules like PROTACs (Proteolysis Targeting Chimeras).[1][2][3] The S-acetyl group serves as a stable protecting group for a thiol (sulfhydryl) moiety, preventing its oxidation, while the terminal hydroxyl group can be further modified.[1][4]
Q2: Why is the S-acetyl group used as a protecting group for the thiol?
The S-acetyl group protects the highly reactive thiol from unintended side reactions, most notably oxidation which leads to the formation of disulfide bonds (dimerization).[4] This protection ensures the thiol is available for a specific, intended conjugation step. The acetyl group can be selectively removed under mild conditions immediately before the conjugation reaction.[4][5]
Q3: What are the common synthetic routes to produce this compound?
The synthesis of this compound typically involves the reaction of a tetraethylene glycol derivative with a thioacetylating agent. Common methods include:
-
Mitsunobu Reaction: This reaction converts the primary alcohol of tetraethylene glycol into a thioester using thioacetic acid in the presence of reagents like triphenylphosphine (B44618) (PPh3) and diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[6][7][8] This method is known for proceeding with a clean inversion of stereochemistry.[6][7]
-
Tosylate Displacement: Tetraethylene glycol can be first converted to a tosylate (or another good leaving group). This intermediate then reacts with a thioacetate (B1230152) salt, like potassium thioacetate, to form the final product via nucleophilic substitution.[9]
Q4: How do I monitor the progress of the reaction?
Reaction progress can be monitored using standard analytical techniques such as:
-
Thin Layer Chromatography (TLC): TLC is a quick and effective way to visualize the consumption of the starting material (PEG4-alcohol) and the formation of the product.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique provides more detailed information, confirming the mass of the desired product and helping to identify any major byproducts.[10]
Troubleshooting Guide: Low Reaction Yield
Low yields are a common challenge in the synthesis of this compound. The following guide addresses specific issues in a question-and-answer format.
Issue 1: My TLC plate shows a significant amount of unreacted PEG4-alcohol starting material.
-
Potential Cause: Incomplete Reaction
-
Insufficient Reaction Time or Temperature: The reaction may not have been allowed to proceed to completion.
-
Reagent Decomposition: Key reagents, particularly in the Mitsunobu reaction (DEAD/DIAD), are sensitive to moisture and can degrade if not handled under anhydrous conditions.[8]
-
Poor Reagent Quality: The purity of starting materials, including the PEG4-alcohol and thioacetic acid, is crucial. Impurities can inhibit the reaction.
-
-
Recommended Solutions:
-
Extend Reaction Time: Continue to monitor the reaction by TLC for several more hours.
-
Increase Temperature: Gently warming the reaction (e.g., to 40-50°C) can increase the reaction rate, but this should be done cautiously to avoid side reactions.
-
Ensure Anhydrous Conditions: Use freshly dried solvents and reagents. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[10]
-
Use Fresh Reagents: Use freshly opened or properly stored reagents, especially for moisture-sensitive compounds like DEAD or DIAD.[8]
-
Reagent Stoichiometry: For a Mitsunobu reaction, ensure that triphenylphosphine and DEAD/DIAD are used in slight excess (typically 1.2-1.5 equivalents).
-
Issue 2: The reaction appears complete by TLC, but the isolated yield is low.
-
Potential Cause: Product Loss During Workup and Purification
-
Aqueous Workup: this compound has significant water solubility due to the PEG chain.[1] Aggressive or repeated aqueous washes can lead to substantial loss of product into the aqueous layer.
-
Difficult Purification: The high polarity of the PEG linker can make purification by standard normal-phase column chromatography challenging. Byproducts from the Mitsunobu reaction (triphenylphosphine oxide and the reduced hydrazine (B178648) derivative) can be difficult to separate.[6]
-
-
Recommended Solutions:
-
Minimize Aqueous Washes: Reduce the number and volume of aqueous washes during the workup. Use brine (saturated NaCl solution) to decrease the solubility of the product in the aqueous phase.
-
Optimize Chromatography:
-
Consider using reverse-phase chromatography (e.g., C18 column), which is often more suitable for purifying PEGylated compounds.[10]
-
For normal-phase chromatography, a more polar eluent system (e.g., a gradient of methanol (B129727) in dichloromethane) may be required.
-
Specialized purification techniques have been developed to remove Mitsunobu byproducts, such as using polymer-supported reagents.[11]
-
-
Issue 3: Mass spectrometry of the crude product shows multiple species.
-
Potential Cause: Side Reactions
-
Disulfide Formation: If any of the S-acetyl protecting group is prematurely cleaved, the resulting free thiol can be oxidized to form a disulfide-linked dimer, especially in the presence of air.[4]
-
Mitsunobu Side Products: In a Mitsunobu reaction, if the nucleophile (thioacetic acid) is not sufficiently acidic or if the alcohol is sterically hindered, the azodicarboxylate can sometimes act as the nucleophile, leading to unwanted byproducts.[7]
-
-
Recommended Solutions:
-
Maintain Inert Atmosphere: Performing the reaction and workup under a nitrogen or argon atmosphere can minimize oxidation.[8]
-
Check Nucleophile Acidity: Thioacetic acid (pKa ~3.4) is generally acidic enough for the Mitsunobu reaction.[8]
-
Control Reagent Addition: In a Mitsunobu reaction, the standard protocol involves adding the DEAD or DIAD reagent slowly to a cooled solution (0°C) of the alcohol, triphenylphosphine, and thioacetic acid.[7][8] This order of addition is critical for the proper formation of the reaction intermediates.
-
Data Presentation
Table 1: Troubleshooting Summary for Low Yield
| Symptom | Potential Cause | Recommended Solution |
| Starting material remains | Incomplete reaction | Increase reaction time/temperature; ensure anhydrous conditions; use fresh reagents. |
| Incorrect reagent stoichiometry | Use a slight excess (1.2-1.5 eq.) of activating agents (e.g., PPh3/DEAD). | |
| Low isolated yield | Product loss during workup | Minimize aqueous washes; use brine to reduce product solubility in the aqueous phase. |
| Difficult purification | Use reverse-phase chromatography or optimize the polar eluent system for normal-phase. | |
| Multiple products observed | Oxidation to disulfide | Maintain an inert atmosphere (N2 or Ar) throughout the process. |
| Mitsunobu side reactions | Ensure slow, controlled addition of DEAD/DIAD to a cooled solution. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Mitsunobu Reaction
This protocol is a representative example and may require optimization based on specific laboratory conditions and reagent purity.
-
Preparation:
-
Under an inert atmosphere (N2 or Argon), dissolve tetraethylene glycol (1.0 eq.) and triphenylphosphine (1.5 eq.) in anhydrous tetrahydrofuran (B95107) (THF).
-
Add thioacetic acid (1.2 eq.) to the solution.
-
Cool the reaction mixture to 0°C in an ice bath.
-
-
Reaction:
-
Slowly add diisopropyl azodicarboxylate (DIAD) (1.5 eq.) dropwise to the cooled solution over 20-30 minutes. The solution may turn from colorless to a pale yellow.
-
Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC (e.g., using 10% Methanol in Dichloromethane (B109758) as eluent).
-
-
Workup and Purification:
-
Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Purify the crude product by column chromatography. Due to the polarity of the product and byproducts, a gradient elution may be necessary.
-
Visualizations
// Nodes A [label="1. Reagent Preparation\n(PEG4-alcohol, PPh3, Thioacetic Acid)\nin Anhydrous THF", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="2. Cool to 0°C", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="3. Slow Addition of DIAD/DEAD", fillcolor="#FBBC05", fontcolor="#202124"]; D [label="4. Reaction at Room Temperature\n(12-24h)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; E [label="5. Monitor by TLC/LC-MS", fillcolor="#34A853", fontcolor="#FFFFFF"]; F [label="6. Solvent Evaporation", fillcolor="#F1F3F4", fontcolor="#202124"]; G [label="7. Column Chromatography\nPurification", fillcolor="#EA4335", fontcolor="#FFFFFF"]; H [label="8. Characterization\n(NMR, MS)", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges A -> B; B -> C; C -> D; D -> E; E -> F [label="Reaction Complete"]; F -> G; G -> H; } dot
Caption: General experimental workflow for the Mitsunobu synthesis of this compound.
// Nodes start [label="Low Final Yield Observed", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_tlc [label="Analyze Crude Reaction\nby TLC/LC-MS", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; incomplete [label="Incomplete Reaction:\n- Increase reaction time/temp\n- Use fresh/anhydrous reagents", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"]; complete [label="Purification Issue:\n- Minimize aqueous washes\n- Use brine\n- Optimize chromatography (RP)", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"]; side_reactions [label="Side Reactions:\n- Run under inert gas\n- Control reagent addition order/rate", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges start -> check_tlc; check_tlc -> incomplete [label="Starting Material\nPresent?"]; check_tlc -> complete [label="No Starting Material,\nLow Recovery?"]; check_tlc -> side_reactions [label="Multiple Byproducts\nObserved?"]; } dot
Caption: A logical flowchart for troubleshooting low yield in this compound synthesis.
References
- 1. This compound Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 2. This compound | TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Mitsunobu Reaction [organic-chemistry.org]
- 7. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. This compound synthesis - chemicalbook [chemicalbook.com]
- 10. benchchem.com [benchchem.com]
- 11. Mitsunobu Reaction - Common Conditions [commonorganicchemistry.com]
Common side reactions with S-acetyl-PEG4-alcohol
Technical Support Center: S-acetyl-PEG4-alcohol
Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for experiments involving this PEG linker.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application? A1: this compound is a hydrophilic 4-unit polyethylene (B3416737) glycol (PEG) linker.[1][2] It features an S-acetyl protected thiol group at one end and a hydroxyl (alcohol) group at the other.[2][3] Its primary application is in bioconjugation and as a linker for Proteolysis Targeting Chimeras (PROTACs), where it connects two different ligands to facilitate the degradation of target proteins.[4] The hydrophilic PEG spacer enhances the solubility and pharmacokinetic properties of the resulting conjugate.[2][5]
Q2: What is the purpose of the S-acetyl group? A2: The S-acetyl group serves as a protecting group for the highly reactive thiol (sulfhydryl) moiety.[6] This protection prevents the thiol from undergoing premature reactions, such as oxidation into disulfide bonds, during storage or other synthetic steps.[6] The acetyl group must be chemically removed (deprotected) to generate the free thiol immediately before the intended conjugation reaction.[6]
Q3: How should this compound be stored? A3: For long-term storage, this compound should be kept at -20°C in a dry environment, protected from sunlight.[1][7] It is recommended to allow the vial to warm to room temperature before opening to prevent moisture condensation, as the reagent can be hygroscopic.[8][9] Stock solutions should be prepared fresh for each experiment to avoid degradation.[7] If short-term storage of a solution is necessary, use a slightly acidic buffer (pH 5-6) at 4°C.[7]
Q4: What is the mechanism of the thiol-maleimide reaction, the most common conjugation chemistry for this linker? A4: After deprotection of the S-acetyl group, the resulting free thiol reacts with a maleimide-functionalized molecule via a Michael addition mechanism.[6][10] In this reaction, the nucleophilic thiolate anion (R-S⁻) attacks the electron-deficient double bond of the maleimide (B117702) ring.[10] This forms a stable covalent thioether bond (a thiosuccinimide linkage) under mild, physiological conditions.[6][10]
Q5: Why is pH control critical during deprotection and conjugation? A5: pH is a critical parameter for several reasons:
-
Deprotection: The removal of the S-acetyl group is pH-dependent. Base-mediated hydrolysis occurs under basic conditions, while methods using hydroxylamine (B1172632) are typically performed at or near neutral pH.[5][6]
-
Thiol Reactivity: The thiol group needs to be in its more nucleophilic thiolate form (R-S⁻) to efficiently react with a maleimide. Since the pKa of cysteine thiols is around 8.5, a higher pH favors the reactive thiolate form.[6]
-
Maleimide Stability: Maleimide groups are prone to hydrolysis at pH values above 7.5, which opens the ring and renders it unreactive towards thiols.[6]
-
Selectivity: The reaction between thiols and maleimides is most selective within a pH range of 6.5-7.5. Above this range, side reactions with other nucleophilic residues, such as amines (lysine), can occur.[6][11]
Troubleshooting Guide
Issue 1: Low or No Yield of the PEGylated Conjugate
Q: My analysis shows a very low yield of the desired PEGylated product. What are the potential causes and how can I improve it? A: Low PEGylation yield can result from several factors related to reaction conditions, reagent quality, or the molecule being conjugated.[12][13]
| Potential Cause | Recommended Solution |
| Incomplete S-acetyl Deprotection | The free thiol is not available for conjugation. Confirm complete deprotection by performing a thiol quantification assay (e.g., Ellman's test) before proceeding with the conjugation step.[7] Ensure your deprotection protocol is optimized. |
| Inactive/Degraded PEG Reagent | The S-acetyl group may have prematurely hydrolyzed, or the thiol may have oxidized if deprotected too early. Use a fresh vial of this compound and prepare solutions immediately before use.[8][13] Avoid repeated freeze-thaw cycles.[12] |
| Suboptimal Reaction pH | The pH may be too low for efficient thiolate formation or too high, causing maleimide hydrolysis. Ensure the reaction buffer pH is optimal for thiol-maleimide chemistry, typically between 6.5 and 7.5.[6][13] Verify the pH of your buffer before starting the reaction.[13] |
| Presence of Interfering Substances | Buffers containing primary amines (e.g., Tris) can interfere with some conjugation chemistries, and reducing agents (e.g., DTT, TCEP) will compete in thiol-specific reactions. Use non-nucleophilic buffers like PBS or HEPES.[13][14] |
| Oxidation of Free Thiol | The deprotected thiol is susceptible to oxidation, forming disulfide bonds that prevent conjugation. Degas buffers and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxygen exposure.[15] |
Issue 2: Formation of Side Products and Impurities
Q: My final product is a heterogeneous mixture with multiple unexpected species. What are the common side reactions? A: Side reactions can lead to a complex mixture, complicating purification and analysis.
| Side Reaction | Cause & Explanation | Prevention Strategy |
| Disulfide-Bonded Dimers | Oxidation of the deprotected thiol can lead to the formation of homodimers of your PEG linker or heterodimers with your target molecule. | Degas all buffers and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[15] |
| Maleimide Hydrolysis | At pH > 7.5, the maleimide ring can open to form an unreactive maleamic acid derivative.[6] | Maintain the reaction pH strictly between 6.5 and 7.5.[10] |
| Reaction with Amines | At pH > 7.5, maleimides can react with primary amines (e.g., lysine (B10760008) residues on a protein), leading to non-specific conjugation.[11] | Keep the reaction pH below 7.5 to ensure chemoselectivity for thiols.[11] |
| Thiazine (B8601807) Rearrangement | If conjugating to an unprotected N-terminal cysteine, a side reaction can occur where the N-terminal amine attacks the succinimide (B58015) ring, leading to a stable six-membered thiazine ring.[16] This rearrangement is more significant at a more basic pH.[10] | This is an inherent reactivity of N-terminal cysteine-maleimide conjugates. If it's problematic, consider alternative conjugation strategies. |
| Retro-Michael Reaction | The thioether bond formed can be reversible under certain conditions, leading to an exchange reaction with other thiols present (e.g., glutathione).[17] | Hydrolyzing the thiosuccinimide ring after conjugation can form a more stable linkage.[17] |
Issue 3: Difficulty in Purification and Analysis
Q: I am struggling to separate my PEGylated product from unreacted starting materials and byproducts. What purification methods are recommended? A: The choice of purification method depends on the properties of your target molecule and the nature of the impurities.[18]
| Purification Method | Principle of Separation | Best Suited For | Advantages/Disadvantages |
| Size Exclusion Chromatography (SEC) | Hydrodynamic radius (size).[18] | Removing small molecules like unreacted PEG linker from larger biomolecules (e.g., proteins).[] | Adv: Efficient at removing small by-products.[] Disadv: May not separate mono- vs. multi-PEGylated species or aggregates effectively.[20] |
| Ion Exchange Chromatography (IEX) | Net charge.[18] | Separating species where PEGylation alters the overall charge or pI of the molecule.[] | Adv: High capacity and selectivity; can separate positional isomers.[][20] Disadv: Only effective if there is a significant charge difference.[18] |
| Reversed-Phase HPLC (RP-HPLC) | Hydrophobicity.[18] | High-resolution separation of PEGylated peptides and other small molecules.[] | Adv: High resolution, can separate species with different degrees of PEGylation.[18] Disadv: Can be denaturing for some proteins. |
| Hydrophobic Interaction Chromatography (HIC) | Hydrophobicity (under non-denaturing conditions).[] | Purifying proteins that are sensitive to organic solvents used in RP-HPLC. | Adv: Good supplement to IEX.[] Disadv: Relatively low capacity and resolution.[] |
| Dialysis / Ultrafiltration | Molecular weight cut-off.[18] | Initial cleanup, buffer exchange, and removal of small molecule impurities from large protein conjugates.[18] | Adv: Simple and cost-effective.[18] Disadv: Slow, may not achieve complete removal of unreacted PEG, potential for product loss.[18] |
Q: How can I confirm the success and purity of my conjugation reaction? A: Several analytical techniques can be used:
-
SDS-PAGE: A successful PEGylation of a protein will result in a band shift to a higher molecular weight. This provides a quick qualitative assessment of the reaction's progress.[14]
-
Mass Spectrometry (MALDI-TOF or ESI-MS): This is the most accurate method to confirm conjugation. It provides the precise molecular weight of the product, confirming the number of PEG chains attached and identifying the presence of impurities.[21][22]
-
HPLC (SEC, IEX, or RP-HPLC): HPLC techniques can be used to assess the purity of the final product by separating the PEGylated conjugate from unreacted starting materials and byproducts.[23]
Experimental Protocols
Protocol 1: Deprotection of this compound using Hydroxylamine
This protocol describes the generation of a free thiol from the S-acetyl protected precursor.
-
Reagent Preparation:
-
Prepare a 0.5 M solution of hydroxylamine hydrochloride in a suitable buffer (e.g., phosphate (B84403) buffer).
-
Prepare a 1 M solution of sodium hydroxide (B78521) (NaOH).
-
Adjust the pH of the hydroxylamine solution to 7.0-7.4 by carefully adding the NaOH solution.
-
Prepare a stock solution of this compound in a water-miscible organic solvent like DMSO or DMF.[9]
-
-
Deprotection Reaction:
-
In a reaction vessel, add the this compound solution to your reaction buffer (e.g., PBS, pH 7.2) that has been degassed.
-
Add the pH-adjusted hydroxylamine solution to the reaction mixture. A final concentration of 20-50 mM hydroxylamine is typically sufficient.
-
Incubate the reaction at room temperature for 1-2 hours.
-
-
Post-Reaction:
-
The resulting PEG-thiol solution is now ready for immediate use in the subsequent conjugation reaction. Do not store the deprotected linker, as the free thiol is prone to oxidation.
-
Protocol 2: Thiol-Maleimide Conjugation
This protocol outlines the conjugation of the deprotected PEG-thiol to a maleimide-activated molecule (e.g., a protein).
-
Preparation:
-
Ensure your maleimide-activated molecule is in a suitable, amine-free buffer (e.g., PBS) at a pH between 6.5 and 7.5. Degas the buffer thoroughly.[13]
-
-
Conjugation Reaction:
-
Immediately after deprotection, add the solution containing the free PEG-thiol to the solution of the maleimide-activated molecule.
-
The molar ratio of PEG-thiol to the target molecule may need optimization, but a starting point of 5:1 to 20:1 is common.[13]
-
Allow the reaction to proceed at room temperature for 2 hours or at 4°C overnight, with gentle stirring.
-
-
Quenching (Optional):
-
To stop the reaction and consume any unreacted maleimide groups, add a small molecule thiol like cysteine or β-mercaptoethanol to a final concentration of 1-10 mM. Incubate for an additional 15-30 minutes.
-
-
Purification:
-
Purify the resulting PEGylated conjugate from excess PEG linker and quenching reagents using an appropriate method as described in the purification table above (e.g., SEC or dialysis).[18]
-
Protocol 3: Analysis of PEGylation by SDS-PAGE
-
Sample Preparation:
-
Collect aliquots from your reaction mixture at different time points (e.g., 0, 30, 60, 120 minutes).
-
Mix each aliquot with an equal volume of 2x SDS-PAGE loading buffer (containing a reducing agent if you want to cleave disulfide bonds, or non-reducing if you want to observe them).
-
Heat the samples at 95°C for 5 minutes.[14]
-
-
Electrophoresis:
-
Load the prepared samples, along with an un-PEGylated control and a molecular weight marker, onto a suitable polyacrylamide gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom.[14]
-
-
Visualization:
-
Stain the gel using Coomassie Brilliant Blue or a similar protein stain.
-
Destain the gel and visualize the protein bands. A successful PEGylation will appear as a new band (or a smear, depending on heterogeneity) at a higher molecular weight compared to the un-PEGylated control.[14]
-
Visualizations
References
- 1. S-acetyl-PEG4-OH | CAS:223611-42-5 | Biopharma PEG [biochempeg.com]
- 2. This compound Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. S-acetyl-PEG-alcohol | AxisPharm [axispharm.com]
- 4. This compound | TargetMol [targetmol.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. vectorlabs.com [vectorlabs.com]
- 10. benchchem.com [benchchem.com]
- 11. vectorlabs.com [vectorlabs.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. bachem.com [bachem.com]
- 17. creativepegworks.com [creativepegworks.com]
- 18. benchchem.com [benchchem.com]
- 20. biopharminternational.com [biopharminternational.com]
- 21. enovatia.com [enovatia.com]
- 22. walshmedicalmedia.com [walshmedicalmedia.com]
- 23. bioprocessintl.com [bioprocessintl.com]
S-acetyl-PEG4-alcohol stability and storage best practices
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of S-acetyl-PEG4-alcohol.
Frequently Asked Questions (FAQs)
Q1: What is the primary stability concern for this compound?
A1: The main stability concern for this compound is the hydrolysis of the S-acetyl (thioester) group.[1] This thioester linkage is susceptible to cleavage, particularly under basic pH conditions, which results in the premature deprotection of the thiol group.[1]
Q2: What are the recommended long-term storage conditions for this compound?
A2: For long-term stability, this compound should be stored in solid form at -20°C in a tightly sealed container, protected from moisture.[1][2] It is also advisable to store the compound under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to moisture and oxygen.[3]
Q3: How should I store this compound in solution?
A3: Stock solutions of this compound should be prepared in a dry, aprotic solvent such as methylene (B1212753) chloride, acetonitrile (B52724), DMAC, or DMSO.[3] For short-term storage, these solutions should be kept at -80°C.[4] It is highly recommended to use freshly prepared solutions for critical applications to avoid degradation.[1] If storage in an aqueous buffer is necessary for a short period, use a slightly acidic buffer (pH 5-6) and store at 4°C to minimize hydrolysis.[1]
Q4: How does pH affect the stability of the S-acetyl group?
A4: The stability of the S-acetyl group is highly pH-dependent:
-
Acidic pH (pH < 7): The thioester is relatively stable, and the rate of hydrolysis is generally slow.[1]
-
Neutral pH (pH ≈ 7): The thioester exhibits moderate stability.[1]
-
Basic pH (pH > 7): The thioester is highly susceptible to base-catalyzed hydrolysis, leading to rapid deacetylation.[1]
Q5: Besides hydrolysis, are there other degradation pathways to consider?
A5: Yes, oxidation is another potential degradation pathway. The polyethylene (B3416737) glycol (PEG) backbone can undergo oxidative degradation, especially in the presence of heat, light, or transition metals.[3] This can lead to chain scission and the formation of various byproducts. While the S-acetyl group protects the thiol from direct oxidation, the overall molecule's integrity can be compromised by PEG chain degradation.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or no reactivity in subsequent conjugation reactions. | Premature hydrolysis of the S-acetyl group due to improper storage or handling. | Ensure the compound is stored as a solid at -20°C and protected from moisture. Prepare solutions fresh in dry solvent before use. Avoid basic conditions during storage and handling. |
| Oxidation of the PEG chain leading to inactive byproducts. | Store under an inert atmosphere. Avoid exposure to light and heat. Use high-purity solvents and reagents to minimize metal ion contamination. | |
| Inconsistent experimental results. | Degradation of this compound stock solutions over time. | Prepare fresh stock solutions for each experiment. If storing solutions, aliquot and store at -80°C for a limited time. Perform a quality control check (e.g., by HPLC) on the stock solution if it has been stored. |
| Appearance of unexpected peaks in HPLC analysis. | Hydrolysis or oxidation of this compound. | Analyze the sample by LC-MS to identify the impurities. Review storage and handling procedures to identify potential causes of degradation. Implement a forced degradation study to understand potential degradation products. |
Stability Data
| Condition | Stability of S-acetyl Group | Representative Half-life of S-methyl thioacetate (B1230152) (pH 7, 23°C) | Notes |
| Solid, -20°C, Dry, Inert Atmosphere | High | Not Applicable | Recommended for long-term storage. |
| Aprotic Solvent, -80°C | Moderate to High | Not Applicable | Suitable for short-term storage of stock solutions. |
| Aqueous Solution, Acidic pH (<7) | Relatively Stable | > 155 days | Hydrolysis rate is slow. |
| Aqueous Solution, Neutral pH (≈7) | Moderately Stable | ~155 days[1] | The PEG chain may influence the actual stability of this compound.[1] |
| Aqueous Solution, Basic pH (>7) | Low | Significantly < 155 days | Highly susceptible to base-catalyzed hydrolysis.[1] |
Disclaimer: The provided half-life is for a different molecule and should be used as a general guideline only. It is strongly recommended to perform stability studies under your specific experimental conditions.
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and pathways.
1. Sample Preparation:
- Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.
2. Stress Conditions:
- Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.
- Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at room temperature for 4 hours.
- Oxidation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Incubate at room temperature for 24 hours, protected from light.
- Thermal Degradation: Incubate the stock solution at 60°C for 48 hours.
- Photostability: Expose the stock solution to light according to ICH Q1B guidelines.
- Control: Keep a sample of the stock solution at 4°C, protected from light.
3. Sample Analysis:
- At specified time points, neutralize the acid and base hydrolysis samples.
- Analyze all samples by a stability-indicating HPLC method (see Protocol 2).
- Use a mass spectrometer (LC-MS) to identify the molecular weights of any degradation products.
Protocol 2: Stability-Indicating HPLC Method
This protocol provides a starting point for developing an HPLC method to separate this compound from its potential degradation products.
-
Instrumentation: HPLC system with a UV or Evaporative Light Scattering Detector (ELSD).
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30-35 min: 95% to 5% B
-
35-40 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection: UV at 210 nm or ELSD.
Note: This method may require optimization for your specific application.
Visualizations
References
Dealing with low solubility of S-acetyl-PEG4-alcohol conjugates
This guide provides troubleshooting strategies and answers to frequently asked questions regarding the low solubility of S-acetyl-PEG4-alcohol and its conjugates. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its general solubility properties?
This compound is a hydrophilic PEG linker containing a protected thiol group (S-acetyl) and a terminal hydroxyl group.[1][2] The PEG4 (polyethylene glycol) chain is intended to increase the aqueous solubility of the molecule to which it is conjugated.[1] Generally, PEGs are soluble in water and a variety of organic solvents like ethanol, acetonitrile, and dichloromethane (B109758) (DCM).[3][4] The acetyl group is also polar and typically enhances solubility in polar solvents such as water.[5] However, the short PEG4 chain may not be sufficient to solubilize a very hydrophobic molecule it is conjugated to.[6]
Q2: Why is my purified this compound conjugate exhibiting low solubility in an aqueous buffer?
Low solubility of the final conjugate is a common issue that can stem from several factors:
-
High Hydrophobicity of the Conjugated Molecule: If the molecule you have attached to the this compound is inherently hydrophobic, the short PEG4 linker may not be sufficient to overcome its poor solubility.[6][7]
-
Aggregation: The conjugation process itself can sometimes induce aggregation, especially with proteins or peptides, leading to precipitation.[6] This can be triggered by high reactant concentrations or the use of organic co-solvents that destabilize the target molecule.
-
Suboptimal Buffer Conditions: The pH and ionic strength of your buffer can significantly impact the solubility of the conjugate.[8] Many molecules, especially proteins, are least soluble at their isoelectric point (pI).[8]
-
Insufficient PEG Chain Length: For highly insoluble molecules, a longer PEG chain (e.g., PEG8, PEG12) may be required to achieve the desired solubility.[6][7]
Troubleshooting Guide for Low Solubility
If you are encountering low solubility with your this compound conjugate, follow this systematic troubleshooting workflow.
Caption: Systematic workflow for troubleshooting low solubility issues.
Data Presentation: Solvent and Co-Solvent Screening
When dealing with a poorly soluble conjugate, a systematic solvent screening is recommended. The following tables provide expected solubility for the unconjugated this compound and suggested starting concentrations for co-solvents to improve conjugate solubility.
Table 1: Expected Qualitative Solubility of Unconjugated this compound
| Solvent Class | Examples | Expected Solubility | Rationale / Notes |
|---|---|---|---|
| Aqueous Buffers | PBS, Tris, Acetate | High | The hydrophilic PEG chain and polar acetyl group promote water solubility.[1][5] |
| Polar Aprotic | DMSO, DMF, Acetonitrile | High | PEGs are generally highly soluble in these solvents.[3][9] |
| Alcohols | Methanol, Ethanol | Moderate to High | Lower molecular weight alcohols are effective at dissolving PEG derivatives.[4][9] |
| Chlorinated | Dichloromethane (DCM), Chloroform | High | Chlorinated solvents are generally good solvents for PEGylated molecules.[9] |
| Non-polar | Toluene, Hexane, Ether | Low to Insoluble | Polyethylene glycol has limited solubility in non-polar organic solvents.[9] |
Table 2: Recommended Co-solvents for Enhancing Aqueous Solubility of Conjugates
| Co-solvent | Starting Concentration (v/v) | Notes |
|---|---|---|
| Dimethyl sulfoxide (B87167) (DMSO) | 1-5% | A strong solvent, but can be difficult to remove and may affect protein stability.[7] |
| Ethanol | 5-10% | Generally well-tolerated by many biomolecules.[7] |
| Dimethylformamide (DMF) | 1-5% | Use with caution as it can denature some proteins.[7] |
Experimental Protocols
Protocol 1: Systematic Aqueous Solubility Assessment
This protocol outlines a method to quantitatively determine the aqueous solubility of your this compound conjugate.
Materials:
-
This compound conjugate (lyophilized powder)
-
Aqueous buffer of choice (e.g., Phosphate Buffered Saline, pH 7.4)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
End-over-end rotator
-
Microcentrifuge
-
UV-Vis Spectrophotometer or other analytical instrument (e.g., HPLC)
Methodology:
-
Add an excess amount of the conjugate powder to a known volume (e.g., 500 µL) of the aqueous buffer in a microcentrifuge tube. An amount that is visibly in excess is required to ensure a saturated solution.
-
Vortex the tube vigorously for 2 minutes to create a suspension.
-
Place the tube on an end-over-end rotator at a controlled temperature (e.g., room temperature) for 24 hours to ensure the solution reaches equilibrium.[7]
-
After equilibration, centrifuge the suspension at high speed (e.g., 14,000 x g) for 15-20 minutes to pellet the undissolved solute.
-
Carefully collect a known volume of the clear supernatant without disturbing the pellet.
-
Dilute the supernatant serially in the same aqueous buffer.
-
Quantify the concentration of the soluble conjugate in the diluted samples using an appropriate analytical method (e.g., measuring absorbance at 280 nm for a protein conjugate).
-
Calculate the original concentration in the supernatant to determine the solubility limit (e.g., in mg/mL).
Visualization of Key Factors
The solubility of a PEGylated conjugate is not dependent on a single factor but is rather a multifactorial property.
Caption: Key factors influencing the solubility of PEG conjugates.
References
- 1. This compound Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 2. S-acetyl-PEG-alcohol | AxisPharm [axispharm.com]
- 3. PEGylation in Pharmaceutical Development: Current Status and Emerging Trends in Macromolecular and Immunotherapeutic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PEGylation of Small Molecule Drugs | Biopharma PEG [biochempeg.com]
- 5. nguyenstarch.com [nguyenstarch.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Purification strategies for S-acetyl-PEG4-alcohol reaction products
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) regarding the purification of S-acetyl-PEG4-alcohol reaction products.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in an this compound synthesis?
A1: The synthesis of this compound can result in several impurities. The most common include unreacted starting materials (e.g., a tosylated or halogenated PEG4-alcohol), the corresponding thiol (HS-PEG4-alcohol) due to premature deacetylation, and the disulfide dimer (HO-PEG4-S-S-PEG4-OH) formed by oxidation of the thiol. Residual solvents and reagents from the reaction are also common.[1][2]
Q2: My purified this compound appears unstable. What could be the cause?
A2: The thioacetate (B1230152) group can be sensitive to basic conditions, leading to deacetylation to the free thiol. The resulting thiol is susceptible to oxidation, forming a disulfide. To enhance stability, ensure all solvents are neutral and store the purified product under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (-20°C is recommended).[3]
Q3: Which analytical techniques are best for assessing the purity of this compound?
A3: A combination of techniques is recommended. Thin-Layer Chromatography (TLC) is excellent for rapid, real-time monitoring of the reaction and purification. For detailed purity analysis, High-Performance Liquid Chromatography (HPLC), particularly Reversed-Phase HPLC (RP-HPLC), is highly effective for separating the target compound from closely related impurities.[4][] Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for structural confirmation and can also reveal the presence of impurities.[4] Liquid Chromatography-Mass Spectrometry (LC-MS) provides both separation and mass information, which is crucial for identifying byproducts.[4][6]
Q4: Can I use precipitation to purify my this compound?
A4: Precipitation can be a useful first step for crude purification.[7] Since PEG derivatives are often soluble in polar organic solvents like dichloromethane (B109758) or methanol (B129727) and insoluble in non-polar solvents like diethyl ether or hexane (B92381), adding a non-polar "anti-solvent" can precipitate the PEGylated compound, leaving some impurities behind.[7][8] However, this method typically does not provide high purity and should be followed by a chromatographic step.
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Multiple spots on TLC, even after the column. | 1. Inappropriate solvent system for chromatography. 2. Co-elution of impurities with similar polarity. 3. On-column degradation of the product. | 1. Re-optimize the TLC solvent system. Test different solvent combinations (e.g., dichloromethane/methanol, ethyl acetate/hexanes with a methanol modifier). Aim for an Rf of 0.2-0.3 for your product.[9] 2. Try a different chromatography technique, such as reversed-phase chromatography. 3. Add a small amount of a neutral buffer to the silica (B1680970) gel slurry or mobile phase if you suspect acidity is causing degradation. |
| Streaking or tailing of the product spot on TLC/column. | 1. The compound is highly polar and interacting strongly with the silica gel.[9] 2. The sample is overloaded on the TLC plate or column.[10] | 1. Use a more polar mobile phase, such as adding a small percentage of methanol or ethanol (B145695) to your solvent system.[9] 2. For column chromatography, consider using a smaller amount of crude material or a larger column. For TLC, apply a more dilute sample. |
| Low or no recovery of product from the column. | 1. The product is too polar and has irreversibly adsorbed to the silica gel.[10] 2. The product is eluting with the solvent front. | 1. Flush the column with a very polar solvent system (e.g., 10-20% methanol in dichloromethane) to recover the product. In the future, use a less polar stationary phase or reversed-phase chromatography. 2. Start with a less polar mobile phase during chromatography to ensure your product binds to the column initially. |
| Product appears pure by TLC but shows impurities in NMR/LC-MS. | 1. Impurities have the same Rf value as the product in the chosen TLC system. 2. The impurity is not UV-active and therefore not visible on the TLC plate. | 1. Develop the TLC in a different solvent system to try and resolve the spots. 2. Use a TLC stain that reacts with a broader range of functional groups (e.g., potassium permanganate (B83412) or iodine). Rely on more robust analytical methods like LC-MS or NMR for final purity assessment.[4] |
Purification Workflow & Troubleshooting Logic
The following diagram outlines a general workflow for the purification and analysis of this compound, including key decision points for troubleshooting.
Caption: Purification and troubleshooting workflow for this compound.
Experimental Protocols
Protocol: Flash Column Chromatography
This is a standard protocol for the purification of moderately polar organic compounds like this compound.
1. Preparation of the Column:
-
Select an appropriately sized glass column based on the amount of crude material (a rule of thumb is a 40:1 to 100:1 ratio of silica gel to crude product by weight).
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane or the initial, least polar component of your mobile phase).
-
Carefully pour the slurry into the column, allowing the silica to pack evenly without air bubbles. Use gentle tapping or air pressure to aid packing.
-
Add a thin layer of sand on top of the silica bed to prevent disruption during solvent addition.
2. Sample Loading:
-
Dissolve the crude reaction product in a minimal amount of a suitable solvent (ideally the chromatography mobile phase or dichloromethane).
-
Alternatively, for less soluble materials, perform a "dry loading": adsorb the crude product onto a small amount of silica gel by dissolving it in a solvent, adding the silica, and evaporating the solvent. Carefully add the resulting free-flowing powder to the top of the column.
3. Elution:
-
Begin eluting with a low-polarity mobile phase (e.g., 100% dichloromethane or an ethyl acetate/hexane mixture).
-
Gradually increase the polarity of the mobile phase (gradient elution). For this compound, a gradient of methanol in dichloromethane (e.g., 0% to 5% methanol) is often effective.[9]
-
Use positive air pressure to maintain a steady flow rate.
4. Fraction Collection and Analysis:
-
Collect fractions in an array of test tubes.
-
Monitor the elution of compounds using TLC. Spot every few fractions on a TLC plate and develop it in your optimized solvent system.
-
Visualize the spots under a UV lamp (if applicable) and/or by staining with potassium permanganate.
5. Product Isolation:
-
Combine the fractions that contain the pure product.
-
Remove the solvent using a rotary evaporator to yield the purified this compound.
-
Place the product under high vacuum to remove any residual solvent.
References
- 1. researchgate.net [researchgate.net]
- 2. azom.com [azom.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. How are PEG derivatives purified? - Blog [shochem.com]
- 8. researchgate.net [researchgate.net]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. benchchem.com [benchchem.com]
Avoiding premature deprotection of S-acetyl-PEG4-alcohol
Technical Support Center: S-acetyl-PEG4-alcohol
Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling and use of this compound and to troubleshoot potential issues, with a focus on avoiding premature deprotection of the S-acetyl group.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of premature deprotection of this compound?
A1: The S-acetyl group is a thioester, which is susceptible to hydrolysis under both basic and acidic conditions. Premature deprotection is most commonly caused by exposure to strong bases (e.g., sodium hydroxide (B78521), potassium hydroxide) or strong acids.[1][2][3] The thioester bond can be cleaved through nucleophilic acyl substitution, yielding a free thiol.[1] Even mildly basic or acidic conditions, especially at elevated temperatures, can lead to gradual hydrolysis over time.
Q2: What are the common side reactions to be concerned about during the handling and use of this compound?
A2: The most significant side reaction following premature deprotection is the oxidation of the newly formed free thiol.[4] In the presence of oxygen, two thiol groups can readily oxidize to form a disulfide bond, leading to unwanted homodimers of the PEGylated molecule. This is particularly problematic if the reaction is not performed under an inert atmosphere.[4]
Q3: How should I properly store this compound to ensure its stability?
A3: To maintain the integrity of the S-acetyl group, this compound should be stored at -20°C in a tightly sealed container.[5][6][7] It is also advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to moisture and oxygen, which can contribute to hydrolysis and oxidation, respectively.[6][8] Before use, the container should be allowed to warm to room temperature before opening to prevent condensation of moisture onto the compound.[6][8]
Q4: Can I use buffers containing primary amines, such as Tris or glycine, with this compound?
A4: It is generally recommended to avoid buffers containing primary amines.[7] Primary amines can act as nucleophiles and potentially compete with the desired reaction, or in some cases, may even promote the cleavage of the S-acetyl group. Phosphate-buffered saline (PBS) at a pH of 7.2-7.4 is a more suitable buffer system for many applications.[7]
Q5: Are there milder methods for a planned deprotection of the S-acetyl group that could minimize side reactions?
A5: Yes, for sensitive substrates where harsh basic or acidic conditions are not suitable, milder deprotection methods are available. Thiol-thioester exchange, using reagents like thioglycolic acid or cysteamine (B1669678) at a slightly basic pH (around 8), provides a gentler alternative.[1][2] Enzymatic cleavage is another highly specific method used in biological systems.[1]
Troubleshooting Guide: Premature Deprotection
This guide will help you identify and resolve issues related to the unintended removal of the S-acetyl group from this compound during your experiments.
Problem: Analysis of my reaction mixture shows the presence of the deprotected thiol or disulfide-linked species, but the deprotection step was not yet performed.
Troubleshooting Workflow
Caption: Troubleshooting workflow for premature deprotection of this compound.
Data on Deprotection Conditions
The stability of the S-acetyl group is highly dependent on the reaction conditions. The following table summarizes various deprotection methods and their typical conditions.
| Deprotection Method | Reagents | Typical Conditions | Substrate Suitability | Reference |
| Base-Mediated Hydrolysis | Sodium hydroxide (NaOH) or Potassium hydroxide (KOH) | Ethanol (B145695)/water, reflux for 2 hours | Robust molecules not sensitive to strong bases | [1][2][9][10] |
| Sodium methoxide (B1231860) (NaOMe) | Methanol (B129727), room temperature | General use, but can be harsh | [1][2] | |
| Acid-Catalyzed Hydrolysis | Strong acids (e.g., HCl) | Ethanol/water, elevated temperatures | Robust molecules not sensitive to strong acids | [3] |
| Thiol-Thioester Exchange | Thioglycolic acid (TGA) | Methanol/phosphate (B84403) buffer (pH 8), room temperature, 24 hours | Sensitive substrates | [1] |
| Cysteamine | Methanol/phosphate buffer (pH 8), room temperature, 30 minutes | Sensitive substrates | [2][4] |
Experimental Protocols
Protocol 1: Base-Mediated Deprotection of this compound
This protocol describes a standard method for the deprotection of this compound using sodium hydroxide.
Materials:
-
This compound
-
Ethanol
-
Sodium hydroxide (NaOH) solution (e.g., 0.5 M aqueous solution)
-
Deionized water
-
Hydrochloric acid (HCl), 2 M (degassed)
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate (B1210297), degassed)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Round bottom flask, reflux condenser, separatory funnel
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), dissolve the this compound (1.0 equivalent) in ethanol in a round bottom flask.[2]
-
Add the aqueous NaOH solution (approximately 2.0 equivalents) dropwise to the reaction mixture.[4][9]
-
Reflux the resulting solution for approximately 2 hours.[1][9][10] Monitor the progress of the reaction by a suitable method (e.g., TLC or LC-MS).
-
After the reaction is complete, cool the mixture to room temperature.
-
Neutralize the mixture by adding the 2 M HCl solution.[9]
-
Transfer the mixture to a separatory funnel and extract the product with the chosen organic solvent (e.g., three times with ethyl acetate).[1][2]
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the deprotected PEG4-thiol.[1][2]
Protocol 2: Mild Deprotection via Thiol-Thioester Exchange using Cysteamine
This protocol provides a milder alternative for deprotection, suitable for more sensitive molecules.
Materials:
-
This compound
-
Methanol (MeOH)
-
Phosphate buffer (pH 8), degassed
-
Cysteamine
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the this compound (1.0 equivalent) in a mixture of methanol and degassed phosphate buffer (pH 8). A common ratio is 1:9 (v/v) MeOH:buffer.[2][4]
-
Stir the reaction mixture at room temperature for 30 minutes under an inert atmosphere.[2][4] Monitor the reaction by TLC or HPLC.
-
Upon completion, extract the reaction mixture three times with ethyl acetate.[2][4]
-
Combine the organic layers, dry over anhydrous Na₂SO₄, and filter.[2]
-
Concentrate the filtrate under reduced pressure to obtain the deprotected PEG4-thiol.[2] Further purification can be performed by chromatography if necessary.
Visualizing the Deprotection Mechanism
The following diagram illustrates the general mechanism of base-catalyzed hydrolysis of the S-acetyl group.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Acetyl Protection - Common Conditions [commonorganicchemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. vectorlabs.com [vectorlabs.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. benchchem.com [benchchem.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Thioacetate Deprotection Procedure [sigmaaldrich.com]
Impact of pH on S-acetyl-PEG4-alcohol conjugation efficiency
This guide provides detailed troubleshooting advice and answers to frequently asked questions regarding the impact of pH on the efficiency of S-acetyl-PEG4-alcohol conjugation. The process involves two critical, pH-sensitive steps: the deprotection of the S-acetyl group to reveal a reactive thiol, and the subsequent conjugation of this thiol to a target molecule, typically via thiol-maleimide chemistry.
Frequently Asked Questions (FAQs)
General Questions
Q1: What is the role of the S-acetyl group on the PEG linker?
The S-acetyl group is a protecting group for the thiol (sulfhydryl) moiety.[1] This protection is crucial as it prevents the highly reactive thiol group from oxidizing and forming disulfide bonds during synthesis, purification, and storage.[1][2] The acetyl group must be removed in a process called deprotection to generate the free thiol immediately before the conjugation reaction.[1]
Q2: What is the overall workflow for conjugating this compound to another molecule?
The process is a sequential, two-step reaction. First, the S-acetyl group is removed (deprotection) to expose the reactive thiol (-SH). Second, this newly generated thiol is reacted with an electrophilic group, most commonly a maleimide (B117702) on the target molecule, to form a stable thioether bond.[1] Both steps require careful pH control.
Q3: Why is pH control so critical for the overall conjugation efficiency?
pH is a critical parameter that must be optimized for both the deprotection and conjugation steps, as it directly influences reaction rates, reagent stability, and the occurrence of undesirable side reactions.[1]
-
For Deprotection: The rate of S-acetyl removal is highly pH-dependent. Base-catalyzed hydrolysis is a common deprotection mechanism.[3]
-
For Conjugation: The pH dictates the balance between the reactivity of the thiol group and the stability of the conjugation partner (e.g., maleimide).[1][4] It also controls the selectivity of the reaction, preventing off-target modifications.[5]
pH in the S-acetyl Deprotection Step
Q4: What are the common methods for S-acetyl deprotection and their optimal pH?
The most common method involves nucleophilic cleavage with hydroxylamine (B1172632) (NH₂OH). This reaction is typically performed at a pH between 7.2 and 8.5.[6][7] Other methods include strong base-catalyzed hydrolysis (saponification) at a high pH (>12) or thiol-thioester exchange with reagents like thioglycolic acid or cysteamine (B1669678) at a mildly basic pH of 8.0.[8][9][10]
Q5: How does pH affect the stability of the S-acetyl group before deprotection?
The S-acetyl group, a thioester, is highly susceptible to hydrolysis under basic conditions (pH > 7).[3] It is relatively stable in acidic to neutral solutions.[3] If short-term storage in a buffer is necessary, a slightly acidic pH of 5.0-6.0 is recommended to minimize premature deprotection.[3]
| Deprotection Method | Typical pH Range | Key Considerations | References |
| Hydroxylamine | 7.2 - 8.5 | Efficient and common for biomolecules. Requires neutralization of hydroxylamine hydrochloride salt. | [1][6][7] |
| Thiol-Thioester Exchange | ~ 8.0 | Mild and chemoselective conditions. | [2][8][10] |
| Basic Hydrolysis (NaOH) | > 12 | Harsh conditions, may not be suitable for sensitive molecules. | [8][9] |
Table 1: Summary of pH-dependent effects on common S-acetyl deprotection methods.
pH in the Thiol-Maleimide Conjugation Step
Q6: What is the optimal pH for reacting the deprotected PEG-thiol with a maleimide?
The optimal pH range for thiol-maleimide conjugation is strictly between 6.5 and 7.5 .[4][11][12] This range represents a critical compromise between maximizing the reaction rate and minimizing side reactions.[4] At pH 7.0, the reaction with thiols is approximately 1,000 times faster than with amines (e.g., lysine), ensuring high selectivity.[5][11]
Q7: What happens if the conjugation pH is too low (< 6.5)?
If the pH is below 6.5, the conjugation reaction rate will be significantly slower.[5][11] This is because the thiol group (with a pKa typically around 8.3-8.8) remains predominantly in its protonated, less nucleophilic form (R-SH), which reduces its reactivity toward the maleimide.[5][11][13]
Q8: What are the consequences of using a conjugation pH that is too high (> 7.5)?
Using a pH above 7.5 leads to several significant side reactions that reduce efficiency and product purity:
-
Increased Maleimide Hydrolysis : The maleimide ring becomes highly susceptible to hydrolysis, opening to form a non-reactive maleamic acid and reducing the concentration of active reagent.[4][5][12]
-
Decreased Selectivity : The reaction with primary amines, such as the side chain of lysine (B10760008) residues, becomes more competitive, leading to a loss of selectivity and the formation of heterogeneous products.[4][5][11]
-
Thiazine (B8601807) Rearrangement : If conjugating to a peptide with an N-terminal cysteine, a higher pH promotes an intramolecular rearrangement of the initial conjugate to form a stable thiazine ring, which can complicate analysis.[5][14]
| pH Range | Thiol Reactivity | Maleimide Stability | Primary Side Reactions | Selectivity (Thiol vs. Amine) |
| < 6.5 | Low (Thiol is protonated) | High | Slow reaction rate. | High |
| 6.5 - 7.5 | Optimal | Good | Minimal | Very High (~1000:1) |
| > 7.5 | High (Thiolate form) | Low (Hydrolysis) | Maleimide hydrolysis; Reaction with primary amines (lysine).[4][11] | Decreased |
Table 2: pH-dependent effects on the efficiency and selectivity of thiol-maleimide conjugation.
Troubleshooting Guide
| Problem | Potential Cause (pH-Related) | Recommended Solution |
| Low or No Conjugation Yield | Incorrect Conjugation pH: The reaction buffer is outside the optimal 6.5-7.5 range.[12] | Verify the pH of your reaction buffer with a calibrated pH meter and adjust if necessary.[5] |
| Maleimide Hydrolysis: The maleimide reagent was exposed to a pH > 7.5 for a prolonged period before or during the reaction.[1] | Prepare maleimide stock solutions fresh in an anhydrous solvent (e.g., DMSO, DMF) and add to the aqueous buffer immediately before starting the conjugation.[5][12] | |
| Incomplete Deprotection: The pH during the hydroxylamine deprotection step was not optimal, leading to insufficient generation of free thiol. | Ensure the deprotection buffer pH is between 7.2 and 8.5. Confirm complete deprotection using a thiol quantification assay like Ellman's test.[15] | |
| Thiol Oxidation: Buffers were not degassed, leading to oxidation of the free thiol to disulfide before it could react. | Always use buffers that have been thoroughly degassed by vacuum or by bubbling with an inert gas like nitrogen or argon.[11][16] Consider adding 1-10 mM EDTA to the buffer to chelate metal ions that catalyze oxidation.[17][18] | |
| Presence of Unexpected Byproducts | Reaction with Primary Amines: The conjugation pH was too high (e.g., > 8.0), leading to non-specific labeling of lysine residues.[5] | Ensure the reaction pH does not exceed 7.5. Purify the conjugate using a method that can separate species with different charges, such as ion-exchange chromatography.[5] |
| Thiazine Rearrangement: Conjugation to an N-terminal cysteine was performed at a pH ≥ 7.0.[14] | If possible, perform the conjugation at the lower end of the optimal range (e.g., pH 6.5) to minimize this side reaction.[5] |
Table 3: Troubleshooting common issues in this compound conjugation.
Experimental Protocols & Visualizations
Protocol: Two-Step Deprotection and Conjugation
This protocol describes the deprotection of this compound using hydroxylamine, followed by immediate conjugation to a maleimide-functionalized molecule.
Materials:
-
This compound
-
Maleimide-functionalized molecule (e.g., protein)
-
Deprotection Buffer: 0.5 M Hydroxylamine, 25 mM EDTA in Phosphate Buffered Saline (PBS), pH 7.2-7.5. Prepare fresh.[6]
-
Conjugation Buffer: Thiol-free buffer such as PBS or HEPES, pH 6.5-7.5, containing 1-10 mM EDTA.[11][18] Degas thoroughly before use.
-
Anhydrous DMSO or DMF
-
Purification tools (e.g., size-exclusion chromatography column)
Procedure:
Step 1: Preparation of Reactants
-
Dissolve the maleimide-functionalized molecule in degassed Conjugation Buffer to a typical concentration of 1-10 mg/mL.[11][16]
-
Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a concentrated stock solution.
Step 2: Deprotection of this compound
-
Combine the this compound stock solution with the Deprotection Buffer. A common approach is to add 1/10th volume of a 0.5 M hydroxylamine solution to the PEG solution.[6][7]
-
Incubate the reaction for 1-2 hours at room temperature under an inert atmosphere (e.g., nitrogen).[15][18]
-
The resulting solution containing the deprotected Thiol-PEG4-alcohol should be used immediately in the next step.
Step 3: Thiol-Maleimide Conjugation
-
Add the freshly deprotected Thiol-PEG4-alcohol solution to the solution of the maleimide-functionalized molecule. A 5 to 20-fold molar excess of the PEG-thiol is a common starting point for optimization.[11][19]
-
Ensure the final pH of the reaction mixture is within the 6.5-7.5 range.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.[4][19]
-
(Optional) Quench the reaction by adding a small molecule thiol, such as cysteine or 2-mercaptoethanol, to consume any unreacted maleimide.
-
Purify the final conjugate using size-exclusion chromatography, dialysis, or another appropriate method to remove excess PEG linker and quenching reagents.
Caption: Experimental workflow for S-acetyl-PEG deprotection and subsequent thiol-maleimide conjugation.
Caption: Logical diagram illustrating the optimal pH compromise for thiol-maleimide reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. assets.fishersci.com [assets.fishersci.com]
- 7. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. colibri.udelar.edu.uy [colibri.udelar.edu.uy]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. lumiprobe.com [lumiprobe.com]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
Technical Support Center: Characterization of Incomplete S-acetyl-PEG4-alcohol Reactions
Welcome to the technical support center for S-acetyl-PEG4-alcohol reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the characterization of incomplete reactions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a heterobifunctional linker molecule. It consists of a protected thiol group (S-acetyl), a discrete polyethylene (B3416737) glycol (PEG) chain with four ethylene (B1197577) oxide units, and a terminal alcohol.[1] The S-acetyl group serves as a stable precursor to a reactive thiol, preventing premature oxidation.[2][3] The PEG spacer enhances solubility and provides spatial separation between conjugated molecules, while the terminal alcohol allows for further chemical modifications.[1][4] It is commonly used in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and for the thiolation of biomolecules.[1][5][6]
Q2: What are the most common reasons for an incomplete this compound reaction?
A2: Incomplete reactions can stem from several factors:
-
Inefficient Deprotection: The S-acetyl group must be removed to expose the reactive thiol. Incomplete deprotection is a primary cause of low yields in subsequent conjugation steps.[7][8]
-
Oxidation of the Free Thiol: Once deprotected, the free thiol is highly susceptible to oxidation, leading to the formation of disulfide-linked dimers which are unreactive in the desired conjugation.[8]
-
Suboptimal Reaction Conditions: Factors such as incorrect pH, temperature, reactant concentrations, and solvent choice can significantly hinder the reaction rate and efficiency.[8][9]
-
Degraded Reagents: The stability of all reactants, especially the deprotected thiol and any coupling partners (e.g., maleimides), is critical.[7][8]
Q3: How does pH affect the stability and reactivity of the S-acetyl group and the resulting free thiol?
A3: pH is a critical parameter. The S-acetyl (thioester) group is relatively stable in acidic to neutral conditions but is susceptible to hydrolysis under basic conditions (pH > 7).[10] This base-catalyzed hydrolysis is often used for deprotection.[10] For subsequent conjugation reactions, such as with a maleimide (B117702), a pH range of 6.5-7.5 is optimal to ensure the thiol is sufficiently nucleophilic while maintaining the stability of the maleimide group, which can hydrolyze at higher pH.[3]
Q4: How can I monitor the progress of the S-acetyl deprotection and the subsequent conjugation reaction?
A4: Several analytical techniques can be employed:
-
Ellman's Test: This colorimetric assay uses DTNB to detect the presence of free thiols, confirming the removal of the S-acetyl group.[7][10]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool for monitoring the disappearance of starting materials and the appearance of the desired product, providing mass confirmation at each stage.[8][11][12]
-
High-Performance Liquid Chromatography (HPLC): Techniques like Size-Exclusion Chromatography (SEC-HPLC) and Reversed-Phase HPLC (RP-HPLC) can separate reactants, intermediates, and products based on size and hydrophobicity, respectively.[9][13]
-
Thin-Layer Chromatography (TLC): For smaller molecules, TLC can be a quick and effective way to monitor reaction progress.[9]
Troubleshooting Guide
This guide addresses common problems encountered during this compound reactions and provides systematic solutions.
| Problem | Potential Cause | Recommended Solution |
| Low or No Yield of Deprotected Thiol | Incomplete deprotection reaction. | - Confirm the deprotection method is appropriate for your substrate. Milder, chemoselective methods like using hydroxylamine (B1172632) may be more suitable than harsh basic conditions for sensitive molecules.[8] - Optimize reaction conditions: adjust the concentration of the deprotection reagent, reaction time, and temperature.[8] - Monitor the reaction progress using LC-MS or Ellman's test.[7][8] |
| Oxidation of the free thiol to disulfide dimers. | - Degas all buffers and solvents to remove oxygen.[8] - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[8] - Use the deprotected thiol immediately in the next reaction step.[4][8] | |
| Low Yield of Final Conjugate | Ineffective deprotection of the S-acetyl group. | - Before starting the conjugation, confirm complete deprotection using an analytical method like LC-MS or a qualitative test like Ellman's.[7] |
| Hydrolysis or degradation of the conjugation partner (e.g., maleimide). | - Prepare solutions of sensitive reagents like maleimides fresh before use.[8] - Maintain the reaction pH between 6.5 and 7.5 to ensure maleimide stability.[3] | |
| Inefficient conjugation reaction. | - Optimize the molar ratio of the deprotected thiol to the conjugation partner.[14] - Ensure adequate reaction time and temperature. Some reactions may require incubation for several hours or overnight at 4°C.[14] | |
| Presence of Multiple Products or Byproducts | Incomplete reaction leading to a mixture of starting materials and products. | - Increase reaction time or adjust reactant concentrations to drive the reaction to completion.[9] - Purify the intermediate deprotected thiol before proceeding to the next step.[7] |
| Side reactions, such as reaction of a maleimide with other nucleophiles (e.g., amines). | - Maintain the reaction pH below 7.5 to maximize the selectivity of the maleimide for thiols.[3] | |
| Oxidative degradation of the PEG chain. | - Use high-purity reagents and de-gassed solvents. - Avoid exposure to transition metal ions and harsh oxidizing conditions.[8] |
Experimental Protocols & Methodologies
Protocol 1: Deprotection of this compound using Hydroxylamine
This protocol describes a mild method for removing the S-acetyl protecting group to generate the reactive free thiol.
Materials:
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Deprotection Buffer: 50 mM Phosphate buffer, 25 mM EDTA, pH 7.5 (degassed)
-
Hydroxylamine solution: 0.5 M Hydroxylamine•HCl in deprotection buffer (prepare fresh)
Procedure:
-
Prepare a stock solution of this compound in anhydrous DMSO to a concentration of 10-50 mM.
-
In a reaction tube, combine the this compound stock solution with the deprotection buffer.
-
Initiate the deprotection by adding the freshly prepared 0.5 M hydroxylamine solution. The final concentration of hydroxylamine should be sufficient to drive the reaction.
-
Incubate the reaction at room temperature for 1-2 hours with gentle mixing.[14]
-
Monitor the reaction progress by LC-MS or Ellman's test to confirm the appearance of the free thiol.[4]
-
The resulting free thiol is susceptible to oxidation and should be used immediately for the subsequent conjugation step.[2][4]
Protocol 2: Characterization by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Principle: RP-HPLC separates molecules based on their hydrophobicity. This method can be used to resolve the starting material (this compound), the deprotected intermediate (thiol-PEG4-alcohol), and the final conjugate.
Instrumentation and Reagents:
-
HPLC system with a UV detector
-
C18 analytical column
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Sample diluted in a suitable solvent (e.g., water/acetonitrile mixture)
Procedure:
-
Equilibrate the C18 column with the initial mobile phase conditions (e.g., 95% A, 5% B).
-
Inject the sample from the reaction mixture.
-
Elute the sample using a linear gradient of Mobile Phase B (e.g., 5% to 95% B over 30 minutes).
-
Monitor the elution profile at an appropriate wavelength (e.g., 214 nm or 280 nm if the conjugate contains an aromatic moiety).
-
Analyze the chromatogram to identify peaks corresponding to the starting material, intermediate, and final product based on their retention times. The retention time will vary depending on the hydrophobicity of each species.
Visualizing Workflows
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound | TargetMol [targetmol.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. walshmedicalmedia.com [walshmedicalmedia.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Strategies to reduce aggregation of proteins modified with S-acetyl-PEG4-alcohol
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide strategies for reducing protein aggregation when modifying proteins with S-acetyl-PEG4-alcohol and similar PEGylation reagents.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it used in protein modification?
This compound is a bifunctional linker containing a four-unit polyethylene (B3416737) glycol (PEG) chain. One end has an alcohol (-OH) group, and the other has a thiol (-SH) group protected by an acetyl group (-COCH₃).
-
Protected Thiol: The S-acetyl group prevents the highly reactive thiol from forming unwanted disulfide bonds during storage and initial reaction steps.[1][] It can be selectively deprotected (e.g., using hydroxylamine) to reveal the free thiol.[1]
-
Functionality: This linker is typically used in one of two ways:
-
The alcohol end is activated (e.g., converted to an NHS ester, tosylate, or other reactive group) to couple with primary amines (like lysine (B10760008) residues) on the protein.
-
The S-acetyl group is removed, and the resulting free thiol is reacted with a maleimide (B117702) or other thiol-reactive group previously introduced onto the protein.[3]
-
The PEG4 linker itself helps to improve the solubility and stability of the modified protein.[4]
Q2: What are the primary causes of protein aggregation during PEGylation?
Protein aggregation during or after PEGylation is a common issue that can arise from several factors:
-
Changes in Surface Properties: Attaching PEG chains alters the protein's surface chemistry and hydration layer, which can lead to new, unfavorable protein-protein interactions.
-
Conformational Changes: The modification process or the presence of the PEG molecule can induce slight changes in the protein's structure, potentially exposing hydrophobic patches that are prone to aggregation.[5]
-
Intermolecular Cross-linking: If the PEG reagent is not purely monofunctional or if reaction conditions are suboptimal, a single PEG molecule can link two or more protein molecules together, leading to aggregation.[6]
-
High Protein Concentration: Increased proximity of protein molecules at high concentrations raises the probability of aggregation, especially if the protein is partially destabilized.[6]
-
Suboptimal Reaction Conditions: Working outside of a protein's optimal pH, temperature, or buffer composition can reduce its stability and make it more susceptible to aggregation upon modification.[7]
Q3: How can I detect and quantify aggregation of my PEGylated protein?
Several orthogonal analytical techniques are recommended to accurately characterize aggregation, as each method has its own strengths and limitations.[8][9]
-
Size Exclusion Chromatography (SEC): A widely used method to separate and quantify soluble aggregates (dimers, oligomers) from the monomeric protein based on hydrodynamic size.[8][10][11] Aggregates elute earlier than the monomer.
-
Dynamic Light Scattering (DLS): Measures the size distribution of particles in a solution, making it effective for detecting the formation of larger aggregates and monitoring changes over time.[8][11]
-
SDS-PAGE (Native and Reducing): Can reveal high-molecular-weight species corresponding to covalent aggregates or cross-linked proteins.
-
UV Absorbance (Aggregation Index): A simple method that compares the absorbance at 350 nm (where aggregates scatter light) to the absorbance at 280 nm (protein concentration). An increase in the A350/A280 ratio indicates aggregation.[10]
Troubleshooting Guides
This section provides a systematic approach to resolving aggregation issues encountered during protein modification.
Guide 1: Optimizing Reaction Conditions
If you observe precipitation or soluble aggregate formation, the first step is to systematically optimize the reaction conditions.
Problem: Protein aggregation is observed immediately upon addition of the PEG reagent or after the reaction incubation.
Solution: Perform a matrix of small-scale screening experiments to identify the optimal protein concentration, PEG:protein molar ratio, pH, and temperature.
Table 1: Example Screening Matrix for Optimizing PEGylation Conditions
| Parameter | Condition 1 | Condition 2 | Condition 3 | Condition 4 |
| Protein Conc. | 1 mg/mL | 5 mg/mL | 1 mg/mL | 1 mg/mL |
| PEG:Protein Ratio | 5:1 | 5:1 | 20:1 | 5:1 |
| pH | 7.5 | 7.5 | 7.5 | 6.5 |
| Temperature | 4°C | 4°C | 4°C | 4°C |
| Observation | Low Aggregation | High Aggregation | Moderate Aggregation | Low Aggregation |
| This table is an illustrative example; optimal conditions are protein-specific. |
Workflow for Optimizing Reaction Conditions
Caption: Troubleshooting workflow for optimizing PEGylation reaction conditions.
Guide 2: Incorporating Stabilizing Excipients
If optimizing reaction conditions is insufficient, adding stabilizing excipients to the reaction buffer can prevent aggregation by enhancing protein stability.[12][13][14]
Problem: Aggregation persists even after optimizing primary reaction conditions.
Solution: Screen a panel of common stabilizing excipients.
Table 2: Common Stabilizing Excipients and Recommended Starting Concentrations
| Excipient Class | Examples | Starting Concentration | Mechanism of Action |
| Sugars/Polyols | Sucrose, Trehalose, Sorbitol | 250-500 mM (or 5-10% w/v) | Act as protein stabilizers through preferential exclusion, increasing thermodynamic stability.[5][15] |
| Amino Acids | Arginine, Glycine, Proline | 50-250 mM | Suppress non-specific protein-protein interactions and can increase solubility.[5][15] |
| Surfactants | Polysorbate 20, Polysorbate 80 | 0.01-0.05% (v/v) | Reduce surface tension and prevent surface-induced aggregation and adsorption.[12][15] |
Logical Flow for Selecting Excipients
Caption: Logical flow for choosing a stabilizing excipient.
Experimental Protocols
Protocol 1: Deprotection of S-acetyl Group and Thiol-Maleimide Conjugation
This protocol describes the removal of the S-acetyl protecting group from a PEG linker followed by conjugation to a maleimide-activated protein. This is a common strategy for site-specific PEGylation.[3]
Materials:
-
S-acetyl-PEG4-linker derivative
-
Maleimide-activated protein
-
Deprotection Buffer: 50 mM Phosphate, 25 mM EDTA, 0.5 M Hydroxylamine, pH 7.5
-
Conjugation Buffer: Phosphate-Buffered Saline (PBS), pH 7.0-7.5, degassed.[16]
-
Reducing agent (optional, for protein): TCEP (Tris(2-carboxyethyl)phosphine)
-
Quenching solution: Cysteine or β-mercaptoethanol
-
Desalting column (e.g., G-25)
Procedure:
-
Protein Preparation (if necessary): If the target protein has disulfide bonds that need to be reduced to free a cysteine for conjugation, dissolve the protein in Conjugation Buffer and add a 10-20 fold molar excess of TCEP. Incubate for 30-60 minutes at room temperature.[16][17] TCEP does not need to be removed prior to conjugation.
-
Deprotection of PEG Linker:
-
Dissolve the S-acetyl-PEG4-linker in the Deprotection Buffer.
-
Incubate for 2 hours at room temperature to remove the acetyl group.
-
Immediately purify the deprotected Thiol-PEG4-linker using a desalting column equilibrated with degassed Conjugation Buffer. The free thiol is prone to oxidation and must be used immediately.[1]
-
-
Conjugation Reaction:
-
Combine the maleimide-activated protein with the freshly deprotected Thiol-PEG4-linker in degassed Conjugation Buffer. A typical starting point is a 10-20 fold molar excess of the PEG linker to the protein.[17][18]
-
Gently mix and incubate for 2 hours at room temperature or overnight at 4°C. Protect the reaction from light.[18]
-
-
Quenching: Stop the reaction by adding a quenching solution (e.g., cysteine to a final concentration of 10 mM) to react with any excess maleimide groups. Incubate for 15-30 minutes.
-
Purification: Purify the PEGylated protein conjugate from excess PEG reagent and unreacted protein using Size Exclusion Chromatography (SEC) or other suitable chromatography methods.
Protocol 2: Screening for Optimal Buffer Conditions
Objective: To identify the optimal buffer pH and excipients that minimize aggregation during the PEGylation reaction.
Procedure:
-
Prepare Buffers: Prepare a series of buffers with varying pH values (e.g., pH 6.5, 7.0, 7.5, 8.0). For each pH, prepare separate stocks containing different excipients at their recommended starting concentrations (see Table 2).
-
Set up Reactions: In a 96-well plate or microcentrifuge tubes, set up an array of small-scale (50-100 µL) reactions.
-
Pipette your protein into each well/tube.
-
Add the corresponding buffer/excipient solution.
-
Add the activated PEG reagent to initiate the reaction. Include a control for each condition where no PEG reagent is added.
-
-
Incubate: Incubate the reactions under your standard conditions (e.g., 2 hours at room temperature).
-
Analysis:
-
Visually inspect each reaction for signs of precipitation.
-
Measure the turbidity of each sample by reading the absorbance at 350 nm or 600 nm.
-
For the most promising conditions (low turbidity), analyze the samples by DLS to check for soluble aggregates or by SEC to quantify the monomer percentage.
-
-
Scale-up: Use the buffer composition that results in the lowest level of aggregation for your large-scale PEGylation reactions.
References
- 1. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Protein PEGylation: Navigating Recombinant Protein Stability, Aggregation, and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pharmasalmanac.com [pharmasalmanac.com]
- 6. benchchem.com [benchchem.com]
- 7. biopharminternational.com [biopharminternational.com]
- 8. Protein Aggregates: Analytical Techniques to Address Hidden Complexities | Separation Science [sepscience.com]
- 9. fluidimaging.com [fluidimaging.com]
- 10. approcess.com [approcess.com]
- 11. Protein Aggregation Analysis [intertek.com]
- 12. nanoscience.com [nanoscience.com]
- 13. pharmtech.com [pharmtech.com]
- 14. Optimizing Excipient Properties to Prevent Aggregation in Biopharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 17. biotium.com [biotium.com]
- 18. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
Validation & Comparative
A Head-to-Head Comparison: S-acetyl-PEG4-alcohol vs. Maleimide Linkers for Bioconjugation
In the landscape of bioconjugation, the choice of a linker is paramount to the success of creating stable and functional conjugates for therapeutic, diagnostic, and research applications. This guide provides a detailed comparison between two prominent linker technologies: the traditional maleimide-based linkers and the emerging S-acetyl-PEG4-alcohol linkers. We will delve into their reaction mechanisms, stability, efficiency, and provide the experimental context to aid researchers in making informed decisions.
Mechanism of Action: A Tale of Two Chemistries
The fundamental difference between these two linkers lies in their approach to thiol-reactive conjugation.
Maleimide (B117702) Linkers: These have long been the industry standard for thiol-specific bioconjugation. The maleimide group reacts with the free sulfhydryl group of a cysteine residue via a Michael addition reaction. This forms a stable thioether bond, effectively linking the payload to the biomolecule.
Caption: Maleimide-thiol conjugation via Michael addition.
This compound Linkers: This newer class of linkers employs a protected thiol group. The S-acetyl group serves as a protecting group for the thiol, preventing its premature reaction. The conjugation process is a two-step procedure: first, the acetyl group is removed (deacetylation) using a reagent like hydroxylamine, exposing the free thiol. This newly available thiol can then react with an appropriate partner on the target biomolecule, often an electrophile, or be used in native chemical ligation. The PEG4 (polyethylene glycol) component enhances solubility and reduces aggregation.
A Comparative Guide to Analytical Methods for Characterizing S-acetyl-PEG4-alcohol Conjugates
For researchers, scientists, and drug development professionals, the precise characterization of S-acetyl-PEG4-alcohol and its conjugates is paramount for ensuring product quality, reproducibility, and efficacy. This guide provides an objective comparison of the primary analytical techniques used for this purpose: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). Supported by experimental data and detailed protocols, this document serves as a comprehensive resource for validating the structure, purity, and identity of these critical molecules.
This compound is a heterobifunctional linker featuring a protected thiol group (S-acetyl) for controlled conjugation and a terminal alcohol for further derivatization, all connected by a hydrophilic 4-unit polyethylene (B3416737) glycol (PEG) spacer. The analytical challenge lies in confirming the integrity of each of these components and accurately assessing the purity of the final conjugate.
Comparison of Core Analytical Techniques
The three principal methods for characterizing this compound conjugates—NMR, MS, and HPLC—are often used orthogonally to build a complete analytical profile. Each technique offers unique advantages and provides complementary information.
| Feature | Nuclear Magnetic Resonance (NMR) | Mass Spectrometry (MS) | High-Performance Liquid Chromatography (HPLC) |
| Primary Information | Unambiguous chemical structure, functional group confirmation, and absolute purity (qNMR). | High-precision molecular weight and elemental composition. | Purity assessment, quantification of components, and separation of impurities. |
| Sensitivity | Low (requires micromole to nanomole quantities). | High (picomole to femtomole range). | Moderate to High (nanogram to microgram range). |
| Quantitative Capability | Excellent (Primary ratio method for qNMR). | Semi-quantitative to Quantitative (requires standards). | Excellent (with appropriate standards and detectors). |
| Key Advantage | Provides detailed structural elucidation and is non-destructive.[1] | Definitive mass confirmation of the target molecule and its conjugates.[1] | Superior separation of the conjugate from starting materials and impurities.[1] |
| Key Disadvantage | Lower sensitivity, potential for signal overlap in complex molecules. | Provides limited structural information on its own. | Does not provide structural confirmation; requires a chromophore for UV detection. |
Quantitative Data Presentation
The following tables summarize representative quantitative data for the analysis of this compound, based on typical specifications from commercial suppliers and analogous PEGylated compounds.
Table 1: Purity Analysis of this compound
| Analytical Method | Parameter Measured | Typical Specification | Data Source |
| ¹H NMR | Purity | ≥96.0% | Certificate of Analysis[2] |
| HPLC (RP-HPLC) | Purity (by peak area) | >98% | Supplier Data[3] |
Table 2: Representative ¹H NMR Data for this compound
This data is based on the expected chemical shifts for the this compound structure and is consistent with supplier-provided information.[2]
| Assignment | Chemical Shift (ppm, CDCl₃) | Multiplicity | Integration |
| S-C(=O)-CH₃ | ~2.32 | Singlet | 3H |
| S-CH₂ -CH₂-O | ~3.10 | Triplet | 2H |
| O-CH₂ -CH₂ -O (PEG Backbone) | ~3.64 | Multiplet | 12H |
| O-CH₂ -CH₂-OH | ~3.58 - 3.78 | Multiplet | 2H |
| CH₂-CH₂ -OH | ~3.58 - 3.78 | Multiplet | 2H |
| CH₂-CH₂-OH | Variable | Broad Singlet | 1H |
Note: The signals for the methylene (B1212753) protons in the PEG backbone and those adjacent to the alcohol can overlap, often appearing as a complex multiplet.
Table 3: Representative Mass Spectrometry Data for this compound
| Parameter | Value | Source |
| Molecular Formula | C₁₀H₂₀O₅S | PubChem[4] |
| Molecular Weight (Average) | 252.33 g/mol | PubChem[4] |
| Monoisotopic Mass | 252.10314491 Da | PubChem[4] |
| Commonly Observed Ions (ESI+) | [M+H]⁺, [M+Na]⁺ | General MS Knowledge |
Visualization of Analytical Workflows
The characterization of an this compound conjugate is a multi-step process. The following diagrams illustrate the logical flow of analysis and the chemical basis of the characterization.
Caption: Overall workflow for the synthesis and characterization of this compound conjugates.
Caption: Relationship between analytical techniques and the information they provide.
Experimental Protocols
Detailed and standardized protocols are crucial for obtaining reproducible and reliable data.
Protocol 1: NMR Spectroscopy for Structural and Purity Analysis
Objective: To confirm the chemical structure and assess the purity of this compound or its conjugate.
Materials:
-
This compound sample (5-10 mg)
-
Deuterated solvent (e.g., Chloroform-d (CDCl₃) or DMSO-d₆)
-
5 mm NMR tubes
-
NMR Spectrometer (≥400 MHz)
Procedure:
-
Sample Preparation: Accurately weigh and dissolve 5-10 mg of the sample in approximately 0.6 mL of the chosen deuterated solvent in a clean vial.
-
Transfer: Transfer the solution to an NMR tube.
-
¹H NMR Acquisition:
-
Lock the spectrometer on the deuterium (B1214612) signal of the solvent and shim the magnetic field to optimize resolution.
-
Acquire a standard ¹H NMR spectrum, typically using 16-32 scans with a relaxation delay of 1-5 seconds.[1]
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.[1]
-
-
Data Processing and Analysis:
-
Process the spectra using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction.
-
Reference the spectra to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Integrate the peaks in the ¹H spectrum to determine the relative number of protons for each signal.[1]
-
Assign all peaks in both ¹H and ¹³C spectra to the corresponding atoms in the molecular structure. Purity is determined by comparing the integration of characteristic proton signals to any impurity signals.
-
Protocol 2: LC-MS for Molecular Weight Confirmation
Objective: To determine the accurate molecular weight and confirm the identity of the this compound conjugate.
Materials:
-
This compound conjugate sample
-
LC-MS system with an ESI source
-
C18 analytical column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: HPLC-grade water with 0.1% formic acid
-
Mobile Phase B: HPLC-grade acetonitrile (B52724) with 0.1% formic acid
Procedure:
-
Sample Preparation: Prepare a ~1 mg/mL stock solution of the sample in a suitable solvent (e.g., 50:50 water/acetonitrile). Dilute this stock to a final concentration of 1-10 µg/mL in the mobile phase.
-
LC Method:
-
Set a flow rate of 0.2-0.4 mL/min.
-
Equilibrate the column with 95% Mobile Phase A / 5% Mobile Phase B.
-
Inject 1-5 µL of the sample.
-
Run a linear gradient, for example: 5% to 95% B over 10 minutes.
-
-
MS Method:
-
Set the mass spectrometer to positive ion mode (ESI+).
-
Acquire data over a mass range appropriate for the expected molecular weight (e.g., m/z 100-1000).
-
Optimize parameters such as capillary voltage and gas flow for the best signal.
-
-
Data Analysis:
-
Extract the mass spectrum from the chromatographic peak corresponding to the conjugate.
-
Identify the molecular ion peak (e.g., [M+H]⁺, [M+Na]⁺) and compare the observed mass to the theoretical calculated mass.
-
Protocol 3: RP-HPLC for Purity Assessment
Objective: To separate and quantify the this compound conjugate and assess its purity relative to starting materials and by-products.
Materials:
-
This compound conjugate sample
-
HPLC system with a UV or Evaporative Light Scattering Detector (ELSD)
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: HPLC-grade water with 0.1% Trifluoroacetic Acid (TFA)
-
Mobile Phase B: HPLC-grade acetonitrile with 0.1% TFA
Procedure:
-
Sample Preparation: Prepare a 1 mg/mL solution of the reaction mixture or purified product in a 50:50 mixture of water and acetonitrile.[1]
-
HPLC Method:
-
Set the column temperature (e.g., 30 °C) and flow rate (e.g., 1.0 mL/min).
-
Equilibrate the column with the starting mobile phase conditions (e.g., 95% A / 5% B).
-
Inject 10-20 µL of the sample.
-
Run a linear gradient appropriate for separating the components (e.g., 5% to 95% B over 30 minutes).
-
Monitor the elution profile with the detector (e.g., UV at 220 nm and 280 nm if the conjugate has an aromatic moiety, or with ELSD for universal detection).
-
-
Data Analysis:
-
Integrate the area of all peaks in the chromatogram.
-
Calculate the purity of the main product peak as a percentage of the total integrated peak area.
-
Compare the retention times to those of starting material standards to identify unreacted components.
-
References
A Comparative Guide to the Mass Spectrometry Analysis of Proteins Modified with S-acetyl-PEG4-alcohol
For Researchers, Scientists, and Drug Development Professionals
The covalent modification of proteins with polyethylene (B3416737) glycol (PEG) chains, a process known as PEGylation, is a widely adopted strategy to enhance the therapeutic properties of biologics. This guide provides a comprehensive comparison of the mass spectrometry analysis of proteins modified with S-acetyl-PEG4-alcohol against a common alternative, maleimide-PEG4. This guide will delve into the experimental data, detailed methodologies, and visual workflows to assist researchers in making informed decisions for their protein analysis needs.
Executive Summary
This compound offers a method for introducing a protected thiol group onto a protein, which, after deprotection, can be used for site-specific conjugation. This approach provides a high degree of control over the conjugation process. In contrast, maleimide-PEG reagents react directly with free thiols, offering a more direct and often faster conjugation method. The choice between these reagents has significant implications for the subsequent mass spectrometry analysis, influencing sample heterogeneity, ionization efficiency, and fragmentation patterns. This guide will explore these differences through detailed protocols and comparative data.
Performance Comparison: this compound vs. Maleimide-PEG4
The selection of a PEGylation reagent impacts not only the biological activity of the modified protein but also the ease and accuracy of its characterization by mass spectrometry.
| Feature | This compound | Maleimide-PEG4 |
| Reaction Specificity | High: Two-step process (amine modification then thiol deprotection) allows for controlled conjugation. | High: Reacts specifically with free sulfhydryl groups on cysteine residues. |
| Process Complexity | Higher: Involves an initial modification step followed by a deprotection step before conjugation. | Lower: Typically a one-step conjugation reaction. |
| Sample Heterogeneity | Potentially lower: The controlled nature of the reaction can lead to more homogeneous products. | Can be high if multiple cysteine residues are accessible, leading to a mixture of species. |
| Mass Spectrometry Readout | Cleaner spectra are possible with more homogeneous samples. | Complex spectra may result from heterogeneous products, complicating data analysis. |
| Stability of Linkage | Thioether bond formed after deprotection and reaction is generally stable. | The thiosuccinimide linkage can be subject to hydrolysis and thiol-exchange reactions.[1] |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results in protein modification and subsequent mass spectrometry analysis.
Protocol 1: Protein Modification with this compound
This protocol describes the introduction of a protected thiol group onto a protein using an NHS-ester activated this compound, followed by deprotection to reveal the reactive thiol.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-7.5)
-
S-acetyl-PEG4-NHS ester
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Hydroxylamine (B1172632) hydrochloride
-
EDTA
-
Desalting columns
Procedure:
-
Protein Preparation: Dissolve the protein in conjugation buffer to a final concentration of 1-10 mg/mL.
-
Reagent Preparation: Immediately before use, dissolve S-acetyl-PEG4-NHS ester in DMSO to a concentration of 10-20 mM.
-
Conjugation: Add a 10- to 50-fold molar excess of the S-acetyl-PEG4-NHS ester solution to the protein solution. Incubate for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
Removal of Excess Reagent: Remove unreacted S-acetyl-PEG4-NHS ester using a desalting column, exchanging the buffer to a degassed, amine-free buffer containing 5-10 mM EDTA.
-
Deprotection: Prepare a 0.5 M hydroxylamine solution in conjugation buffer, adjusting the pH to 7.2-7.5. Add the hydroxylamine solution to the modified protein solution to a final concentration of 50 mM.[2] Incubate for 1 hour at room temperature.
-
Purification: Immediately purify the protein with the exposed thiol group using a desalting column equilibrated with a buffer containing 5-10 mM EDTA to prevent disulfide bond formation. The protein is now ready for conjugation to a maleimide-containing molecule or for mass spectrometry analysis to confirm the modification.
Protocol 2: Protein Modification with Maleimide-PEG4
This protocol outlines the direct conjugation of a maleimide-PEG4 reagent to a protein containing free cysteine residues.
Materials:
-
Protein of interest with free cysteine(s) in an amine-free and thiol-free buffer (e.g., PBS, pH 6.5-7.5)
-
Maleimide-PEG4
-
Anhydrous DMSO or DMF
-
Tris(2-carboxyethyl)phosphine (TCEP) (optional, for disulfide bond reduction)
-
Quenching reagent (e.g., L-cysteine or β-mercaptoethanol)
-
Desalting columns
Procedure:
-
Protein Preparation: Dissolve the protein in conjugation buffer to a final concentration of 1-10 mg/mL.
-
(Optional) Reduction of Disulfide Bonds: If necessary, add a 10- to 100-fold molar excess of TCEP to the protein solution and incubate for 30-60 minutes at room temperature.
-
Reagent Preparation: Immediately before use, dissolve Maleimide-PEG4 in anhydrous DMSO or DMF to a concentration of 10-20 mM.
-
Conjugation: Add a 10- to 20-fold molar excess of the Maleimide-PEG4 solution to the protein solution. Incubate for 1-4 hours at room temperature or overnight at 4°C with gentle mixing.
-
Quenching: Add a quenching reagent to a final concentration of 10-50 mM and incubate for 15-30 minutes at room temperature to consume any unreacted maleimide (B117702) groups.
-
Purification: Remove excess reagents and byproducts using a desalting column.
Protocol 3: Mass Spectrometry Analysis of PEGylated Proteins
This protocol provides a general workflow for the analysis of PEGylated proteins by LC-MS. Both top-down (for intact protein analysis) and bottom-up (for peptide mapping) approaches are described.
A. Top-Down Analysis (Intact Mass)
-
Sample Preparation: Desalt the purified PEGylated protein sample using a C4 ZipTip or a similar desalting method. Elute the protein in a solution of 50:50 (v/v) acetonitrile (B52724)/water with 0.1% formic acid to a final concentration of approximately 1 µM.
-
LC-MS Analysis: Inject the sample onto a reversed-phase column (e.g., C4) and elute with an acetonitrile gradient. Introduce the eluent into a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).
-
Mass Spectrometry Parameters: Acquire data in positive ion mode with a resolution of at least 70,000 to resolve the isotopic peaks of the PEGylated species.[3]
-
Data Analysis: Deconvolute the raw mass spectra to obtain the zero-charge mass of the intact PEGylated protein species.[4]
B. Bottom-Up Analysis (Peptide Mapping)
-
Protein Digestion:
-
Denature the PEGylated protein in 8 M urea (B33335).
-
Reduce disulfide bonds with TCEP.
-
Alkylate free cysteines with iodoacetamide (B48618) (if not the site of PEGylation).
-
Dilute the sample to <1 M urea and digest with trypsin overnight.
-
-
LC-MS/MS Analysis: Inject the peptide mixture onto a C18 reversed-phase column and separate with an acetonitrile gradient. Analyze the eluting peptides using a data-dependent acquisition method on a high-resolution mass spectrometer.
-
Data Analysis: Search the MS/MS spectra against a protein database containing the sequence of the target protein. Identify PEGylated peptides by the characteristic mass shift of the PEG moiety. The fragmentation pattern of the PEGylated peptides will confirm the site of modification.
Data Presentation
Quantitative data from mass spectrometry analysis is essential for comparing the performance of different protein modification strategies. The following tables illustrate the type of data that should be generated.
Table 1: Comparison of Modification Efficiency
| Modification Reagent | Target Protein | Molar Ratio (Reagent:Protein) | Modification Efficiency (%) |
| S-acetyl-PEG4-NHS ester | BSA | 20:1 | ~85% |
| Maleimide-PEG4 | Lysozyme (with engineered Cys) | 15:1 | >90% |
Table 2: Mass Spectrometry Data Summary
| Modified Protein | Theoretical Mass (Da) | Observed Mass (Da) | Mass Accuracy (ppm) |
| BSA-S-acetyl-PEG4 | 66,702.4 | 66,701.9 | 7.5 |
| Lysozyme-Maleimide-PEG4 | 14,645.1 | 14,645.5 | 27.3 |
Visualizations
Diagrams created using Graphviz (DOT language) can effectively illustrate complex workflows and relationships.
References
A Head-to-Head Comparison: S-acetyl-PEG4-alcohol vs. Other Thiol-Protected Linkers in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
In the landscape of bioconjugation, the selective modification of thiol groups on cysteine residues is a cornerstone for creating advanced therapeutics like antibody-drug conjugates (ADCs) and PROTACs (Proteolysis Targeting Chimeras). The choice of linker is paramount, dictating the stability, homogeneity, and ultimate efficacy of the final bioconjugate. S-acetyl-PEG4-alcohol, a hydrophilic linker with a protected thiol, offers a distinct approach compared to more traditional thiol-reactive linkers. This guide provides an objective, data-driven comparison of this compound with other common thiol-protected and thiol-reactive linkers to inform the rational design of next-generation bioconjugates.
Executive Summary: Control and Stability at the Forefront
This compound provides a "caged" thiol that requires a separate deprotection step, typically with hydroxylamine (B1172632), to reveal the reactive sulfhydryl group.[1][2] This two-step process offers an added layer of control, preventing premature reactions during synthesis and purification.[2] Once deprotected, the resulting thiol can be conjugated to an electrophilic partner, such as a maleimide (B117702), forming a stable thioether bond.[1] This contrasts with linkers like maleimide-PEGs, which react directly with thiols in a single step but can form conjugates with potential in vivo instability due to retro-Michael reactions.[1] Other alternatives, such as vinyl sulfones, offer stable linkages but with generally slower reaction kinetics.[2][3] The selection of the optimal linker is therefore a trade-off between reaction efficiency, control, and the desired stability of the final conjugate.
Performance Comparison of Thiol-Protected and Thiol-Reactive Linkers
The choice of a thiol linker strategy is dictated by the specific requirements of the application, including the desired stability of the final product, the complexity of the synthesis, and the reaction conditions.
| Feature | This compound | Maleimide-PEG Linker | Vinyl Sulfone-PEG Linker | Pyridyldithiol-PEG Linker |
| Reaction Chemistry | Two-step: 1. Deprotection (e.g., hydroxylamine) to reveal thiol. 2. Nucleophilic attack on an electrophile (e.g., maleimide).[1] | One-step: Michael addition to a thiol.[1] | One-step: Michael addition to a thiol.[2] | One-step: Disulfide exchange with a thiol.[2] |
| Bond Formed | Thioether (when reacted with a maleimide or haloacetyl group). | Thiosuccinimide.[1] | Thioether.[2] | Disulfide.[2] |
| Bond Stability | Highly Stable (Irreversible). | Reversible (Susceptible to retro-Michael reaction and thiol exchange).[1] | Highly Stable (Irreversible).[2] | Cleavable (under reducing conditions).[2] |
| Reaction pH | Deprotection: Mildly basic. Conjugation: pH 6.5-7.5 for reaction with maleimide. | Optimal at pH 6.5-7.5.[1] | Optimal at pH 8.0-9.0.[4] | pH 7.0-8.0. |
| Reaction Speed | Deprotection: ~1-2 hours. Conjugation: Rapid with maleimides. | Rapid.[1] | Generally slower than maleimide reaction.[3][5] | Moderate. |
| Key Advantage | Controlled conjugation, stable final linkage, increased hydrophilicity from PEG.[2] | Fast and efficient reaction under mild conditions.[1] | Forms a highly stable, irreversible linkage.[2] | Forms a cleavable linkage, useful for drug release.[2] |
| Key Disadvantage | Requires an additional deprotection step. | Conjugate can be unstable in the presence of other thiols (e.g., glutathione).[1] | Slower reaction kinetics.[3] | Linkage is not stable in reducing environments. |
| Conjugate Stability | >95% intact after 7 days in 1mM Glutathione (B108866) at 37°C (as thioether).[1] | <70% intact after 7 days in 1mM Glutathione at 37°C.[1] | High stability, comparable to thioether from S-acetyl-PEG. | Unstable in the presence of reducing agents. |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the successful synthesis and evaluation of bioconjugates.
Protocol 1: Deprotection of this compound and Conjugation to a Maleimide-Functionalized Protein
Objective: To deprotect the S-acetyl group from this compound and conjugate the resulting thiol to a maleimide-functionalized protein.
Materials:
-
This compound
-
Maleimide-functionalized protein
-
Deprotection Buffer: 50 mM Phosphate buffer, 25 mM EDTA, pH 7.5
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4
-
Hydroxylamine hydrochloride (0.5 M in Deprotection Buffer, freshly prepared)
-
Desalting column
Procedure:
-
Deprotection:
-
Dissolve this compound in the Deprotection Buffer.
-
Add an equal volume of freshly prepared 0.5 M hydroxylamine solution.
-
Incubate at room temperature for 1-2 hours.
-
The deprotected HS-PEG4-alcohol is susceptible to oxidation and should be used immediately.
-
-
Conjugation:
-
Immediately after deprotection, remove excess hydroxylamine using a desalting column equilibrated with Conjugation Buffer.
-
Add the solution of deprotected HS-PEG4-alcohol to the maleimide-functionalized protein in Conjugation Buffer. A molar excess of the PEG linker is typically used.
-
Allow the reaction to proceed for 2-4 hours at room temperature with gentle mixing.
-
-
Purification and Characterization:
-
Purify the conjugate using size-exclusion chromatography to remove unreacted PEG linker.
-
Characterize the conjugate by SDS-PAGE and mass spectrometry to determine the degree of PEGylation.
-
Protocol 2: Comparison of Conjugate Stability
Objective: To compare the stability of a thioether linkage (from deprotected this compound) with a thiosuccinimide linkage (from a maleimide-PEG linker) in the presence of a competing thiol.
Materials:
-
PEGylated protein (prepared with this compound and a maleimide-functionalized protein)
-
PEGylated protein (prepared with a maleimide-PEG linker and a thiol-containing protein)
-
PBS, pH 7.4
-
Glutathione (GSH)
-
Analytical HPLC with a suitable column (e.g., size-exclusion or reverse phase)
Procedure:
-
Incubate each of the two types of PEGylated proteins in PBS containing a physiologically relevant concentration of glutathione (e.g., 1-5 mM) at 37°C.
-
At various time points (e.g., 0, 1, 4, 8, 24, 48 hours), take aliquots of the incubation mixtures.
-
Analyze the aliquots by HPLC to quantify the amount of intact conjugate remaining.
-
Plot the percentage of intact conjugate versus time to determine the stability profile and calculate the half-life of deconjugation for each linker.
Visualizing the Workflow and Signaling Pathways
Diagrams created with Graphviz can help to illustrate the experimental workflows and the mechanism of action for technologies like PROTACs, where this compound is often employed.
Caption: Workflow for bioconjugation using this compound.
References
A Researcher's Guide to Functional Assays for Validating S-acetyl-PEG4-alcohol Conjugate Activity
For researchers, scientists, and drug development professionals, the precise validation of a bioconjugate's activity is paramount. S-acetyl-PEG4-alcohol is a heterobifunctional linker increasingly employed in the synthesis of advanced therapeutics like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1][2] Its structure, featuring a protected thiol for controlled conjugation, a hydrophilic 4-unit polyethylene (B3416737) glycol (PEG) spacer, and a terminal alcohol for payload attachment, offers a unique combination of features that can enhance the solubility, stability, and pharmacokinetic properties of the final conjugate.[2]
This guide provides an objective comparison of functional assays to validate the activity of molecules conjugated with this compound. We present supporting experimental data, detailed methodologies for key experiments, and visualizations to aid in the rational design and evaluation of these next-generation therapeutics.
Functional Assays for Activity Validation
The choice of functional assay is dictated by the nature of the conjugate. For PROTACs, the primary function is to induce the degradation of a target protein. For ADCs, the goal is to deliver a cytotoxic payload to a target cell.
For PROTACs:
-
Target Protein Degradation Assay (Western Blot): This is the most fundamental assay to confirm the primary mechanism of action of a PROTAC.[3] It quantitatively measures the reduction in the target protein levels within cells after treatment with the PROTAC.
-
Ternary Complex Formation Assays: The formation of a stable ternary complex between the target protein, the PROTAC, and an E3 ligase is a prerequisite for protein degradation.[3] Techniques like Co-immunoprecipitation (Co-IP) can be used to demonstrate this interaction within a cellular context.[4]
-
Cell Viability/Cytotoxicity Assays: These assays assess the downstream functional consequence of target protein degradation, such as the inhibition of cancer cell proliferation.[3] Common methods include MTT or CellTiter-Glo® assays, which measure cell metabolic activity or ATP levels, respectively.[5]
For ADCs:
-
In Vitro Cytotoxicity Assays: These assays determine the potency of the ADC in killing target cancer cells. Cells are treated with varying concentrations of the ADC, and cell viability is measured after a set incubation period.[5]
-
Internalization Assays: To be effective, an ADC must be internalized by the target cell. This can be assessed using fluorescently labeled antibodies and techniques like flow cytometry or fluorescence microscopy.
-
Payload Release Assays: For ADCs with cleavable linkers, it's important to demonstrate that the payload is released in the target intracellular environment (e.g., the lysosome). This can be evaluated using cell lysates and analytical methods like HPLC or mass spectrometry.[1]
Comparative Performance with Alternatives
The performance of a conjugate is significantly influenced by the linker. Here, we compare this compound-based linkers with common alternatives.
PROTAC Linker Length Comparison
The length of the PEG chain in a PROTAC linker is a critical parameter that must be optimized for each target protein and E3 ligase pair. An optimal linker length facilitates the formation of a stable and productive ternary complex. A linker that is too short can cause steric hindrance, while one that is too long may lead to a non-productive complex.[3]
The following table summarizes data for a series of BRD4-targeting PROTACs with PEG linkers of varying lengths, illustrating the importance of linker optimization. A PEG4 linker demonstrated the best overall performance in this specific context.[6]
| PROTAC Compound | Linker Composition | DC50 (nM) [a] | Dmax (%) [b] | Cell Permeability (PAMPA, Pe x 10⁻⁶ cm/s) [c] |
| PROTAC-PEG3 | 3 PEG units | 45 | 85 | 3.5 |
| PROTAC-PEG4 | 4 PEG units | 15 | >95 | 4.2 |
| PROTAC-PEG5 | 5 PEG units | 30 | 90 | 3.8 |
| PROTAC-PEG6 | 6 PEG units | 75 | 80 | 3.1 |
Data Footnotes: [a] DC50: The concentration of the PROTAC required to degrade 50% of the target protein (BRD4) in MV4-11 cells after 24 hours of treatment. A lower DC50 value indicates higher potency.[6] [b] Dmax: The maximum percentage of target protein degradation achieved. A higher Dmax value indicates greater efficacy.[6] [c] PAMPA: Parallel Artificial Membrane Permeability Assay, an in vitro model for predicting passive intestinal absorption. Higher values indicate better permeability.[6]
PEG vs. Alkyl Linkers in PROTACs
PEG linkers are often favored for their hydrophilicity, which can improve the solubility of the PROTAC molecule. However, alkyl linkers are generally more metabolically stable and can sometimes lead to better cell permeability.[7]
| Feature | Alkyl Linkers | PEG Linkers (e.g., this compound) |
| Composition | Saturated or unsaturated hydrocarbon chains | Repeating ethylene (B1197577) glycol units |
| Solubility | Generally hydrophobic | Hydrophilic, typically improving aqueous solubility |
| Permeability | Higher hydrophobicity can lead to increased passive diffusion | Can have a complex relationship with permeability; flexibility may aid in adopting favorable conformations |
| Metabolic Stability | Generally more metabolically stable | The ether linkages can be susceptible to oxidative metabolism |
| Synthetic Accessibility | Often synthetically straightforward | Can be more challenging to synthesize |
S-acetyl-PEG vs. Maleimide-PEG Linkers in ADCs
For ADCs, the conjugation chemistry is a key consideration. S-acetyl-PEG linkers require a deprotection step before conjugation, offering more control, while maleimide-PEG linkers react directly with free thiols.[8] The resulting thioether bond from the S-acetyl-PEG strategy (after deprotection and reaction with an electrophile) is generally more stable than the thiosuccinimide linkage from the maleimide (B117702) reaction, which can be susceptible to a retro-Michael reaction, leading to premature drug release.[9][10]
| Feature | S-acetyl-PEG Linker | Maleimide-PEG Linker |
| Reaction Workflow | Two-step: 1. Deprotection of S-acetyl group to reveal thiol. 2. Conjugation of the thiol. | One-step: Direct reaction of maleimide with a free thiol. |
| Control | Offers greater control as the reactive thiol is generated just before use, minimizing side reactions. | Rapid and efficient, but the maleimide group can be less stable over time. |
| Linkage Stability | Forms a stable thioether bond. | Forms a thiosuccinimide linkage that can be reversible in the presence of other thiols. |
Mandatory Visualizations
Caption: PROTAC-mediated protein degradation pathway.
Caption: General experimental workflow for functional validation.
Experimental Protocols
Protocol 1: Target Protein Degradation Assay (Western Blot)
Objective: To quantify the degradation of a target protein induced by a PROTAC.[6]
Materials:
-
Target cell line (e.g., MV4-11 for BRD4)
-
Cell culture medium and supplements
-
PROTAC stock solution (in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) detection reagent
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).[6]
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer.[6]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[11]
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.[11]
-
Immunoblotting: Block the membrane for 1 hour, then incubate with the primary antibody for the target protein and the loading control overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[11]
-
Detection: Visualize the protein bands using an ECL reagent and an imaging system.[12]
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.[5]
Protocol 2: Cell Viability Assay (MTT Assay)
Objective: To determine the effect of a conjugate on cell proliferation and cytotoxicity.[5]
Materials:
-
Target cell line
-
Cell culture medium and supplements
-
Conjugate stock solution (in DMSO)
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Dimethyl sulfoxide (B87167) (DMSO) or solubilization buffer
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in 96-well plates at a suitable density (e.g., 5,000 cells/well) and allow them to adhere for 24 hours.[5]
-
Treatment: Treat the cells with varying concentrations of the conjugate. Include a vehicle control and a positive control if available.
-
Incubation: Incubate the plates for a period relevant to the expected biological effect (e.g., 72 hours).[3]
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add DMSO or a solubilization buffer to each well to dissolve the formazan crystals.[5]
-
Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.[5]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the viability against the log of the conjugate concentration to determine the IC50 or GI50 value.
Protocol 3: Deprotection of S-acetyl Group and Thiol-Maleimide Conjugation
Objective: To prepare the this compound linker for conjugation to a maleimide-functionalized molecule.[2]
Materials:
-
This compound
-
Hydroxylamine (B1172632) hydrochloride (NH2OH·HCl)
-
Phosphate-Buffered Saline (PBS), pH 7.2-7.4, degassed
-
Maleimide-functionalized molecule (e.g., protein, payload)
-
Conjugation buffer (e.g., Phosphate buffer, pH 6.5-7.5, with EDTA), degassed
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Deprotection:
-
Dissolve this compound in degassed PBS.
-
Prepare a stock solution of hydroxylamine hydrochloride in degassed water.
-
Add the hydroxylamine stock solution to the this compound solution to a final concentration of 20-50 mM.[2]
-
Incubate the reaction at room temperature for 1-2 hours under an inert atmosphere.[2]
-
The resulting Thiol-PEG4-alcohol should be used immediately in the next step to prevent oxidation.[2]
-
-
Thiol-Maleimide Conjugation:
-
Dissolve the maleimide-functionalized molecule in the degassed conjugation buffer.
-
Add the freshly deprotected Thiol-PEG4-alcohol solution to the maleimide solution. A 1.5 to 5-fold molar excess of the thiol-PEG linker is typically recommended.
-
Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C under an inert atmosphere.
-
Monitor the reaction progress using HPLC or LC-MS.
-
Purify the resulting conjugate using standard techniques such as size-exclusion chromatography (SEC) to remove unreacted linker.
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
In Vitro Stability of S-acetyl-PEG4-alcohol Linkers: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of a chemical linker is a critical decision that profoundly impacts the efficacy, stability, and safety of bioconjugates such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). The S-acetyl-PEG4-alcohol linker, a member of the polyethylene (B3416737) glycol (PEG) linker family, offers a versatile platform for bioconjugation by providing a protected thiol group for controlled reactions. This guide provides an objective comparison of the in vitro stability of this compound linkers with other common alternatives, supported by experimental data and detailed methodologies.
The Role and Stability of the S-acetyl Protecting Group
The S-acetyl group on the PEG4-alcohol linker serves as a protecting group for the highly reactive thiol (sulfhydryl) group.[1][2] This protection prevents premature oxidation of the thiol to a disulfide or other unwanted side reactions during synthesis and purification.[1][2] The S-acetyl group is known for its stability under a wide range of reaction conditions, particularly in acidic to neutral aqueous solutions.[2][3] However, it is susceptible to hydrolysis under basic conditions (pH > 7), which is often a method used for its intentional removal (deprotection) to reveal the free thiol for conjugation.[3]
The stability of the thioester bond in the S-acetyl group is crucial for the integrity of the linker before its intended conjugation reaction. While specific quantitative half-life data for this compound in biological media is not extensively published, the stability is influenced by pH and the presence of esterase enzymes in plasma.[3][4] Generally, thioesters exhibit moderate stability at neutral pH.[3]
Comparison with Alternative Linker Chemistries
The performance of the this compound linker is best understood in the context of the final linkage formed after conjugation. Once deprotected, the resulting thiol can react with various electrophiles, most commonly a maleimide, to form a stable thioether bond.[1][5]
| Linker Chemistry | Bond Formed | In Vitro Stability | Key Considerations |
| S-acetyl-PEG (post-conjugation) | Thioether | High | Requires a deprotection step before conjugation. The resulting thioether bond is highly stable and not susceptible to significant degradation or thiol exchange reactions.[5] |
| Maleimide-PEG | Thiosuccinimide | Moderate | Reacts directly with thiols without a deprotection step. The resulting thiosuccinimide linkage is susceptible to a retro-Michael reaction, especially in the presence of other thiols like glutathione (B108866), which can lead to deconjugation.[5][6] Strategies exist to improve stability, such as hydrolysis of the succinimide (B58015) ring.[6] |
| Vinyl Sulfone-PEG | Thioether | High | Forms a stable and irreversible thioether linkage. The reaction rate is generally slower than that of maleimides, which can be advantageous for controlled conjugation.[7] |
| Pyridyldithiol-PEG | Disulfide | Low (Reductively Cleavable) | Forms a disulfide bond that is designed to be cleaved in the reducing environment of the intracellular space, making it a cleavable linker strategy.[7] |
Experimental Protocols
Accurate assessment of linker stability is crucial for the development of robust bioconjugates. Below are detailed methodologies for key in vitro stability assays.
In Vitro Plasma Stability Assay
This assay evaluates the stability of the linker in a complex biological matrix.
Objective: To determine the rate of linker cleavage and payload release in plasma.
Materials:
-
Test conjugate (e.g., ADC) with the linker of interest
-
Human, mouse, or rat plasma
-
Phosphate-buffered saline (PBS)
-
Incubator at 37°C
-
Analytical instruments (e.g., LC-MS/MS, HPLC)
-
Reagents for sample processing (e.g., acetonitrile (B52724) for protein precipitation)
Procedure:
-
Incubation: Incubate the test conjugate at a specific concentration (e.g., 100 µg/mL) in plasma at 37°C.
-
Time Points: Collect aliquots of the incubation mixture at various time points (e.g., 0, 1, 4, 8, 24, 48 hours).
-
Sample Preparation: Precipitate plasma proteins from the aliquots using a solvent like cold acetonitrile. Centrifuge to pellet the proteins.
-
Analysis: Analyze the supernatant to quantify the amount of released payload using a validated analytical method such as LC-MS/MS. The remaining intact conjugate can also be quantified from the pellet after appropriate extraction.
-
Data Analysis: Plot the concentration of the released payload or the percentage of intact conjugate over time to determine the stability and half-life of the linker.
Glutathione (GSH) Challenge Assay
This assay assesses the stability of the linker in the presence of a high concentration of a competing thiol.
Objective: To evaluate the susceptibility of the linker to thiol-disulfide exchange or retro-Michael reaction.
Procedure:
-
Incubation: Incubate the test conjugate in PBS containing a physiologically relevant concentration of glutathione (e.g., 1-5 mM) at 37°C.
-
Time Points: Collect aliquots at various time points (e.g., 0, 1, 4, 8, 24 hours).
-
Analysis: Analyze the samples by a suitable method (e.g., HPLC, LC-MS) to quantify the amount of intact conjugate and any deconjugated products.
-
Data Analysis: Determine the rate of disappearance of the intact conjugate to assess the linker's stability in a reducing environment.
Visualizing Experimental Workflows
To better understand the processes involved in assessing linker stability, the following diagrams illustrate the experimental workflows.
Workflow for an in vitro plasma stability assay.
References
A Head-to-Head Comparison: S-acetyl-PEG4-alcohol vs. NHS-ester PEG Linkers in Bioconjugation
For researchers, scientists, and drug development professionals, the choice of a polyethylene (B3416737) glycol (PEG) linker is a critical decision in the design of bioconjugates such as antibody-drug conjugates (ADCs), PROTACs, and PEGylated proteins. The linker chemistry dictates not only the efficiency of the conjugation process but also the stability, homogeneity, and ultimately, the in vivo performance of the final product. This guide provides an objective, data-driven comparison of two common classes of PEG linkers: the versatile S-acetyl-PEG4-alcohol and the widely used NHS-ester PEG linkers.
Introduction to the Contenders
NHS-ester PEG linkers are amine-reactive reagents that have long been the workhorse of bioconjugation.[1][2] They react with primary amines, such as the ε-amino group of lysine (B10760008) residues and the N-terminus of proteins, to form stable amide bonds.[1][2] This reaction is typically performed in a single step under mild pH conditions.[1] However, a significant drawback is the propensity of the NHS ester to hydrolyze in aqueous solutions, which competes with the desired conjugation reaction and can lead to reduced efficiency.[3] Furthermore, the random nature of targeting lysine residues, which are often abundantly distributed on the protein surface, can result in a heterogeneous mixture of conjugates with varying numbers of PEG chains attached at different positions.[4]
This compound , on the other hand, is a heterobifunctional linker that offers a more controlled and site-specific approach to bioconjugation.[5] Its two distinct functional groups, a terminal alcohol and an S-acetyl protected thiol, allow for a sequential and orthogonal conjugation strategy.[6][7] This multi-step process provides greater control over the final product's composition and homogeneity, which is a significant advantage in the development of well-defined therapeutics.[8]
At a Glance: Key Differences
| Feature | This compound | NHS-ester PEG Linker |
| Reactivity | Requires a multi-step activation and deprotection process for conjugation.[9][10] | Directly reactive with primary amines.[1][2] |
| Specificity | Enables site-specific conjugation to engineered cysteine residues or other specific sites.[11] | Reacts with multiple lysine residues and the N-terminus, leading to a heterogeneous product.[4] |
| Control | Offers high control over the degree and site of PEGylation.[8] | Limited control, often resulting in a mixture of conjugated species. |
| Resulting Linkage | Typically a stable thioether bond (after deprotection and reaction with a maleimide).[12] | A highly stable amide bond.[12] |
| Process Complexity | More complex, multi-step synthesis.[9][10] | Simple, one-step reaction.[1] |
| Stability of Linker | The S-acetyl and alcohol groups are generally stable under various conditions.[10] | The NHS-ester is moisture-sensitive and prone to hydrolysis.[3] |
| Common Applications | PROTACs, ADCs, and other bioconjugates requiring high homogeneity and site-specificity.[6][7][13][14][15][16] | General protein PEGylation, fluorescent labeling.[17] |
Quantitative Data Summary
| Parameter | This compound Mediated Conjugation | NHS-ester PEG Linker Conjugation |
| Typical Molar Ratio (Linker:Protein) | 10:1 to 20:1 (for each step, can be optimized) | 5:1 to 20:1[1] |
| Typical Reaction pH | Deprotection: ~7.5, Thiol-Maleimide reaction: 6.5-7.5[8] | 7.0-9.0[18] |
| Typical Reaction Time | Deprotection: 2 hours; Conjugation: 2-4 hours to overnight[19] | 30-60 minutes to 2 hours[1] |
| Competing Reactions | Oxidation of the deprotected thiol to form disulfide bonds.[7] | Hydrolysis of the NHS-ester.[3] |
| Hydrolytic Stability of Resulting Bond | Thioether bond is generally stable. | Amide bond is highly stable.[9][12] |
| Homogeneity of Final Product | High, leading to a well-defined product. | Low, resulting in a heterogeneous mixture. |
Experimental Protocols
Protocol 1: Site-Specific Protein Modification using this compound
This protocol involves a two-stage process: 1) activation of the alcohol and conjugation to a primary amine on a small molecule or protein, and 2) deprotection of the S-acetyl group to reveal a thiol for subsequent conjugation. For protein-protein conjugation, one protein would be functionalized with the activated alcohol end of the linker, and the other with a thiol-reactive group (e.g., maleimide) to react with the deprotected thiol.
Part A: Activation of the Alcohol Group and Conjugation
-
Activation of this compound: The terminal hydroxyl group is not reactive towards amines and must be activated. A common method is to convert it to a tosylate or, after oxidation to a carboxylic acid, to an NHS ester.
-
To form a tosylate, react this compound with tosyl chloride in the presence of a base like triethylamine.
-
To form an NHS ester, first oxidize the alcohol to a carboxylic acid using an oxidizing agent like Jones reagent. Then, react the resulting carboxylic acid with N-hydroxysuccinimide (NHS) in the presence of a carbodiimide (B86325) coupling agent like EDC.
-
-
Conjugation to an Amine-Containing Molecule:
-
Dissolve the amine-containing molecule in an appropriate amine-free buffer (e.g., PBS, pH 7.4).
-
Add the activated S-acetyl-PEG4-linker (e.g., S-acetyl-PEG4-NHS ester) to the solution with a 10- to 20-fold molar excess.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.
-
Purify the conjugate using size-exclusion chromatography (SEC) to remove excess linker.
-
Part B: Deprotection of the S-acetyl Group and Thiol Conjugation
-
Deprotection:
-
Prepare a deprotection buffer (e.g., 50 mM Tris, 50 mM hydroxylamine, 5 mM EDTA, pH 7.5).[8]
-
Dissolve the S-acetyl-PEG4-conjugate in the deprotection buffer.
-
Incubate at room temperature for 2 hours.[8]
-
Immediately purify the deprotected thiol-PEG4-conjugate using a desalting column to remove hydroxylamine. The deprotected thiol is prone to oxidation and should be used immediately.[8]
-
-
Thiol-Maleimide Conjugation:
-
Dissolve the maleimide-functionalized protein in a suitable buffer (e.g., PBS, pH 6.5-7.5).
-
Add the freshly deprotected thiol-PEG4-conjugate to the maleimide-protein solution.
-
Incubate for 2-4 hours at room temperature or overnight at 4°C.
-
Purify the final conjugate using SEC.
-
Protocol 2: Protein PEGylation with an NHS-ester PEG Linker
-
Protein Preparation: Dissolve the protein in an amine-free buffer (e.g., PBS, pH 7.4) at a concentration of 1-10 mg/mL.[1]
-
PEG-NHS Ester Solution Preparation: Immediately before use, dissolve the mPEG-NHS ester in an anhydrous solvent like DMSO to create a stock solution (e.g., 10 mg/mL).[1]
-
PEGylation Reaction: Add a 5- to 20-fold molar excess of the mPEG-NHS ester solution to the protein solution while gently stirring. The final concentration of the organic solvent should be kept below 10% (v/v).[1]
-
Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or on ice for 2 hours.
-
Quenching: Stop the reaction by adding a quenching buffer (e.g., Tris or glycine) to a final concentration of 20-50 mM and incubate for 15 minutes.
-
Purification: Remove unreacted PEG and byproducts by SEC or dialysis.
Visualization of Pathways and Workflows
Caption: Reaction pathway for NHS-ester PEG linker conjugation.
References
- 1. Conjugation of proteins by installing BIO-orthogonally reactive groups at their N-termini - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]
- 4. Site-Specific PEGylation of Therapeutic Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Site-Specific PEGylation of Therapeutic Proteins [mdpi.com]
- 12. pharmtech.com [pharmtech.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. This compound | TargetMol [targetmol.com]
- 15. file.medchemexpress.com [file.medchemexpress.com]
- 16. S-acetyl-PEG-alcohol | AxisPharm [axispharm.com]
- 17. PEGylated therapeutics in the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Thioester - Wikipedia [en.wikipedia.org]
- 19. Site-Specific Antibody Conjugation with Payloads beyond Cytotoxins - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Quantifying Protein PEGylation: A Comparative Analysis Featuring S-acetyl-PEG4-alcohol
For researchers, scientists, and drug development professionals, the precise quantification of polyethylene (B3416737) glycol (PEG) conjugation to proteins is a critical aspect of biopharmaceutical development. The extent of PEGylation, or the number of PEG molecules attached to a protein, directly impacts a drug's pharmacokinetic profile, efficacy, and immunogenicity. This guide provides a comprehensive comparison of key analytical techniques for quantifying the degree of PEGylation, with a special focus on the workflow involving the use of S-acetyl-PEG4-alcohol, a discrete PEGylation reagent.
The Role of this compound in PEGylation
This compound is a PEGylation reagent that requires a two-step process for conjugation to proteins. The S-acetyl group serves as a protecting group for a thiol functionality. This protection allows for controlled reactions. The alcohol group, on the other hand, can be activated for reaction with specific amino acid residues on a protein, typically primary amines (lysine residues and the N-terminus) after conversion to a more reactive species (e.g., an NHS ester). The quantification of the degree of PEGylation is a subsequent analytical step to characterize the resulting PEGylated protein.
The general workflow for protein PEGylation using a protected reagent like this compound involves the deprotection of the functional group followed by the conjugation reaction. The degree of PEGylation is then determined using various analytical methods.
Caption: General workflow for protein PEGylation using this compound.
Comparative Analysis of PEGylation Quantification Techniques
Once the PEGylated protein is synthesized and purified, several analytical techniques can be employed to determine the degree of PEGylation. The choice of method depends on factors such as the required precision, sample purity, available instrumentation, and throughput.
| Technique | Principle | Key Advantages | Key Limitations |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio to determine the molecular weight increase due to PEGylation.[1][2] | High sensitivity, speed, and provides direct mass information.[3] | Potential for ion suppression, difficulty with highly polydisperse PEGs.[3] |
| Size-Exclusion Chromatography (SEC) | Separates molecules based on their hydrodynamic volume.[3] | Robust, reproducible, and excellent for analyzing aggregates.[2] | Indirect measurement of PEGylation degree; requires accurate calibration.[3] |
| ¹H NMR Spectroscopy | Compares the integral of PEG-specific proton signals to molecule-specific proton signals.[4][5] | Provides an absolute quantification of the degree of PEGylation.[2] | Requires high sample purity and concentration; complex spectra for large molecules.[3] |
| TNBS Assay | Colorimetric assay that quantifies the reduction of free primary amines after PEGylation.[1] | Simple, cost-effective, and suitable for high-throughput screening.[3] | Indirect, prone to interference, assumes all amines are equally reactive.[3] |
Experimental Protocols for Quantification
Mass Spectrometry (MALDI-TOF)
Mass spectrometry directly measures the molecular weight of the PEGylated protein, allowing for a precise calculation of the number of attached PEG molecules.
Caption: Workflow for MALDI-TOF MS analysis of PEGylation.[6]
Protocol:
-
Sample Preparation: Mix 1 µL of the purified PEGylated protein sample (typically 1 mg/mL) with 1 µL of a suitable matrix solution (e.g., sinapinic acid for proteins) directly on the MALDI target plate.[2]
-
Crystallization: Allow the mixture to air-dry at room temperature, forming co-crystals of the sample and matrix.[2]
-
Data Acquisition: Acquire the mass spectrum in the appropriate mass range using a MALDI-TOF mass spectrometer.[6]
-
Data Analysis: Determine the average molecular weight of the PEGylated protein from the spectrum. The degree of PEGylation is calculated by subtracting the molecular weight of the unmodified protein and dividing by the molecular weight of a single PEG chain.[2]
Size-Exclusion Chromatography (SEC)
SEC separates the components of the PEGylation reaction mixture based on their size in solution. The increase in hydrodynamic volume upon PEGylation leads to an earlier elution time for the PEGylated protein compared to the unmodified protein.
Caption: Workflow for SEC analysis of PEGylated proteins.
Protocol:
-
System Preparation: Equilibrate the SEC column with a suitable mobile phase (e.g., phosphate-buffered saline) at a constant flow rate until a stable baseline is achieved.[3]
-
Sample Preparation: Filter the PEGylated protein sample through a 0.22 µm filter to remove any particulates.[3]
-
Injection and Elution: Inject a defined volume of the sample onto the column and monitor the elution profile using a UV detector at 280 nm.[2]
-
Data Analysis: Identify the peaks corresponding to the PEGylated protein, unmodified protein, and free PEG based on their retention times. The degree of PEGylation can be estimated by comparing the retention times to a calibration curve of molecular weight standards.[2]
¹H NMR Spectroscopy
¹H NMR spectroscopy provides a direct and absolute quantification of the degree of PEGylation by comparing the integral of the characteristic signal from the PEG's ethylene (B1197577) oxide protons to a signal from the protein.
Caption: Workflow for ¹H NMR analysis of PEGylation.
Protocol:
-
Sample Preparation: Dissolve the lyophilized PEGylated protein in a deuterated solvent (e.g., D₂O) to a concentration of 1-5 mg/mL.[7]
-
Data Acquisition: Acquire the ¹H NMR spectrum on a high-field spectrometer, ensuring a sufficient number of scans for a good signal-to-noise ratio.[7]
-
Data Analysis: Identify the characteristic sharp signal of the PEG methylene (B1212753) protons (around 3.6 ppm).[7] Integrate this peak and a well-resolved peak corresponding to a known number of protons on the protein. The ratio of these integrals, corrected for the number of protons each signal represents, gives the molar ratio of PEG to protein.
TNBS (2,4,6-Trinitrobenzenesulfonic Acid) Assay
The TNBS assay is an indirect colorimetric method that quantifies the number of primary amine groups that have been modified by PEGylation.
Caption: Workflow for the TNBS assay to determine the degree of PEGylation.
Protocol:
-
Sample Preparation: Prepare solutions of the PEGylated protein and the unmodified control protein at the same concentration in 0.1 M sodium bicarbonate buffer (pH 8.5).[8]
-
Reaction: To 500 µL of each protein solution, add 250 µL of 0.01% TNBS solution.
-
Incubation: Incubate the reactions at 37°C for 2 hours in the dark.
-
Quenching: Stop the reaction by adding 250 µL of 10% SDS and 125 µL of 1N HCl.
-
Measurement: Measure the absorbance of the solutions at 335 nm.
-
Calculation: The percentage of modified amines is calculated by comparing the absorbance of the PEGylated sample to the unmodified control. This percentage can then be used to estimate the average number of PEG molecules per protein, given the total number of primary amines in the protein is known.[9]
Conclusion
The accurate quantification of the degree of PEGylation is essential for the development of safe and effective PEGylated biotherapeutics. While this compound provides a means for controlled PEGylation, the subsequent characterization of the conjugate relies on a variety of analytical techniques. Mass spectrometry and ¹H NMR spectroscopy offer direct and precise measurements of the degree of PEGylation, making them well-suited for in-depth characterization. Size-exclusion chromatography is a robust method for routine analysis and purity assessment. The TNBS assay provides a simple, high-throughput method for estimating the extent of amine modification. The selection of the most appropriate technique will depend on the specific requirements of the analysis and the available resources.
References
- 1. creativepegworks.com [creativepegworks.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Determination of the degree of PEGylation of protein bioconjugates using data from proton nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantitative Detection of PEGylated Biomacromolecules in Biological Fluids by NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Optimization of PEGylation Conditions for BSA Nanoparticles Using Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
The Strategic Advantage of S-acetyl-PEG4-alcohol in PROTAC Efficacy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals.
In the rapidly evolving field of targeted protein degradation, the efficacy of a Proteolysis Targeting Chimera (PROTAC) is critically dependent on the thoughtful design of its constituent parts: the warhead that binds the protein of interest (POI), the E3 ligase-recruiting ligand, and the linker that tethers them. Among the diverse array of available linkers, polyethylene (B3416737) glycol (PEG) chains have become a mainstay, prized for their ability to enhance solubility and provide conformational flexibility. This guide provides an objective comparison of S-acetyl-PEG4-alcohol, a frequently utilized PEGylated linker, against other common linker classes, supported by experimental data to inform the rational design of next-generation protein degraders.
The linker is not a mere spacer; its length, chemical composition, and rigidity are paramount in dictating the formation of a stable and productive ternary complex, which is the prerequisite for ubiquitination and subsequent proteasomal degradation of the target protein. An optimized linker can significantly improve a PROTAC's half-maximal degradation concentration (DC50) and maximal degradation (Dmax).
Quantitative Comparison of PROTAC Performance with Varying Linkers
The selection of a linker has a profound impact on the degradation efficiency of a PROTAC. The following tables summarize quantitative data from various studies, comparing the performance of PROTACs synthesized with different linker classes for the degradation of Bruton's Tyrosine Kinase (BTK) and Bromodomain-containing protein 4 (BRD4).
Table 1: Comparative Degradation Efficacy of BTK-Targeting PROTACs
| PROTAC Candidate | Linker Type/Composition | DC50 (nM) | Dmax (%) | E3 Ligase | Cell Line |
| PROTAC 1 (PEG-based) | PEG4 | 8.3 | >95 | Cereblon | MOLM-14 |
| PROTAC 2 (PEG-based) | PEG2 | Inactive | - | Cereblon | MOLM-14 |
| PROTAC 3 (Alkyl-based) | C8 Alkyl Chain | 15 | ~90 | Cereblon | MOLM-14 |
| PROTAC 4 (Rigid) | Piperazine-based | 12 | >95 | Cereblon | Mino |
| NC-1 (Non-covalent) | Not Specified | 2.2 | 97 | Not Specified | Mino |
| IR-1 (Irreversible) | Not Specified | 21 | 95 | Not Specified | Mino |
Data is compiled from multiple sources for illustrative comparison and should be interpreted with consideration for variations in experimental conditions between studies.[1][2]
Table 2: Comparative Degradation Efficacy of BRD4-Targeting PROTACs
| PROTAC Candidate | Linker Type/Composition | DC50 (nM) | Dmax (%) | E3 Ligase | Cell Line |
| PROTAC A (PEG-based) | PEG4 | 30 | >90 | VHL | HeLa |
| PROTAC B (Alkyl-based) | C12 Alkyl Chain | 50 | ~85 | VHL | HeLa |
| PROTAC C (Rigid) | Ethynyl-based | 3-6 fold more potent than alkyl | - | Cereblon | MOLM13, MV4;11 |
| MZ1 (PEG-based) | PEG | Selective for BRD4 | - | VHL | HeLa |
| ARV-825 (Alkyl-based) | Alkyl | Degrades BRD2/3/4 | - | Cereblon | - |
Data is compiled from multiple sources for illustrative comparison and should be interpreted with consideration for variations in experimental conditions between studies.[3][4]
The data suggests that while PEG4 linkers consistently yield potent degraders, the optimal linker chemistry is target and E3 ligase dependent. For instance, in some contexts, more rigid linkers can lead to enhanced potency.
Experimental Protocols
Accurate and reproducible experimental data are the bedrock of PROTAC development. Below are detailed methodologies for key experiments cited in this guide.
Protocol 1: Synthesis of a PROTAC using this compound (General Scheme)
This protocol outlines a general two-step synthesis for a PROTAC, for example, one targeting BRD4, using JQ1 as the warhead and pomalidomide (B1683931) as the Cereblon E3 ligase ligand.
Step 1: Conjugation of this compound to the Warhead (JQ1)
-
Dissolve the carboxylic acid derivative of the warhead (e.g., (+)-JQ1 acid, 1.0 eq) and this compound (1.1 eq) in anhydrous dimethylformamide (DMF).
-
Add a coupling agent such as HATU (1.2 eq) and a non-nucleophilic base like DIPEA (2.0 eq) to the solution.
-
Stir the reaction mixture at room temperature for 4 hours, monitoring the progress by LC-MS.
-
Upon completion, dilute the reaction with water and extract with an organic solvent (e.g., ethyl acetate) three times.
-
Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the warhead-linker conjugate.
Step 2: Deprotection and Conjugation to the E3 Ligase Ligand (Pomalidomide)
-
Dissolve the warhead-linker conjugate from Step 1 in a mixture of methanol (B129727) and water under an inert atmosphere.
-
Cool the solution to 0°C and add a solution of NaOH in water dropwise to deprotect the S-acetyl group, revealing a free thiol. Stir at room temperature for 1-2 hours, monitoring by LC-MS.
-
Neutralize the reaction mixture with 1 M HCl and extract the product.
-
The purified warhead-linker-thiol intermediate is then conjugated to a maleimide-functionalized E3 ligase ligand (e.g., pomalidomide-maleimide) in a suitable solvent like DMF.
-
The reaction is stirred at room temperature overnight and monitored by LC-MS.
-
The final PROTAC is purified by preparative HPLC.
Protocol 2: Western Blot for Target Protein Degradation (DC50 and Dmax Determination)
This is a standard assay to quantify the reduction of a target protein in cells following PROTAC treatment.[3]
-
Cell Culture and Treatment: Plate cells (e.g., MOLM-14 for BTK, HeLa for BRD4) at a density to achieve 70-80% confluency. Treat with varying concentrations of the PROTAC for a specified duration (e.g., 24 hours), including a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit to ensure equal loading.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane (e.g., with 5% non-fat milk in TBST). Incubate the membrane with a primary antibody against the target protein and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Apply ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Data Analysis: Quantify the band intensity for the target protein and the loading control using densitometry software. Normalize the target protein signal to the loading control signal. Calculate the percentage of protein degradation relative to the vehicle-treated control. A dose-response curve can then be generated to determine the DC50 and Dmax values.
Protocol 3: Cell Viability/Cytotoxicity Assay
This assay is crucial to ensure that the observed protein degradation is not a result of general cytotoxicity.
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density.
-
PROTAC Treatment: Treat cells with a range of PROTAC concentrations in triplicate for a desired period (e.g., 72 hours).
-
Assay: Use a commercially available cell viability reagent such as CellTiter-Glo® (Promega) or CCK-8 (Dojindo), following the manufacturer's protocol.
-
Data Analysis: Measure the signal (luminescence or absorbance) using a plate reader. The results will indicate the effect of the PROTAC on cell proliferation and health.
Visualizing the Mechanism and Workflow
Diagrams are essential for understanding the complex relationships in PROTAC design and function.
References
A Researcher's Guide to Selecting the Optimal Protein Crosslinker: A Comparative Analysis
For researchers, scientists, and drug development professionals, the selection of an appropriate chemical crosslinker is a critical step in elucidating protein-protein interactions, stabilizing protein complexes, and capturing conformational changes. This guide provides a comparative analysis of commonly used crosslinking chemistries, supported by experimental data and detailed protocols to aid in experimental design and execution.
The choice of a crosslinker hinges on several factors, including the target functional groups, the desired spacer arm length, solubility, and whether the linkage needs to be cleavable.[1] Crosslinkers can be broadly categorized into homobifunctional, heterobifunctional, and photoreactive types.[1] Homobifunctional crosslinkers have two identical reactive groups, while heterobifunctional crosslinkers possess two different reactive groups, allowing for sequential conjugation.[1][2][3] Photoreactive crosslinkers become active upon exposure to UV light, offering precise temporal control over the crosslinking reaction.[1]
This guide focuses on a comparative analysis of three widely used crosslinking chemistries: N-hydroxysuccinimide (NHS) ester-based amine chemistry, maleimide-based thiol chemistry, and "zero-length" crosslinking with carbodiimides (EDC/NHS).
Quantitative Performance Comparison of Crosslinking Chemistries
The efficacy, specificity, and stability of a crosslinking reaction are paramount for producing homogenous and functional bioconjugates. The following table summarizes key performance metrics for NHS ester, maleimide (B117702), and EDC/NHS chemistries. These values are representative and can be influenced by specific reaction conditions, the nature of the biomolecules involved, and the properties of the linker.[4]
| Feature | NHS Ester Chemistry | Maleimide Chemistry | EDC/NHS (Zero-Length) |
| Target Residue | Primary amines (Lysine, N-terminus)[4][5] | Sulfhydryl groups (Cysteine)[4][5] | Carboxyls and primary amines[6] |
| Reaction Mechanism | Nucleophilic acyl substitution[4] | Michael addition[4][5] | Carbodiimide-mediated amide bond formation |
| Typical Efficiency/Yield | 5-30%[4] | 20-60%[4] | Variable, dependent on proximity |
| Specificity | Moderate (multiple lysines on protein surface)[4] | High (cysteines are less abundant)[4] | High (requires close proximity of carboxyl and amine groups)[7] |
| Optimal pH Range | 7.2 - 8.5[8][9] | 6.5 - 7.5[8] | 4.5 - 7.5 |
| Resulting Bond | Amide bond[5] | Thioether bond[5] | Amide bond |
| Bond Stability | Highly stable and effectively irreversible[5] | Generally stable, but can undergo retro-Michael reaction[5] | Highly stable (identical to a peptide bond) |
| Primary Side Reactions | Hydrolysis of the NHS ester[5][8] | Reaction with amines at pH > 7.5; Hydrolysis of the maleimide group[5][8] | Formation of N-acylurea; hydrolysis of the O-acylisourea intermediate |
Detailed Experimental Protocols
Reproducibility in crosslinking experiments is contingent on meticulous adherence to optimized protocols. Below are detailed methodologies for performing a typical bioconjugation reaction using each of the compared chemistries.
This protocol outlines the basic steps for crosslinking purified proteins in solution using an NHS ester crosslinker.[1][6]
Materials:
-
Protein solution (2-5 mg/mL in amine-free buffer, e.g., PBS, pH 7.2-8.0)[4]
-
NHS ester crosslinker (e.g., DSS, BS3)
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or aqueous buffer for water-soluble crosslinkers
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)[4]
-
Purification column (e.g., size-exclusion chromatography)[4]
Procedure:
-
Prepare Protein Solution: Ensure the protein is in an amine-free buffer such as PBS.
-
Prepare Crosslinker: Immediately before use, dissolve the NHS ester crosslinker in DMSO (for water-insoluble linkers like DSS) or buffer (for water-soluble linkers like BS3) to a concentration of 10-50 mM.[9]
-
Reaction Initiation: Add a 10- to 50-fold molar excess of the dissolved NHS ester to the protein solution.[9] The optimal crosslinker-to-protein ratio should be determined empirically.[1]
-
Incubation: Incubate the reaction mixture for 30 minutes to 2 hours at room temperature or for 2-4 hours at 4°C with gentle stirring.[1][4]
-
Quenching: Stop the reaction by adding the quenching solution to a final concentration of 20-50 mM.[1][4] Incubate for 15 minutes at room temperature.[4]
-
Purification: Remove excess, unreacted crosslinker and byproducts by purifying the conjugate using a size-exclusion chromatography column.[4]
This protocol describes the conjugation of a maleimide-functionalized molecule to a protein containing accessible cysteine residues.
Materials:
-
Protein solution (1-5 mg/mL in a suitable buffer, e.g., PBS, pH 6.5-7.5)
-
Maleimide-functionalized molecule
-
Reducing agent (e.g., TCEP), if necessary to reduce disulfide bonds
-
Quenching solution (e.g., a free thiol like cysteine or 2-mercaptoethanol)
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Protein Preparation: If necessary, reduce disulfide bonds in the protein using a reducing agent like TCEP. Remove the reducing agent using a desalting column.[9]
-
Prepare Crosslinker: Dissolve the maleimide-functionalized molecule in a suitable solvent immediately before use.
-
Reaction Initiation: Add a 10- to 20-fold molar excess of the maleimide reagent to the protein solution.[8]
-
Incubation: Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C.[8]
-
Quenching: Add a quenching solution containing a free thiol to consume any unreacted maleimide.
-
Purification: Purify the conjugate using a size-exclusion chromatography column to remove excess reagents and byproducts.
This protocol is for covalently linking carboxyl groups to primary amines on one or more proteins, forming a direct amide bond.[6]
Materials:
-
Protein(s) in an amine- and carboxyl-free buffer (e.g., MES buffer, pH 4.5-6.0)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS
-
Quenching solution (e.g., 2-mercaptoethanol (B42355) or hydroxylamine)
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Prepare Reaction: Dissolve the protein(s) in the reaction buffer.
-
Activate Carboxyl Groups: Add EDC and NHS to the protein solution. A typical starting point is a final concentration of 2-10 mM EDC and 5-20 mM NHS.
-
Incubation: Incubate for 15 minutes at room temperature to activate the carboxyl groups.[6]
-
Quench EDC (Optional): Add 2-mercaptoethanol to a final concentration of 20 mM to quench the unreacted EDC.[6]
-
Conjugation: If crosslinking two different proteins, add the second protein to the reaction mixture. Allow the reaction to proceed for 2 hours at room temperature.
-
Quench NHS-ester Reaction: Add hydroxylamine (B1172632) to a final concentration of 10 mM to quench any unreacted NHS-esters.[6]
-
Purification: Purify the crosslinked protein(s) using a desalting or size-exclusion column to remove excess reagents and byproducts.[6]
Visualizing Workflows and Pathways
Diagrams are essential for illustrating complex experimental workflows and biological pathways. The following visualizations were created using the Graphviz DOT language.
References
- 1. benchchem.com [benchchem.com]
- 2. Protein Cross Linkers For Life Science Research Labs [gbiosciences.com]
- 3. cyanagen.com [cyanagen.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Probing structures of large protein complexes using zero-length cross-linking - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
A Comparative Guide to the Biocompatibility of S-acetyl-PEG4-alcohol Conjugates
In the landscape of advanced drug development, particularly for Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the choice of a chemical linker is a critical determinant of therapeutic success.[1] Among the most versatile and widely adopted linkers are those based on polyethylene (B3416737) glycol (PEG).[1] This guide provides a comprehensive evaluation of the biocompatibility of S-acetyl-PEG4-alcohol, a short-chain PEG linker, comparing its performance with other alternatives and providing supporting experimental data for researchers, scientists, and drug development professionals.
Introduction to this compound and PEGylation
This compound is a heterobifunctional linker featuring a protected thiol group (S-acetyl) at one end and a primary alcohol at the other, connected by a 4-unit ethylene (B1197577) glycol chain.[2] This structure allows for the sequential and controlled conjugation of different molecules.[3] The PEG component is central to its function, imparting hydrophilicity, which can improve the solubility and stability of conjugated molecules.[3]
PEGylation, the process of attaching PEG chains to molecules, is a well-established technique to enhance the in vivo efficacy of bioactive compounds.[4] It can prolong the half-life of a compound, improve pharmacokinetics, enhance stability and solubility, increase resistance to proteolytic degradation, and reduce immunogenicity and toxicity.[4]
Biocompatibility of PEG Conjugates: A Double-Edged Sword
While PEG is generally considered biologically inert and safe, the biocompatibility of PEGylated compounds is a multifaceted issue.[5]
Key Advantages:
-
Reduced Toxicity: PEGylation is often employed to reduce the toxicity and improve the safety profile of drugs.[5] Studies have shown that PEGylated nanoparticles exhibit low cytotoxicity.[5]
-
Low Immunogenicity: PEG is generally well-tolerated by the human body and exhibits low immunogenicity, making PEG linkers a preferred choice for enhancing the biocompatibility of various compounds.[6] The PEG shield can reduce the immune response against the conjugated molecule.[6][7]
-
Enhanced Stability: PEGylated proteins and enzymes are more stable and less susceptible to denaturation and degradation.[6]
Potential Challenges: The "PEG Dilemma"
-
Anti-PEG Antibodies (APAs): Despite its low immunogenicity, PEG can induce an immune response, leading to the production of anti-PEG antibodies (APAs).[8][9][10] These antibodies can be pre-existing in some individuals or induced by PEG-modified compounds.[8][9]
-
Accelerated Blood Clearance (ABC): The presence of APAs can lead to the accelerated blood clearance (ABC) of PEGylated drugs, reducing their efficacy.[10][11] This occurs when anti-PEG IgG and IgM antibodies recognize and bind to the PEG moiety, triggering an immune response that leads to the rapid removal of the drug from circulation.[11]
-
Hypersensitivity Reactions (HSRs): Anti-PEG antibodies can also mediate hypersensitivity reactions, which can range from mild allergic reactions to severe, life-threatening anaphylaxis.[11]
-
Complement Activation: Some individuals may experience complement activation-related pseudoallergy (CARPA) in response to PEGylated compounds.[12]
Comparison with Alternative Polymer Technologies
Concerns about the immunogenicity of PEG have led to the development of alternative polymer technologies for drug conjugation. These alternatives aim to replicate the beneficial properties of PEG while offering improved biocompatibility, particularly with respect to immunogenicity.
| Polymer Class | Examples | Advantages | Disadvantages |
| Polypeptides | XTEN, PASylation, Polysarcosine (pSar), Zwitterionic polypeptides, ELPylation | Good biocompatibility and biodegradability, tunable hydrophilicity.[13][14] Can increase hydrodynamic volume and extend circulation time similarly to PEG.[13][14] | More research is needed to fully understand their in vivo fate and long-term safety.[13] |
| Hydrophilic Polymers | Polysaccharides, Polyvinylpyrrolidone (PVP) | Often more biocompatible and biodegradable than PEG.[15] Can be tailored for specific requirements due to structural diversity.[15] | May require modifications to minimize off-target effects and unintended immune responses.[15] |
| Zwitterionic Polymers | Poly(carboxybetaine) | Exceptional antifouling properties, creating a net-neutral, highly hydrated surface that resists protein adsorption.[12] | Synthesis and conjugation can be complex.[16] |
| Poly(2-oxazoline)s (POx) | - | Promising alternative to PEG in nanoparticle-based drug delivery.[12] | In vivo data for LNP systems is still limited.[12] |
Experimental Evaluation of Biocompatibility
A thorough evaluation of the biocompatibility of this compound conjugates involves a series of in vitro and in vivo assays.
These assays assess the toxicity of the conjugate on cultured cells.
-
MTT Assay: This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
-
Protocol:
-
Cell Seeding: Seed cells (e.g., HeLa, L929) in a 96-well plate and incubate for 24 hours.[5][17]
-
Treatment: Replace the culture medium with fresh medium containing various concentrations of the PEGylated compound. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.[5]
-
Incubation: Incubate the cells with the test compound for a specified period (e.g., 24, 48, or 72 hours).[18][19]
-
MTT Addition: Add MTT solution to each well and incubate to allow the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength to determine the percentage of viable cells.
-
-
-
LDH Assay: This assay measures the release of lactate (B86563) dehydrogenase (LDH) from damaged cells as an indicator of cytotoxicity.
Table 1: Example In Vitro Cytotoxicity Data for PEG Derivatives
| PEG Derivative | Cell Line | IC50 (mg/mL) | Reference |
| Triethylene glycol (TEG) | HeLa | 19.8 | [17] |
| Triethylene glycol (TEG) | L929 | 12.4 | [17] |
| PEG-1000 | L929 | 22.5 | [17] |
| PEG-4000 | L929 | 20.0 | [17] |
Note: IC50 is the concentration of a substance that inhibits a specific biological or biochemical function by 50%.
These assays are crucial for detecting and quantifying the presence of anti-PEG antibodies.
-
Enzyme-Linked Immunosorbent Assay (ELISA):
-
Protocol:
-
Coating: Immobilize a PEGylated protein or PEG conjugate onto the wells of a microplate.[11]
-
Blocking: Block non-specific binding sites.
-
Sample Incubation: Add patient serum or plasma to the wells and incubate.[11]
-
Detection: Add a specific secondary antibody that binds to the anti-PEG antibodies, followed by a substrate to produce a detectable signal.[11]
-
Quantification: Measure the signal to determine the concentration of anti-PEG antibodies.
-
-
These studies are essential to evaluate the systemic effects of the conjugate in a living organism.
-
Acute Systemic Toxicity: Evaluates the short-term adverse effects of a single high dose.
-
Subchronic Toxicity: Assesses the effects of repeated exposure over a longer period.[20]
-
Implantation Tests: Determine the biocompatibility of materials that come into direct contact with living tissue.[20] The test material is implanted, and after a specified time, the site is examined microscopically for tissue reaction.[20]
-
Pharmacokinetics and Biodistribution: These studies determine how the conjugate is absorbed, distributed, metabolized, and excreted by the body.[21] They can also reveal if the conjugate accumulates in specific organs like the liver and spleen.[4][21]
Visualizing Key Processes
Experimental Workflow for Biocompatibility Testing
Caption: Workflow for assessing the biocompatibility of conjugates.
Signaling Pathway for Anti-PEG Antibody Mediated Clearance
Caption: Immune-mediated clearance of PEGylated drugs.
Conclusion
This compound, as a short-chain PEG linker, offers significant advantages in the design of bioconjugates by improving solubility and stability.[1][22] Its biocompatibility is generally favorable, characterized by low intrinsic toxicity.[6][23] However, the potential for immunogenicity and the formation of anti-PEG antibodies remains a critical consideration for all PEGylated therapeutics.[10] A comprehensive evaluation of biocompatibility, employing a suite of in vitro and in vivo assays, is essential to ensure the safety and efficacy of any novel this compound conjugate. The comparison with alternative polymers highlights an evolving field where next-generation linkers aim to further optimize the balance between therapeutic benefit and potential immunogenic responses.[12][13]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. PEGylation, the ultimate strategy to improve the in vivo efficiency of bioactive compounds [iris.cnr.it]
- 5. benchchem.com [benchchem.com]
- 6. creativepegworks.com [creativepegworks.com]
- 7. purepeg.com [purepeg.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Polyethylene Glycol Immunogenicity: Theoretical, Clinical, and Practical Aspects of Anti-Polyethylene Glycol Antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Anti-PEG Antibodies and Their Biological Impact on PEGylated Drugs: Challenges and Strategies for Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. blog.curapath.com [blog.curapath.com]
- 13. tandfonline.com [tandfonline.com]
- 14. Polypeptides as alternatives to PEGylation of therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. 6 PEG Alternatives You Should Be Thinking About [bioprocessonline.com]
- 16. researchgate.net [researchgate.net]
- 17. Cytotoxicity study of polyethylene glycol derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C7RA00861A [pubs.rsc.org]
- 18. Enhanced Cytotoxic Activity of PEGylated Curcumin Derivatives: Synthesis, Structure–Activity Evaluation, and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. pacificbiolabs.com [pacificbiolabs.com]
- 21. researchgate.net [researchgate.net]
- 22. benchchem.com [benchchem.com]
- 23. researchgate.net [researchgate.net]
A Researcher's Guide to the Structural Analysis of Biomolecules after Conjugation with S-acetyl-PEG4-alcohol
For Researchers, Scientists, and Drug Development Professionals
The conjugation of polyethylene (B3416737) glycol (PEG) to biomolecules, a process known as PEGylation, is a cornerstone strategy in drug development to enhance the therapeutic properties of proteins, peptides, and other biologics. The choice of the PEGylating reagent is critical in achieving the desired pharmacokinetic and pharmacodynamic profile. S-acetyl-PEG4-alcohol is a thiol-reactive PEGylation reagent that offers a protected thiol group for controlled conjugation. This guide provides a comprehensive comparison of the structural analysis of biomolecules after conjugation with this compound versus other common thiol-reactive alternatives, supported by experimental data and detailed protocols.
Performance Comparison of Thiol-Reactive PEGylation Reagents
The selection of a thiol-reactive PEGylation reagent depends on several factors, including the desired stability of the linkage, reaction efficiency, and the specific characteristics of the biomolecule. Here, we compare this compound (after deprotection to a free thiol) with two other widely used thiol-reactive reagents: maleimide-PEG and vinyl sulfone-PEG.
| Feature | This compound (Thiol-Reactive) | Maleimide-PEG | Vinyl Sulfone-PEG |
| Target Residue | Cysteine | Cysteine | Cysteine |
| Linkage Formed | Disulfide (if reacting with another thiol) or Thioether (if reacting with an electrophile) | Thioether | Thioether |
| Bond Stability | Reversible under reducing conditions | Generally stable, but can undergo retro-Michael addition | Highly stable |
| Reaction pH | 6.5 - 7.5 | 6.5 - 7.5 | 8.0 - 9.0 |
| Reaction Speed | Moderate | Fast | Slower than maleimide |
| Specificity | High for thiols | High for thiols | High for thiols |
| Key Advantage | The S-acetyl group provides a protected thiol, allowing for controlled, in-situ deprotection and subsequent reaction, minimizing unwanted side reactions. | Rapid and efficient conjugation under mild conditions. | Forms a very stable, non-reversible bond. |
| Potential Disadvantage | Requires an additional deprotection step. The resulting thiol is susceptible to oxidation. | The formed thioether bond can be reversible in the presence of other thiols. | Slower reaction kinetics compared to maleimides. |
Quantitative Analysis of Structural Characteristics
The structural integrity and characteristics of the PEGylated biomolecule are paramount for its biological function and therapeutic efficacy. A suite of analytical techniques is employed to provide a comprehensive structural profile of the conjugate.
Size-Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS)
SEC-MALS is a powerful technique to determine the absolute molar mass, size (hydrodynamic radius, Rh), and aggregation state of macromolecules in solution.[1]
| Parameter | Unconjugated Protein | Protein-S-acetyl-PEG4-alcohol | Protein-Maleimide-PEG4 |
| Molar Mass (kDa) | 50.0 | 52.2 | 52.1 |
| Hydrodynamic Radius (nm) | 3.5 | 4.8 | 4.7 |
| Polydispersity Index (Mw/Mn) | 1.001 | 1.005 | 1.004 |
| % Aggregate | < 0.1 | 0.5 | 0.4 |
Note: The data presented in this table is illustrative and will vary depending on the specific protein and PEG reagent used.
Mass Spectrometry (MS)
Mass spectrometry is indispensable for confirming the successful conjugation, determining the degree of PEGylation, and identifying the sites of modification.[2][3][4]
| Parameter | Unconjugated Protein | Protein-S-acetyl-PEG4-alcohol | Protein-Maleimide-PEG4 |
| Observed Mass (Da) | 50,000 | 52,210 (mono-PEGylated) | 52,150 (mono-PEGylated) |
| Degree of PEGylation | N/A | Primarily mono-PEGylated | Primarily mono-PEGylated |
| Heterogeneity | Low | Low to Moderate | Low to Moderate |
Note: The data presented in this table is illustrative and will vary depending on the specific protein and PEG reagent used.
Hydrophobic Interaction Chromatography (HIC)
HIC separates molecules based on their hydrophobicity. PEGylation typically increases the hydrophobicity of a protein, leading to stronger retention on a HIC column.
| Parameter | Unconjugated Protein | Protein-S-acetyl-PEG4-alcohol | Protein-Maleimide-PEG4 |
| Retention Time (min) | 8.5 | 12.3 | 12.1 |
Note: The data presented in this table is illustrative and will vary depending on the specific protein and PEG reagent used.
Experimental Protocols
Protocol 1: Deprotection of this compound and Conjugation to a Biomolecule
This protocol describes the removal of the S-acetyl protecting group to generate a reactive thiol, followed by conjugation to a maleimide-activated protein.[5][6][7]
Materials:
-
This compound
-
Maleimide-activated protein
-
Deprotection Buffer: 50 mM Phosphate buffer, 25 mM EDTA, pH 7.5
-
Hydroxylamine (B1172632) hydrochloride (0.5 M in Deprotection Buffer, prepare fresh)
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.0
-
Quenching solution: 1 M β-mercaptoethanol or cysteine
-
Size-exclusion chromatography (SEC) column
Procedure:
-
Deprotection of this compound:
-
Dissolve this compound in the Deprotection Buffer.
-
Add an equal volume of 0.5 M hydroxylamine solution.
-
Incubate at room temperature for 2 hours.
-
Immediately purify the deprotected Thiol-PEG4-alcohol using a desalting column equilibrated with degassed Conjugation Buffer. The deprotected thiol is prone to oxidation and should be used immediately.[5][6]
-
-
Conjugation to Maleimide-Activated Protein:
-
Dissolve the maleimide-activated protein in Conjugation Buffer.
-
Add a 10- to 20-fold molar excess of the freshly deprotected Thiol-PEG4-alcohol to the protein solution.
-
Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.[5]
-
-
Quenching and Purification:
-
Quench the reaction by adding the quenching solution to a final concentration of 10-20 mM.
-
Purify the PEGylated protein conjugate using an SEC column to remove excess PEG reagent and quenching agent.[5]
-
Protocol 2: Structural Analysis by SEC-MALS
Instrumentation:
-
High-performance liquid chromatography (HPLC) system
-
Size-exclusion chromatography column suitable for the molecular weight of the protein
-
Multi-angle light scattering (MALS) detector
-
Refractive index (RI) detector
-
UV detector
Procedure:
-
Sample Preparation: Prepare the purified PEGylated protein and unconjugated control at a concentration of 1-2 mg/mL in a filtered and degassed mobile phase (e.g., PBS).
-
Instrument Setup: Equilibrate the SEC column with the mobile phase.
-
Data Acquisition: Inject the sample onto the SEC column and collect data from the MALS, RI, and UV detectors.
-
Data Analysis: Use the appropriate software to calculate the molar mass, hydrodynamic radius, and polydispersity of the eluting species.
Protocol 3: Structural Analysis by Mass Spectrometry (Intact Mass Analysis)
Instrumentation:
-
Liquid chromatography-mass spectrometry (LC-MS) system (e.g., Q-TOF or Orbitrap)
Procedure:
-
Sample Preparation: Desalt the purified PEGylated protein and unconjugated control using a suitable method.
-
LC Separation: Inject the sample onto a reverse-phase column (e.g., C4) and elute with a gradient of acetonitrile (B52724) in water with 0.1% formic acid.
-
MS Analysis: Acquire mass spectra in positive ion mode over a mass range appropriate for the expected molecular weight of the protein and its conjugate.
-
Data Analysis: Deconvolute the raw mass spectra to obtain the zero-charge mass of the protein and its PEGylated forms.
Visualizing Experimental Workflows
References
- 1. separations.us.tosohbioscience.com [separations.us.tosohbioscience.com]
- 2. researchgate.net [researchgate.net]
- 3. A mass spectrometry-based proteomics strategy to detect long-chain S-acylated peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High-Resolution Mass Spectrometry to Identify and Quantify Acetylation Protein Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Safety Operating Guide
Safe Disposal of S-acetyl-PEG4-alcohol: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper disposal of laboratory chemicals is a critical component of ensuring a safe and environmentally responsible research environment. While S-acetyl-PEG4-alcohol is not classified as a hazardous substance or mixture according to its Safety Data Sheet (SDS), it is imperative to follow established laboratory protocols for chemical waste disposal.[1] Adherence to these procedures minimizes environmental impact and upholds a culture of safety.
Immediate Safety and Handling Protocols
Before beginning any disposal procedure, ensure that appropriate Personal Protective Equipment (PPE) is worn, including safety glasses, a lab coat, and chemical-resistant gloves. All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Step-by-Step Disposal Procedure
The recommended disposal procedure for this compound is straightforward and prioritizes responsible waste management:
-
Waste Collection : All materials contaminated with this compound, including unused solutions, empty containers, and contaminated consumables (e.g., pipette tips, gloves, absorbent paper), should be collected in a designated and clearly labeled waste container.
-
Waste Segregation : Do not mix this compound waste with other incompatible waste streams. It should be stored in a container designated for non-hazardous chemical waste.
-
Container Labeling : The waste container must be clearly labeled with the full chemical name: "this compound". Ensure the label is legible and securely attached to the container.
-
Storage : Store the sealed waste container in a designated, secure area away from general laboratory traffic until it is collected for disposal.
-
Institutional Disposal : The final and most critical step is to dispose of the chemical waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[2] Under no circumstances should this compound or its solutions be poured down the drain.
Chemical and Physical Properties
A summary of the key properties of this compound is provided in the table below for quick reference.
| Property | Value |
| CAS Number | 223611-42-5[1][3] |
| Molecular Formula | C10H20O5S[1][4] |
| Molecular Weight | 252.33 g/mol [1][4] |
| Hazard Classification | Not a hazardous substance or mixture[1][4] |
Experimental Protocols
While no specific experimental protocols for the disposal of this compound were cited in the search results due to its non-hazardous nature, the general principle of chemical waste management applies. The step-by-step procedure provided above is based on standard laboratory safety practices for non-hazardous chemical waste.
Disposal Workflow
The logical workflow for the proper disposal of this compound is illustrated in the diagram below. This visual guide provides a clear, step-by-step process to ensure safe and compliant disposal.
References
Personal protective equipment for handling S-acetyl-PEG4-alcohol
For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount to ensuring both personal safety and the integrity of experimental outcomes. This guide provides essential, immediate safety and logistical information for handling S-acetyl-PEG4-alcohol, a PEG-based PROTAC linker. Adherence to these procedures is critical for minimizing risks and establishing a secure laboratory environment.
While this compound is not classified as a hazardous substance or mixture, standard laboratory safety protocols should be rigorously followed.[1]
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is crucial when handling any chemical, including this compound. The following table summarizes the recommended PPE to prevent exposure.
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles or safety glasses with side shields. | Protects against potential splashes of the chemical.[2][3] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber) and a standard laboratory coat. | Prevents direct skin contact with the compound.[2][3] |
| Respiratory Protection | Not typically required if handled in a well-ventilated area. Use a NIOSH-approved respirator if dust or aerosols are generated. | Minimizes the risk of inhaling airborne particles.[2] |
Handling and Storage
Proper handling and storage are essential to maintain the quality of this compound and ensure a safe working environment.
| Aspect | Procedure |
| Handling | - Work in a well-ventilated area, preferably within a chemical fume hood.[1] - Avoid inhalation of the substance and prevent contact with skin and eyes.[1] - Wash hands thoroughly after handling.[4] |
| Storage | - Store in a tightly sealed container.[2] - Keep in a cool, dry, and well-ventilated place.[2] - Recommended long-term storage temperature is -20°C.[5][6] |
Emergency First Aid Procedures
In the event of accidental exposure, immediate and appropriate first aid measures should be taken.
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1] |
| Skin Contact | Remove contaminated clothing and rinse the affected skin area thoroughly with large amounts of water. If irritation develops, seek medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide respiratory support and seek medical attention. |
| Ingestion | Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.[3] |
Operational and Disposal Plan
A structured workflow for handling and disposing of this compound is critical for safety and regulatory compliance.
Handling and Disposal Workflow
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
